1-Amino-2-naphthol hydrochloride
Description
Properties
IUPAC Name |
1-aminonaphthalen-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c11-10-8-4-2-1-3-7(8)5-6-9(10)12;/h1-6,12H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKREBCFNLUULC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883665 | |
| Record name | 2-Naphthalenol, 1-amino-, hydrochloride (1:1) | |
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Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | 1-Amino-2-naphthol hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
1198-27-2 | |
| Record name | 1-Amino-2-naphthol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Naphthalenol, 1-amino-, hydrochloride (1:1) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenol, 1-amino-, hydrochloride (1:1) | |
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| Record name | 2-hydroxy-1-naphthylammonium chloride | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.482 | |
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| Record name | 1-AMINO-2-NAPHTHOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM2LZU54OW | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 1-Amino-2-naphthol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-2-naphthol hydrochloride (CAS No: 1198-27-2) is a naphthylamine derivative that serves as a critical intermediate in the synthesis of various organic compounds, including azo dyes and pharmacologically relevant molecules.[1] Its utility in research and development stems from the reactive amino and hydroxyl groups on the naphthalene (B1677914) core. This document provides a comprehensive overview of its key physicochemical properties, detailed experimental protocols for its synthesis and purification, and a summary of its applications, particularly in the context of drug discovery and development. All quantitative data is presented in structured tables, and key experimental workflows are visualized to facilitate understanding.
Chemical and Physical Properties
This compound is typically a crystalline powder whose color can range from white or light yellow to lilac-grey.[1][2] It is known to be hygroscopic and sensitive to light, necessitating storage in a cool, dry, and inert atmosphere.[1][3] While stable under normal, controlled conditions, it is unstable in solution and can undergo oxidation; this decomposition can be largely mitigated by the addition of antioxidants like sodium bisulfite or stannous chloride.[2][4]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 1198-27-2 | [1][5] |
| Molecular Formula | C₁₀H₁₀ClNO | [1][5] |
| Molecular Weight | 195.65 g/mol | [1][6][7] |
| Appearance | White to light yellow or lilac to light grey crystalline powder | [1][2] |
| Melting Point | 250 °C (with decomposition) | [2] |
| Solubility | Soluble in water.[1] Slightly soluble in DMSO, Methanol, alcohol, and dilute HCl.[3][8] | |
| Stability | Hygroscopic; Light Sensitive; Unstable in solution (prone to oxidation).[1][3] | |
| Storage | Store in a refrigerator under an inert atmosphere.[1][3] |
Spectroscopic Profile
The structural identity of this compound is routinely confirmed using standard spectroscopic techniques. Infrared (IR) spectroscopy is used to identify key functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the proton and carbon framework.
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the O-H stretch of the phenol, the N-H stretches of the ammonium (B1175870) salt, C-H stretches of the aromatic ring, and C=C stretching vibrations of the naphthalene core.[7][9]
-
NMR Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are available for this compound, allowing for the complete elucidation of its chemical structure.[10][11]
-
UV-Visible (UV-Vis) Spectroscopy: In one study involving the synthesis of the compound from an azo dye, the final product in ethanol (B145695) showed absorbance maxima (λmax) at 316 nm and 480 nm, indicating a conjugated system with n–π* electronic transitions.[12]
Experimental Protocols
The synthesis and purification of this compound are well-documented processes. The most common methods involve the chemical reduction of an azo dye or a nitroso-naphthol intermediate.
Experimental Protocol: Synthesis via Reduction of Orange II
This method utilizes the readily available azo dye, Orange II, and reduces it using a tin(II) chloride solution.
Materials:
-
Orange II (sodium;4-[(2E)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]benzenesulfonate)
-
Tin (Sn) metal or Tin(II) chloride (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
Procedure:
-
Dissolve 50 g of Orange II in 500 mL of boiling water in a suitable reaction vessel.[8]
-
Separately, prepare a reducing solution by dissolving 65 g of tin in 375 mL of concentrated HCl.[8] Alternatively, a solution of 20.0 g of Tin(II) chloride in 60 cm³ of concentrated HCl can be prepared and warmed until clear.[12]
-
Slowly add the tin chloride solution to the hot Orange II solution. The mixture will begin to decolorize as the azo bond is reduced.[8][12]
-
Reflux the mixture for approximately 30 minutes or until the decolorization is complete.[8][12]
-
Filter the hot solution quickly to remove any insoluble impurities.[8]
-
Allow the filtrate to cool in an ice bath. The this compound will precipitate as colorless needles or a slightly dark precipitate.[8][12]
-
Collect the crystals by vacuum filtration and wash them with small portions of 20% hydrochloric acid and then ether to remove residual impurities.[4]
-
Dry the product in air or in a desiccator, protected from light.[4][12]
Experimental Protocol: Purification by Recrystallization
Crude this compound can be purified to obtain a high-purity crystalline product. The process relies on the differential solubility of the compound in a solvent at different temperatures.[13]
Materials:
-
Crude this compound
-
Deionized Water
-
Tin(II) chloride (Stannous chloride) solution
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the crude product in a minimum volume of hot water containing a few drops of Tin(II) chloride solution and an equal weight of concentrated HCl.[2][12] The stannous chloride acts as an antioxidant to prevent the compound from degrading during heating.[4]
-
If the solution has color, it may be clarified by adding a small amount of decolorizing carbon and filtering the hot solution.[4]
-
Add approximately half the solution's volume of concentrated HCl to the hot, clear filtrate.[2]
-
Allow the solution to cool slowly, ideally in an ice bath, without disturbance.[4]
-
Colorless, needle-like crystals of pure this compound will form.[4]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[14]
Applications and Relevance in Drug Development
This compound is a versatile building block in organic synthesis. Its primary applications include:
-
Dye Synthesis: It is a key precursor for producing various azo dyes.[1]
-
Heterocyclic Chemistry: It undergoes condensation with other reagents to form photochromic spirooxazines.[2]
-
Pharmaceutical and Agrochemical Synthesis: The compound serves as an intermediate in the creation of more complex molecules for the pharmaceutical and agrochemical industries.[1]
While this compound itself is not typically the final active molecule, the broader class of aminoalkyl and amidoalkyl naphthols derived from it exhibits significant biological activities.[15] For drug development professionals, this class of compounds is of increasing interest due to its demonstrated potential as:
-
Antioxidants[16]
The structural motif of aminoalkyl naphthols makes them promising scaffolds for developing new therapeutic agents, especially against multidrug-resistant (MDR) pathogens.[15]
Visualized Workflows
To clarify the logical flow of synthesis and analysis, the following diagrams have been generated.
Caption: General Synthesis Workflow for 1-Amino-2-naphthol HCl.
Caption: Analytical Characterization Workflow.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 1198-27-2 [chemicalbook.com]
- 3. This compound CAS#: 1198-27-2 [amp.chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | C10H10ClNO | CID 518469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (CAS 1198-27-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. prepchem.com [prepchem.com]
- 9. This compound [webbook.nist.gov]
- 10. This compound(1198-27-2) 13C NMR [m.chemicalbook.com]
- 11. 1-Amino-2-naphthol | C10H9NO | CID 14535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. View of Synthesis and Characterization of this compound and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. researchgate.net [researchgate.net]
1-Amino-2-naphthol hydrochloride CAS number and molecular structure
An In-depth Technical Guide to 1-Amino-2-naphthol (B1212963) hydrochloride
This technical guide provides a comprehensive overview of 1-Amino-2-naphthol hydrochloride, a significant chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data, experimental protocols, and a visual representation of its synthesis pathway.
Core Data Presentation
This compound is a versatile organic compound with established applications in chemical synthesis. Its fundamental properties are summarized below for easy reference.
| Property | Value |
| CAS Number | 1198-27-2[1][2][3] |
| Molecular Formula | C₁₀H₉NO·HCl[1] or C₁₀H₁₀ClNO[2][4] |
| Molecular Weight | 195.65 g/mol [1][5] |
| Appearance | Crystals, Lilac to light grey fluffy powder[6] |
| Melting Point | 250 °C (decomposes)[6] |
| Solubility | Slightly soluble in DMSO and Methanol[7] |
| SMILES String | Cl.Nc1c(O)ccc2ccccc12 |
| InChI Key | DEKREBCFNLUULC-UHFFFAOYSA-N[2] |
Molecular Structure
The molecular structure of this compound consists of a naphthalene (B1677914) core substituted with an amino group at the 1-position and a hydroxyl group at the 2-position, complexed with hydrogen chloride.
Experimental Protocols
The synthesis of this compound is well-documented, with several established methods. Below are detailed protocols for its preparation.
Synthesis via Reduction of an Azo Dye (Orange II)
This method involves the reduction of the azo dye Orange II using stannous chloride.
Materials:
-
Orange II (sodium;4-[(2E)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]benzenesulfonate)
-
Tin
-
Concentrated Hydrochloric Acid
-
Water
Procedure:
-
Dissolve 50 g of Orange II in 500 ml of boiling water.[8]
-
Separately, dissolve 65 g of tin in 375 ml of concentrated hydrochloric acid.[8]
-
Add the tin solution to the hot Orange II solution.[8]
-
Continue heating until the solution is decolorized, indicating the completion of the reduction.[8]
-
Filter the hot solution quickly.[8]
-
Allow the filtrate to cool. This compound will crystallize as colorless needles.[8]
-
Collect the crystals by filtration.[8]
Synthesis via Reduction of Nitroso-β-naphthol
An alternative route involves the reduction of nitroso-β-naphthol.
Materials:
-
Nitroso-β-naphthol
-
Sodium bisulfite
-
Sodium hydroxide (B78521)
-
Sulfuric acid
-
Water
Procedure:
-
Prepare a solution of sodium bisulfite and sodium hydroxide in water.[9]
-
Add nitroso-β-naphthol to this solution and stir until it is completely dissolved.[9]
-
Filter the solution to remove any tarry byproducts.[9]
-
Slowly add concentrated sulfuric acid to the filtrate while stirring vigorously.[9]
-
Protect the mixture from light and allow it to stand for the product to precipitate.[9]
-
Collect the precipitated 1-amino-2-naphthol-4-sulfonic acid.[9]
-
The hydrochloride salt can then be obtained by treatment with hydrochloric acid.[10]
Logical Relationship Diagram
The following diagram illustrates a generalized workflow for the synthesis of this compound from a precursor azo dye.
Caption: Synthesis workflow for this compound.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its primary applications include:
-
Dye Synthesis: It is a precursor for the production of various azo dyes.[2][11]
-
Photochromic Materials: It is used in the synthesis of photochromic spirooxazines.[6]
-
Pharmaceutical Research: The core structure of 1-amino-2-naphthol is found in compounds with potential biological activities. Derivatives such as 1-amidoalkyl-2-naphthols and 1-aminoalkyl-2-naphthols have been investigated for their antimicrobial properties.[12][13] These compounds are synthesized through multicomponent reactions involving a naphthol, an aldehyde, and an amine or amide.[12][13]
This guide provides foundational knowledge for the handling, synthesis, and application of this compound in a research and development setting.
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [guidechem.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C10H10ClNO | CID 518469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 1198-27-2 [chemicalbook.com]
- 7. This compound CAS#: 1198-27-2 [amp.chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. View of Synthesis and Characterization of this compound and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
- 12. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Navigating the Challenges of 1-Amino-2-naphthol Hydrochloride: A Technical Guide to Its Solubility and Stability
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount. This technical guide provides an in-depth exploration of the solubility and stability of 1-Amino-2-naphthol hydrochloride, a compound known for its utility in synthesis as well as its inherent instability.
This document synthesizes available data on the solubility of this compound in various solvents and details its stability under different environmental conditions. Given the compound's sensitivity, this guide emphasizes proper handling and storage procedures to ensure its integrity for research and development applications. Experimental protocols for assessing its solubility and stability are also provided to aid in practical laboratory work.
Solubility Profile
Precise quantitative solubility data for this compound is not extensively documented in publicly available literature, likely due to its pronounced instability in solution. However, qualitative descriptions and observations from purification procedures provide valuable insights into its solubility characteristics. The compound is generally characterized by its limited solubility in many common solvents.
Table 1: Qualitative Solubility of this compound
| Solvent System | Solubility | Remarks |
| Water | Soluble, particularly in hot water.[1] | A purification method involves crystallization from a minimum volume of hot water containing stannous chloride and hydrochloric acid to prevent oxidation.[2][3] |
| Dilute Hydrochloric Acid | Slightly soluble.[4] | Used in washing the precipitated compound during synthesis.[5] |
| Ethanol | Slightly soluble.[4] | |
| Methanol | Slightly soluble.[2] | |
| Diethyl Ether | Insoluble. | Used as a wash solvent during purification to remove organic impurities.[5] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble.[2] |
Stability Characteristics
This compound is highly susceptible to degradation, a critical factor for its handling, storage, and application in synthetic processes. Its instability is primarily driven by oxidation, which is accelerated by exposure to air, light, and elevated temperatures.
Key Stability Considerations:
-
Atmospheric Oxidation: The compound readily oxidizes upon exposure to air, leading to a color change from a white or pale powder to purple or black.[5] This oxidative degradation is a significant challenge in maintaining the compound's purity.
-
Solution Instability: In solution, this compound decomposes rapidly.[5] This instability necessitates the use of freshly prepared solutions and the addition of antioxidants for any applications requiring the compound to be in a dissolved state for an extended period.
-
Thermal Degradation: The compound is known to degrade upon heating, turning black before reaching its melting point of approximately 250 °C (with decomposition).[2][6] This indicates that prolonged exposure to high temperatures should be avoided.
-
Light Sensitivity: While not extensively quantified, it is recommended to protect the compound from light to prevent potential photodegradation.[5]
Stabilization Strategies:
To mitigate the rapid degradation of this compound, the use of antioxidants is crucial.
-
Sodium Bisulfite: The addition of sodium bisulfite to solutions can largely prevent decomposition.[5]
-
Stannous Chloride: Stannous chloride, typically in the presence of hydrochloric acid, is effectively used as an antioxidant during purification and handling to prevent atmospheric oxidation.[2][5]
Storage Recommendations:
For optimal preservation of its quality, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a refrigerator, and protected from light.[1][2]
Experimental Protocols
The following sections outline generalized experimental protocols for determining the solubility and stability of this compound. These protocols are adapted from standard methodologies and incorporate specific handling considerations for this unstable compound.
Protocol for Solubility Determination (Shake-Flask Method)
This method aims to determine the equilibrium solubility of this compound in a given solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed flask. To minimize degradation, the solvent should be deoxygenated, and a small amount of a suitable antioxidant (e.g., stannous chloride for aqueous acidic solutions) should be added.
-
Equilibration: Agitate the flask at a constant temperature for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution. Filtration should be performed quickly to minimize solvent evaporation and further degradation.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the concentration of the compound in the saturated solution and expressed in units such as mg/mL or g/100mL.
Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential to understand the degradation pathways and develop stability-indicating analytical methods.
Methodology:
-
Stress Conditions: Expose solutions of this compound (in a suitable solvent with and without antioxidants) to various stress conditions, including:
-
Acidic and Basic Hydrolysis: Treat with dilute HCl and NaOH at room and elevated temperatures.
-
Oxidation: Treat with hydrogen peroxide solution.
-
Thermal Stress: Heat the solution at a specified temperature (e.g., 60°C).
-
Photostability: Expose the solution to UV and visible light.
-
-
Time Points: Collect samples at various time points throughout the stress testing.
-
Sample Preparation: Neutralize acidic or basic samples if necessary and dilute to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method capable of separating the intact this compound from its degradation products.
-
Data Evaluation: Determine the percentage of degradation and identify major degradation products by comparing the chromatograms of stressed samples to those of an unstressed control.
Conclusion
This compound is a valuable chemical intermediate whose practical application is intrinsically linked to a comprehensive understanding of its solubility and, most critically, its stability. While quantitative data on its solubility remains sparse, qualitative assessments provide a working framework for its use in various solvent systems. The pronounced instability of the compound, particularly its susceptibility to oxidation, necessitates stringent handling and storage protocols, including the use of antioxidants and an inert atmosphere. The experimental workflows provided in this guide offer a starting point for researchers to systematically evaluate the properties of this compound in their own laboratory settings. Acknowledging and managing the inherent instability of this compound is the key to its successful utilization in research and development.
References
- 1. Page loading... [guidechem.com]
- 2. This compound CAS#: 1198-27-2 [amp.chemicalbook.com]
- 3. View of Synthesis and Characterization of this compound and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Spectroscopic Profile of 1-Amino-2-naphthol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Amino-2-naphthol hydrochloride (CAS No: 1198-27-2), a key intermediate in the synthesis of various dyes and a compound of interest in medicinal chemistry. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with detailed experimental protocols.
Core Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound. While efforts have been made to provide complete datasets, some specific values were not publicly available and are so noted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Below are the expected chemical shifts for the proton (¹H) and carbon-13 (¹³C) nuclei of this compound.
¹H NMR Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Aromatic Protons |
| Data not available | Data not available | Data not available | -NH₃⁺ Protons |
| Data not available | Data not available | Data not available | -OH Proton |
¹³C NMR Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| Data not available | C1-NH₃⁺ |
| Data not available | C2-OH |
| Data not available | Aromatic Carbons |
| Data not available | Quaternary Carbons |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, amino, and aromatic moieties.
Characteristic IR Absorption Peaks
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400-3200 (broad) | O-H | Stretching |
| 3200-3000 (broad) | N-H | Stretching (from -NH₃⁺) |
| 3100-3000 | C-H (aromatic) | Stretching |
| 1600-1450 | C=C (aromatic) | Stretching |
| ~1260 | C-O | Stretching |
| ~1350 | C-N | Stretching |
Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR). The data presented is a generalized representation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems.
UV-Vis Absorption Data
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
| Ethanol | 316, 480 | Data not available | π → π* |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical due to the presence of exchangeable protons (-OH, -NH₃⁺).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the aromatic signals.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing:
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Technique):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet die and press it under high pressure to form a transparent or translucent pellet.
-
-
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorption.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., ethanol).
-
Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbance values within the linear range of the instrument (typically 0.1-1.0).
-
-
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
-
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.
-
Record the absorbance spectra of the sample solutions over a specific wavelength range (e.g., 200-800 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
A Technical Guide to the Synthesis of 1-Amino-2-naphthol Hydrochloride: Historical Perspectives and Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the historical and modern synthesis methods for 1-Amino-2-naphthol hydrochloride, a crucial intermediate in the synthesis of various dyes and a compound of interest in chemical and pharmaceutical research. This document details key experimental protocols, presents quantitative data in a comparative format, and visualizes the core chemical transformations.
Introduction
1-Amino-2-naphthol and its hydrochloride salt are important chemical entities, historically significant in the dye industry and continuing to find applications in modern chemical synthesis. The stability of the hydrochloride salt makes it a more common form for storage and use compared to the free base, which is susceptible to oxidation. This guide explores the primary synthetic routes, focusing on the reduction of precursor compounds.
Historical Synthesis Methods
Early methods for the preparation of this compound were centered around the reduction of readily available naphthol derivatives. These methods, while foundational, often faced challenges with product purity and oxidation.[1]
The two principal historical routes start from β-naphthol and proceed through either a nitroso intermediate or an azo dye intermediate.[1]
-
Via Nitroso-β-naphthol: This method involves the nitrosation of β-naphthol, followed by reduction of the resulting 1-nitroso-2-naphthol. Various reducing agents have been employed, including alkaline hydrogen sulfide (B99878) or sodium hydrosulfite.[1] However, reduction in an acidic medium using stannous chloride proved more satisfactory in preventing oxidation during the conversion of the amine to its hydrochloride salt.[1]
-
Via Azo Compounds: A more practical and widely used historical method involves the reduction of azo dyes derived from β-naphthol, most notably Orange II.[1] Orange II is synthesized by coupling diazotized sulfanilic acid with β-naphthol. The subsequent reduction cleaves the azo linkage, yielding 1-Amino-2-naphthol and sulfanilic acid. Stannous chloride was a common reducing agent for this transformation.[1][2]
Modern Synthesis Approaches
Modern methods often refine the historical approaches, optimizing for yield, purity, and milder reaction conditions. The reduction of azo compounds remains a prevalent and efficient strategy. A contemporary example involves the synthesis and subsequent reduction of 1-(1-Phenylazo)-2-naphthol.[3] This method avoids the use of sulfanilic acid and demonstrates a streamlined process from aniline (B41778) to the final product.
Catalytic hydrogenation has also been explored as a reduction method for azo dyes, offering a cleaner alternative to metal-based reducing agents.[1]
Comparative Data of Synthesis Methods
The following tables summarize quantitative data from key synthesis protocols, allowing for easy comparison of different methodologies.
Table 1: Synthesis via Reduction of Orange II
| Parameter | Value | Reference |
| Starting Material | β-Naphthol | [1] |
| Key Intermediate | Orange II | [1] |
| Reducing Agent | Sodium Hydrosulfite | [1] |
| Overall Yield | 66-74% | [1] |
| Purity | Colorless needles after recrystallization | [1] |
| Scale (β-Naphthol) | 0.5 mole (72 g) | [1] |
Table 2: Synthesis via Reduction of 1-(1-Phenylazo)-2-naphthol
| Parameter | Value | Reference |
| Starting Material | Aniline and 2-Naphthol | [3] |
| Key Intermediate | 1-(1-Phenylazo)-2-naphthol | [3] |
| Reducing Agent | Stannous Chloride (SnCl₂) | [3] |
| Yield | 72.2% | [3] |
| Solvent | Methylated Spirit / Conc. HCl | [3] |
| Reaction Condition | Reflux | [3] |
Key Experimental Protocols
Protocol 1: Synthesis from β-Naphthol via Orange II Reduction
This protocol is adapted from the well-established procedure found in Organic Syntheses.[1]
Part A: Diazotization of Sulfanilic Acid
-
In a 2-liter beaker, dissolve 105 g (0.5 mole) of sulfanilic acid dihydrate in a solution of 27 g (0.25 mole) of sodium carbonate monohydrate in 600 cc of water by heating.
-
If the solution is colored, add 2 g of decolorizing carbon, boil for a few minutes, and filter.
-
To the filtrate, add a solution of 36 g (0.52 mole) of sodium nitrite (B80452) in 100 cc of water and cool the mixture to 15°C with ice.
-
Pour this solution into a beaker containing 225 cc of concentrated hydrochloric acid and 400 g of ice. A fine white precipitate of the diazonium salt will form.
Part B: Coupling to form Orange II
-
Dissolve 72 g (0.5 mole) of β-naphthol in a warm solution of 110 g (2.75 moles) of sodium hydroxide (B78521) in 600 cc of water in a 5-liter flask.
-
Cool the solution to about 5°C by adding 400 g of ice.
-
Add the suspension of the diazonium salt from Part A to the β-naphthol solution, stir well, and let it stand for one hour. The Orange II dye will separate as a paste.
Part C: Reduction to this compound
-
Warm the Orange II paste to 40-45°C and add 250 g (approximately 1.2 moles) of technical sodium hydrosulfite.
-
Stir the mixture and heat to 85-90°C for one hour.
-
Filter the hot mixture and cool the filtrate to 35-40°C in an ice bath.
-
Filter the claret-colored solution into 1.2 liters of concentrated hydrochloric acid. The this compound will precipitate immediately.
-
Allow the mixture to stand for at least two hours with occasional agitation.
-
Collect the product on a Büchner funnel, wash with 20% hydrochloric acid, and then with ether.
-
Dry the product in the air. The yield is 180–200 g (66–74% based on β-naphthol).
Protocol 2: Synthesis from 1-(1-Phenylazo)-2-naphthol Reduction
This protocol is based on a modern literature method.[3]
Part A: Synthesis of 1-(1-Phenylazo)-2-naphthol This guide focuses on the reduction step. The synthesis of the azo dye precursor involves standard diazotization of aniline and coupling with 2-naphthol.
Part B: Reduction to this compound
-
Dissolve 1-(1-Phenylazo)-2-naphthol (10.0 g) in methylated spirit (100 cm³) in a round bottom flask fitted with a reflux condenser.
-
Boil the mixture gently until most of the azo compound has dissolved.
-
Prepare a solution of stannous chloride (20.0 g) dissolved in concentrated HCl (60 cm³) by warming to get a clear solution.
-
Add the warm stannous chloride solution to the contents of the flask.
-
Reflux the mixture for 30 minutes, during which a slight dark precipitate will form.
-
Pour the mixture into a beaker and cool in an ice bath until crystals of this compound appear.
-
Filter the crystals and recrystallize from hot water containing a few drops of stannous chloride solution in concentrated HCl.
-
Dry the purified crystals in a desiccator.
Visualization of Synthesis Pathways
The following diagrams illustrate the chemical transformations described in the protocols.
Caption: Reaction pathway for the synthesis via Orange II intermediate.
Caption: Reaction pathway for the synthesis via 1-(1-Phenylazo)-2-naphthol.
Caption: A generalized workflow for the reductive synthesis.
References
Core Focus: Antimicrobial and Antioxidant Potential of 1-Amino-2-naphthol Hydrochloride and Its Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the antimicrobial and antioxidant properties of 1-Amino-2-naphthol (B1212963) hydrochloride is limited in the current body of scientific literature. This guide synthesizes available information on closely related 1-amino-2-naphthol derivatives to provide insights into its potential biological activities and outlines the standard methodologies for their evaluation.
Introduction
Antimicrobial Properties of 1-Aminoalkyl-2-naphthol Derivatives
Recent studies have highlighted the significant antimicrobial potential of 1-aminoalkyl-2-naphthol derivatives against a broad spectrum of pathogens, including multidrug-resistant (MDR) strains. These compounds are typically synthesized via the Betti base reaction.[3][4]
Antibacterial Activity
Derivatives such as 1-(dimethylaminomethyl)naphthalen-2-ol and 1-(piperidin-1-ylmethyl)naphthalen-2-ol (B1203757) have demonstrated notable antibacterial effects. For instance, 1-(piperidin-1-ylmethyl)naphthalen-2-ol has shown potent activity against MDR Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) as low as 10 µg/mL.[3][4] The same compound was also effective against MDR Staphylococcus aureus with an MIC of 100 µg/mL, which is more potent than the comparator ciprofloxacin (B1669076) (MIC of 200 µg/mL).[3][4]
Table 1: Antibacterial Activity of 1-Aminoalkyl-2-naphthol Derivatives
| Compound | Microorganism | MIC (µg/mL) |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | 10[3][4] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Staphylococcus aureus MDR | 100[3][4] |
| Ciprofloxacin (Reference) | Staphylococcus aureus MDR | 200[3][4] |
| 1-(dimethylaminomethyl)naphthalen-2-ol | Bacillus pumilus 82 | 400[3] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Bacillus pumilis 82 | 400[3] |
| 1-(dimethylaminomethyl)naphthalen-2-ol | Bacillus subtilis ATCC 6633 | 400[3] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Bacillus subtilis ATCC 6633 | 200[3] |
| Both derivatives | Escherichia coli strains | 25[3] |
Antifungal Activity
The antifungal properties of these derivatives are also significant. 1-(dimethylaminomethyl)naphthalen-2-ol exhibited strong activity against Penicillium notatum and P. funiculosum, with an MIC of 400 µg/mL, outperforming the standard antifungal agent griseofulvin (B1672149) (MIC = 500 µg/mL).[3][4]
Table 2: Antifungal Activity of 1-Aminoalkyl-2-naphthol Derivatives
| Compound | Microorganism | MIC (µg/mL) |
| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium notatum | 400[3][4] |
| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium funiculosum | 400[3][4] |
| Griseofulvin (Reference) | Penicillium funiculosum | 500[3][4] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Candida albicans ATCC 1023 | 400[3] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Aspergillus niger ATCC 6275 | 400[3] |
Proposed Mechanism of Antimicrobial Action
Molecular docking studies on 1-aminoalkyl-2-naphthol derivatives suggest that their antibacterial activity may stem from the inhibition of essential bacterial enzymes. Specifically, these compounds show a strong binding affinity to E. coli DNA gyrase, an enzyme critical for DNA replication and transcription.[3][4] For their antifungal action, the proposed target is lanosterol (B1674476) 14α-demethylase, an enzyme vital for maintaining the integrity of the fungal cell membrane.[3]
Caption: Proposed mechanisms of antimicrobial action for 1-aminoalkyl-2-naphthol derivatives.
Antioxidant Properties of Naphthol Derivatives
The antioxidant capacity of phenolic compounds, including naphthols, is well-documented and is primarily attributed to their ability to scavenge free radicals.[5] While direct experimental data for 1-Amino-2-naphthol hydrochloride is not available, the antioxidant potential of related naphthalenol compounds has been evaluated.
Radical Scavenging Activity
The antioxidant activity of naphthol derivatives is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The concentration of the antioxidant required to scavenge 50% of the DPPH radicals is reported as the IC50 value, with a lower IC50 indicating higher antioxidant activity.[5]
Structure-activity relationship studies suggest that alkyl substitution on the naphthol ring can enhance antioxidant activity. For instance, it is estimated that 1-butyl-2-naphthalenol would have an IC50 value of less than 100 µM, indicating a stronger radical scavenging activity compared to the parent 2-naphthol (B1666908) (IC50 = 100 µM).[5] This enhancement is attributed to the electron-donating nature of the alkyl group, which stabilizes the resulting phenoxyl radical.[5]
Table 3: DPPH Radical Scavenging Activity (IC50) of Selected Phenolic Compounds
| Compound | DPPH IC50 (µM) | Reference |
| 1-Butyl-2-Naphthalenol | Estimated < 100 | Based on SAR[5] |
| 1-Naphthol | 15.6 | [5] |
| 2-Naphthol | 100 | [5] |
| Butylated Hydroxytoluene (BHT) | 202.35 | [5] |
| Trolox | 3.77 | [5] |
| Gallic Acid | 2.6 - 13.2 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antimicrobial and antioxidant properties of compounds like this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 1-Amino-2-naphthol Hydrochloride in Dye Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-2-naphthol (B1212963) hydrochloride is a critical aromatic amine intermediate, indispensable in the synthesis of a wide array of dyes, particularly those within the azo and metal-complex classes. Its unique structure, featuring both an amino and a hydroxyl group on a naphthalene (B1677914) backbone, allows for versatile chemical modifications, leading to the production of dyes with diverse colors and desirable fastness properties. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of 1-Amino-2-naphthol hydrochloride as a dye intermediate, complete with detailed experimental protocols, quantitative data, and process visualizations.
Synthesis of this compound
The most prevalent method for the industrial preparation of this compound involves the reduction of an azo dye, typically Orange II. This precursor is synthesized via the diazotization of sulfanilic acid and its subsequent coupling with 2-naphthol. The resulting azo dye is then cleaved, yielding the desired aminonaphthol derivative.
Alternatively, synthesis can be achieved through the reduction of 1-nitroso-2-naphthol (B91326). Both pathways are outlined below, with corresponding quantitative data presented in Table 1.
Table 1: Synthesis of this compound - Quantitative Data
| Precursor | Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 1-(1-Phenylazo)-2-naphthol | Stannous chloride (SnCl₂) | Methylated spirit / Conc. HCl | Reflux | 30 minutes | 72.2 | [1] |
| Orange II | Sodium Hydrosulfite | Water / NaOH | 85-90 | 1 hour | 66-74 | [2] |
| 1-Nitroso-2-naphthol | Stannous chloride (SnCl₂) | Hydrochloric Acid | Not Specified | Not Specified | Good | [2] |
Experimental Protocols: Synthesis of this compound
Protocol 1: Reduction of 1-(1-Phenylazo)-2-naphthol[1]
-
Dissolution of Azo Dye : Dissolve 8.00 g of crude 1-(1-phenylazo)-2-naphthol in 60 cm³ of methylated spirit in a round bottom flask fitted with a reflux condenser.
-
Gentle Heating : Boil the mixture gently until the majority of the azo compound has dissolved.
-
Preparation of Reducing Agent : Separately, warm a solution of 20.0 g of stannous chloride in 60 cm³ of concentrated hydrochloric acid to obtain a clear solution.
-
Reduction : Add the stannous chloride solution to the flask containing the dissolved azo dye.
-
Reflux : Reflux the mixture for an additional 30 minutes. A slight dark-colored precipitate should form.
-
Crystallization : Pour the hot reaction mixture into a beaker and cool in an ice bath until crystals of this compound appear.
-
Filtration and Recrystallization : Filter the crystals and recrystallize from 2 cm³ of hot water containing two drops of a stannous chloride solution in an equal weight of concentrated HCl.
-
Drying : Dry the purified crystals in a desiccator for 3 days.
Protocol 2: Reduction of Orange II[2]
-
Preparation of Slurry : In a 7-liter crock, create a slurry of 400 g of commercial Orange II (sodium salt of p-sulfobenzeneazo-β-naphthol) in 2.5 liters of water and 250 cc of technical concentrated hydrochloric acid.
-
Heating and Stirring : Break up any large lumps and begin stirring while introducing steam to raise the temperature to 85–90°C within ten minutes.
-
Reaction : Maintain this temperature and continue stirring for one hour.
-
Filtration : Filter the hot mixture through a Büchner funnel.
-
Cooling and Precipitation : Cool the filtrate to 35–40°C in an ice bath. Filter the claret-colored solution into 1.2 liters of concentrated hydrochloric acid in an 8-liter bottle to precipitate the this compound.
-
Isolation and Washing : Allow the mixture to stand for at least two hours with occasional agitation. Collect the precipitate on a Büchner funnel and wash sequentially with three small portions of 20% hydrochloric acid and three 50-cc portions of ether.
-
Drying : Dry the product in the air on filter paper.
Role as a Dye Intermediate: Synthesis of Azo and Metal-Complex Dyes
This compound serves as a versatile coupling component in the synthesis of various dyes. Its amino group can be diazotized and then coupled with other aromatic compounds, or it can act as the nucleophile in a coupling reaction with a diazonium salt. The resulting azo dyes can be further chelated with metal salts to form metal-complex dyes, which often exhibit superior fastness properties.
A common derivative used in dye synthesis is 1-amino-2-naphthol-4-sulfonic acid, which enhances the water solubility of the final dye. The general workflow for the synthesis of an acid azo dye is depicted below.
Caption: General workflow for acid azo dye synthesis.
The core of the dye synthesis is the azo coupling reaction, an electrophilic aromatic substitution. The diazonium salt acts as the electrophile, attacking the electron-rich coupling component.
Caption: Mechanism of azo coupling reaction.
Experimental Protocols: Synthesis of Azo Dyes
Protocol 3: Synthesis of an Acid Azo Dye[3]
This protocol uses 1-amino-2-naphthol-4-sulfonic acid as the starting amine for diazotization.
-
Diazotization :
-
Dissolve 2.39 g (0.01 mol) of 1-amino-2-naphthol-4-sulfonic acid in 50 cm³ of distilled water containing 0.40 g of sodium hydroxide (B78521). Cool the solution in an ice bath.
-
Add a solution of 0.69 g (0.01 mol) of sodium nitrite (B80452) in 50 cm³ of distilled water dropwise over 30 minutes, maintaining the temperature at 0-5°C.
-
Add an equivalent amount of concentrated hydrochloric acid (0.0125 mol).
-
Continue stirring for another 30 minutes. Confirm the completion of diazotization with starch-iodide paper (should turn blue-black).
-
-
Preparation of Coupling Component :
-
Dissolve 1.73 g (0.01 mol) of 1-nitroso-2-naphthol in 50 cm³ of distilled water containing 0.40 g of sodium hydroxide in a beaker cooled in an ice bath.
-
-
Azo Coupling :
-
Add the freshly prepared diazonium salt solution dropwise to the coupling component solution over 30 minutes.
-
Stir the mixture for a further hour to yield the dye.
-
Table 2: Properties of Acid Dyes Derived from 1-Amino-2-naphthol-4-sulfonic Acid[3][4]
| Coupling Component | Dye Color | Yield (%) | Melting Point (°C) | λmax (Ethanol, nm) |
| 1-Nitroso-2-naphthol | Dark brown | 34.9 | 107-109 | 495 |
| 2-Nitroso-1-naphthol | Brown | 61.3 | 110-112 | 420 |
| 1-Naphthol | Brown | 75.3 | 102-104 | 450 |
| 2-Naphthol | Reddish brown | 81.9 | 100-101 | 485 |
| N,N-dimethyl aniline | Dark brown | 50.7 | 104-106 | 550 |
Application and Performance of Derived Dyes
The dyes synthesized from 1-Amino-2-naphthol intermediates are widely used on polyamide fibers like nylon, as well as on natural fibers such as wool and silk. The performance of these dyes is evaluated based on their fastness properties.
Dyeing Protocol for Nylon Fabric[4]
-
Prepare Dye Bath : Prepare a dye bath with 1.0% dye on weight of fabric, 20% Glauber's salt, and 2% formic acid, with a material-to-liquor ratio of 1:50.
-
pH Adjustment : Adjust the pH of the dye bath to between 3.0 and 4.5 using a 5% acetic acid solution.
-
Dyeing : Immerse the wetted nylon fabric in the dye bath and bring to a boil. Continue dyeing at the boil for 90 minutes with continuous stirring.
-
Rinsing and Drying : After dyeing, remove the fabric, rinse with cold water, and air dry.
Table 3: Fastness Properties of Synthesized Acid Dyes on Nylon Fabric[1][3]
Fastness is rated on a scale of 1 to 5, where 5 is excellent.
| Dye (Coupling Component) | Wash Fastness | Light Fastness | Rubbing Fastness |
| 1-(1-Phenylazo)-2-naphthol (on Cotton) | 5 | 5 | 5 |
| 1-(1-Phenylazo)-2-naphthol (on Silk) | 4 | 5 | 4 |
| 1-Nitroso-2-naphthol | 4 | 4 | 4-5 |
| 2-Nitroso-1-naphthol | 3-4 | 3-4 | 4 |
| 1-Naphthol | 4 | 4 | 4 |
| 2-Naphthol | 4-5 | 4 | 4 |
| N,N-dimethyl aniline | 3-4 | 3 | 3-4 |
The percentage exhaustion of these dyes on nylon fabric is highly dependent on the pH of the dye bath, with exhaustion generally increasing as the pH rises from 3.0 to 4.5.[3]
Conclusion
This compound and its derivatives are foundational intermediates in the synthesis of azo and metal-complex dyes. The synthetic routes to this intermediate are well-established, offering good yields. Its utility in subsequent diazotization and coupling reactions allows for the creation of a broad palette of colors with good to excellent fastness properties, particularly on polyamide and protein fibers. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the fields of dye chemistry, materials science, and drug development, enabling the reproducible synthesis and application of these important colored compounds.
References
Methodological & Application
Application Notes: Determination of Phosphate Using 1-Amino-2-naphthol Hydrochloride
Introduction
The colorimetric determination of inorganic phosphate (B84403) is a fundamental analytical procedure in various scientific disciplines, including biomedical research, clinical diagnostics, and environmental analysis. One of the classic and most reliable methods is the Fiske-Subbarow method, which utilizes 1-amino-2-naphthol-4-sulfonic acid (ANSA), a derivative of 1-amino-2-naphthol (B1212963) hydrochloride, as the reducing agent.[1][2] This method is based on the reaction of phosphate with molybdate (B1676688) in an acidic medium to form a phosphomolybdate complex. This complex is then reduced by ANSA to produce a stable and intensely colored molybdenum blue complex, the absorbance of which is directly proportional to the phosphate concentration.[3]
Principle of the Method
The determination of phosphate by the Fiske-Subbarow method involves a two-step reaction:[4]
-
Formation of Phosphomolybdate: In the presence of an acid, inorganic phosphate reacts with ammonium (B1175870) molybdate to form a yellow phosphomolybdate complex.
-
Reduction to Molybdenum Blue: The phosphomolybdate complex is then reduced by a reducing agent, 1-amino-2-naphthol-4-sulfonic acid (ANSA), to form a stable, intensely blue-colored complex known as molybdenum blue.[5][6]
The intensity of the blue color is measured spectrophotometrically at a wavelength between 660 nm and 700 nm, and the phosphate concentration is determined by comparison with a standard curve.[3][5]
Applications
-
Clinical Chemistry: Measurement of inorganic phosphate levels in serum and urine for the diagnosis and monitoring of various conditions, including kidney disease, bone disorders, and parathyroid gland dysfunction.[7]
-
Biochemistry and Molecular Biology: Quantification of phosphate in enzyme assays (e.g., phosphatases), protein phosphorylation studies, and nucleic acid analysis.
-
Environmental Science: Determination of phosphate concentrations in water and soil samples to assess water quality and nutrient levels.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 660 - 700 nm | [3][5] |
| Typical Standard Curve Range | 0.01 - 0.5 mg/dL | [8] |
| Normal Adult Serum Phosphate | 2.5 - 4.5 mg/dL | [6] |
| Normal Infant Serum Phosphate | 4.5 - 8.0 mg/dL | [6] |
| Normal Child Serum Phosphate | 4.0 - 6.0 mg/dL | [6] |
Experimental Protocols
Protocol 1: Determination of Inorganic Phosphate in Serum (Fiske-Subbarow Method)
This protocol is adapted from the classical Fiske-Subbarow method for the determination of inorganic phosphate in serum samples.
Materials and Reagents
-
Trichloroacetic Acid (TCA), 10% (w/v)
-
Molybdate Reagent (2.5% Ammonium Molybdate in 5N H₂SO₄)
-
1-Amino-2-naphthol-4-sulfonic acid (ANSA) Reducing Agent
-
Standard Phosphate Solution (0.01 mg/mL)
-
Spectrophotometer
-
Centrifuge
-
Glass test tubes
-
Pipettes
Reagent Preparation
-
10% Trichloroacetic Acid (TCA): Dissolve 10 g of trichloroacetic acid in distilled water and make up the volume to 100 mL.
-
Molybdate Reagent: Dissolve 2.5 g of ammonium molybdate in 100 mL of 5N sulfuric acid. To prepare 5N H₂SO₄, carefully add 13.9 mL of concentrated H₂SO₄ to approximately 80 mL of distilled water, cool, and then dilute to 100 mL.
-
ANSA Reducing Agent:
-
Solution A: Dissolve 15 g of sodium bisulfite in 100 mL of distilled water.
-
Solution B: Dissolve 0.5 g of sodium sulfite (B76179) in 10 mL of distilled water.
-
Add 0.25 g of 1-amino-2-naphthol-4-sulfonic acid to 100 mL of Solution A. Then add 5 mL of Solution B and mix until dissolved. Store in a dark, airtight bottle. This solution is stable for approximately 4 weeks.
-
-
Standard Phosphate Solution (Stock): Dissolve 43.9 mg of anhydrous potassium dihydrogen phosphate (KH₂PO₄) in distilled water and make up to 100 mL. This gives a concentration of 1 mg/mL of PO₄³⁻.
-
Working Standard Phosphate Solution (0.01 mg/mL): Dilute 1 mL of the stock standard phosphate solution to 100 mL with distilled water.
Procedure
-
Sample Preparation (Protein Precipitation):
-
Pipette 4.0 mL of 10% TCA into a centrifuge tube.
-
Add 1.0 mL of serum to the TCA, mix well, and allow to stand for 10 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to obtain a clear, protein-free supernatant.
-
-
Assay Setup:
-
Label three test tubes as Blank, Standard, and Test.
-
Blank: Add 2.0 mL of 10% TCA.
-
Standard: Add 2.0 mL of the working standard phosphate solution (0.01 mg/mL).
-
Test: Add 2.0 mL of the protein-free supernatant from the sample.
-
-
Color Development:
-
To all three tubes, add 1.0 mL of the Molybdate Reagent and mix well.
-
Add 0.4 mL of the ANSA Reducing Agent to each tube and mix immediately.
-
Incubate the tubes at room temperature for 15 minutes for color development.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 660 nm.
-
Zero the instrument using the Blank solution.
-
Measure the absorbance of the Standard and Test solutions.
-
Calculation
The concentration of inorganic phosphate in the serum sample is calculated using the following formula:
Phosphate (mg/dL) = (Absorbance of Test / Absorbance of Standard) x Concentration of Standard (mg/mL) x 100
Diagrams
Caption: Chemical reaction pathway for phosphate determination.
Caption: Experimental workflow for phosphate determination.
References
- 1. oxfordreference.com [oxfordreference.com]
- 2. labdepotinc.com [labdepotinc.com]
- 3. prezi.com [prezi.com]
- 4. researchgate.net [researchgate.net]
- 5. JaypeeDigital | Estimation of serum inorganic phosphate by Fiske-Subba Row method [jaypeedigital.com]
- 6. Estimation of inorganic phosphorus by fiske subbarow method | PPTX [slideshare.net]
- 7. scribd.com [scribd.com]
- 8. epa.gov [epa.gov]
Protocol for Preparing 1-Amino-2-naphthol Hydrochloride Reagent for Silica Analysis
Application Notes
This document provides a detailed protocol for the preparation of a reducing agent solution containing 1-amino-2-naphthol-4-sulfonic acid, commonly used in the colorimetric determination of silica (B1680970). This reagent is a critical component in the silicomolybdate method, where it reduces the yellow silicomolybdic acid complex to a stable blue complex, the intensity of which is proportional to the silica concentration. While the user requested a protocol for 1-Amino-2-naphthol (B1212963) hydrochloride, the sulfonic acid derivative is more commonly utilized for this application and serves the same reductive purpose.[1][2] 1-Amino-2-naphthol hydrochloride is a related compound and can also be used as a reducing agent.[3]
The prepared reagent is suitable for use by researchers, scientists, and professionals in drug development and quality control for the quantitative analysis of silica in various samples. The stability of the reagent is enhanced by the presence of sodium bisulfite and sodium sulfite (B76179), which act as antioxidants.[4][5] The solution should be stored in a cool, dark place to maintain its efficacy.[5]
Safety Precautions: this compound and its derivatives are considered hazardous.[6][7] It is crucial to handle the chemicals in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and eye protection.[6][7][8] Avoid inhalation of dust and contact with skin and eyes.[6][8]
Quantitative Data Summary
The following table summarizes the typical quantities of components used in the preparation of the 1-amino-2-naphthol-4-sulfonic acid reducing solution for silica analysis.
| Component | Quantity | Role | Reference |
| 1-Amino-2-naphthol-4-sulfonic acid | 0.15 g - 1.5 g | Reducing Agent | [5][9] |
| Anhydrous Sodium Sulfite (Na₂SO₃) | 0.7 g - 7 g | Antioxidant | [5][9] |
| Sodium Bisulfite (NaHSO₃) | 9 g - 90 g | Antioxidant | [5][9] |
| Deionized Water | Up to 100 mL - 1 L | Solvent | [5][9] |
Experimental Protocol
This protocol details the preparation of the 1-amino-2-naphthol-4-sulfonic acid reducing solution.
Materials:
-
1-Amino-2-naphthol-4-sulfonic acid powder
-
Anhydrous sodium sulfite (Na₂SO₃)
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
Volumetric flasks (100 mL and 1000 mL)
-
Beakers
-
Stirring rod
-
Weighing scale
Procedure:
-
Preparation of Sodium Sulfite Solution:
-
In a beaker, dissolve 0.7 g of anhydrous sodium sulfite in 10 mL of deionized water.
-
-
Addition of 1-Amino-2-naphthol-4-sulfonic acid:
-
To the sodium sulfite solution, add 0.15 g of 1-amino-2-naphthol-4-sulfonic acid.
-
Stir until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid boiling.
-
-
Preparation of Sodium Bisulfite Solution:
-
In a separate larger beaker, dissolve 9 g of sodium bisulfite in 80 mL of deionized water.
-
-
Combining the Solutions:
-
Carefully add the solution from step 2 to the sodium bisulfite solution in step 3.
-
Stir the combined solution until it is homogeneous.
-
-
Final Dilution:
-
Transfer the final solution to a 100 mL volumetric flask.
-
Dilute to the mark with deionized water.
-
Mix the solution thoroughly by inverting the flask several times.
-
-
Storage:
-
Store the prepared reagent in a tightly sealed, dark bottle in a refrigerator. The solution is stable for approximately one month under these conditions.[5]
-
Visualizations
Diagram of the Reagent Preparation Workflow:
Caption: Workflow for preparing the 1-amino-2-naphthol reagent.
References
- 1. labdepotinc.com [labdepotinc.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. cdc.gov [cdc.gov]
- 6. fishersci.com [fishersci.com]
- 7. 1-Amino-2-Naphthol-4-Sulfonic Acid Solution, For Silica, Certified, LabChem 125 mL | Buy Online | LabChem, Inc. | Fisher Scientific [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. CN115931757A - Reagent composition for measuring silicate, preparation method of reagent composition and method for measuring silicate - Google Patents [patents.google.com]
Application of 1-Amino-2-naphthol Hydrochloride in the Synthesis of Azo Dyes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-2-naphthol (B1212963) hydrochloride is a versatile aromatic compound with applications in the synthesis of various chemical structures. While it is frequently reported as a reduction product of azo dyes, its inherent primary aromatic amine and hydroxyl functionalities make it a potential candidate as a diazo component in the synthesis of novel azo dyes. Azo dyes, characterized by the presence of one or more azo groups (–N=N–), constitute the largest and most diverse class of synthetic colorants.[1] Their applications span various industries, including textiles, printing, and pharmaceuticals, owing to their vibrant colors and straightforward synthesis.[1]
The synthesis of azo dyes is typically achieved through a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with an electron-rich nucleophile, such as a phenol (B47542) or an aromatic amine.[1] This document provides a detailed overview of the role of 1-amino-2-naphthol hydrochloride in this context, along with generalized experimental protocols for its use in azo dye synthesis, based on established chemical principles for analogous compounds.
This compound as a Reduction Product of Azo Dyes
In many documented syntheses, this compound is the product of the reductive cleavage of an existing azo dye. For instance, the azo dye 1-(1-Phenylazo)-2-naphthol can be reduced, typically using a reducing agent like stannous chloride under acidic conditions, to yield this compound and aniline.[1]
Quantitative Data from Reductive Synthesis
The following table summarizes the key data from a representative synthesis where this compound is the product.
| Parameter | Value | Reference |
| Starting Material | 1-(1-Phenylazo)-2-naphthol | [1] |
| Reducing Agent | Stannous chloride (SnCl₂) in HCl | [1] |
| Product | This compound | [1] |
| Yield | 72.2% | [1] |
| UV-Vis (λmax in Ethanol) | 316 nm, 480 nm | [1] |
| Key FT-IR Peaks (cm⁻¹) | 2900 (O-H), 2800 (N-H), 1678 (C=C), 1250 (C-N), 1310 (C-O), 850 (C-Cl) | [1] |
Theoretical Application of this compound as a Diazo Component in Azo Dye Synthesis
While specific literature detailing the use of this compound as a primary amine for diazotization is scarce, a theoretical protocol can be constructed based on the well-established principles of azo dye synthesis from aminonaphthol derivatives.[2] The presence of both an amino and a hydroxyl group on the naphthalene (B1677914) ring offers interesting possibilities for creating complex and potentially bioactive azo dyes.
General Synthesis Pathway
The synthesis of an azo dye using this compound as the diazo component would follow the general two-step pathway of diazotization and azo coupling.
Caption: General reaction pathway for azo dye synthesis using this compound.
Experimental Protocols
Safety Precaution: These experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Aromatic amines, phenols, and concentrated acids are toxic and/or corrosive. Diazonium salts can be explosive in a dry, solid state and should always be kept in a cold aqueous solution.
Protocol 1: Diazotization of this compound (Generalized Method)
This protocol outlines the conversion of this compound into its corresponding diazonium salt.
Materials:
-
This compound (0.01 mol)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Apparatus:
-
Beakers
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice bath
Procedure:
-
Amine Solution Preparation: In a 250 mL beaker, create a suspension of this compound (0.01 mol) in a mixture of concentrated HCl (5 mL) and distilled water (20 mL).
-
Cooling: Cool the suspension to 0–5 °C in an ice-water bath with continuous stirring. It is crucial to maintain this low temperature to ensure the stability of the diazonium salt to be formed.
-
Nitrite Solution Preparation: In a separate beaker, dissolve a slight excess of sodium nitrite (0.011 mol) in 10 mL of cold distilled water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold, stirred suspension of the amine hydrochloride over a period of 10-15 minutes. The temperature of the reaction mixture must be maintained below 5 °C throughout the addition.
-
Completion Check: After the addition is complete, continue to stir the mixture in the ice bath for an additional 20-30 minutes to ensure the diazotization is complete. The resulting solution, containing the diazonium salt, should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling Reaction with 2-Naphthol (B1666908) (Generalized Method)
This protocol describes the coupling of the freshly prepared diazonium salt with 2-naphthol to form a brightly colored azo dye.
Materials:
-
Freshly prepared diazonium salt solution from Protocol 1
-
2-Naphthol
-
Sodium Hydroxide (B78521) (NaOH)
-
Distilled Water
-
Ice
Apparatus:
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Coupling Component Solution: In a 400 mL beaker, dissolve 0.01 mol of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cooling: Cool this solution in an ice-water bath to 0–5 °C with constant stirring.
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold, stirred solution of 2-naphthol. The addition should be done portion-wise over 20-30 minutes, keeping the temperature below 5 °C. A colored precipitate of the azo dye should form.
-
pH Adjustment: During the addition, maintain the pH of the reaction mixture in the alkaline range (pH 8-10) to facilitate the coupling with the phenoxide ion. This can be achieved by adding more 10% NaOH solution if necessary.
-
Completion and Isolation: Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the coupling reaction is complete.
-
Filtration and Washing: Collect the precipitated dye by suction filtration using a Buchner funnel. Wash the crude product with a small amount of cold distilled water to remove any unreacted salts.
-
Drying and Purification: The crude dye can be air-dried or dried in a desiccator. For higher purity, recrystallization from a suitable solvent (e.g., ethanol (B145695) or an ethanol-water mixture) is recommended.
Expected Quantitative Data (Hypothetical)
The following table presents hypothetical quantitative data for azo dyes that could be synthesized from this compound, based on typical results for similar reactions. This data should be confirmed experimentally.
| Diazo Component | Coupling Component | Expected Dye Color | Hypothetical Yield (%) | Hypothetical λmax (nm) |
| Diazotized 1-Amino-2-naphthol | 2-Naphthol | Red-Brown | 75-85 | 480-520 |
| Diazotized 1-Amino-2-naphthol | Phenol | Orange-Red | 70-80 | 450-490 |
| Diazotized 1-Amino-2-naphthol | Aniline | Yellow-Orange | 65-75 | 420-460 |
| Diazotized 1-Amino-2-naphthol | N,N-Dimethylaniline | Deep Red | 80-90 | 500-540 |
Experimental Workflow Diagram
The overall experimental process can be visualized as a sequential workflow.
Caption: A generalized experimental workflow for the synthesis of azo dyes.
Conclusion
This compound serves as a valuable chemical intermediate. While its primary documented role is as a product from the reduction of azo dyes, its structure inherently allows for its use as a diazo component for the synthesis of new azo dyes. The provided generalized protocols, based on established principles for aminonaphthol derivatives, offer a foundational methodology for researchers to explore the synthesis of novel azo compounds from this precursor. Such explorations could lead to the development of new dyes with unique colors, improved fastness properties, and potential applications in drug development and materials science. Experimental validation is necessary to determine the specific reaction conditions, yields, and properties of the resulting dyes.
References
Application Notes and Protocols: 1-Amino-2-naphthol Hydrochloride in Anaerobic Dye Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utility of 1-Amino-2-naphthol hydrochloride as a versatile reagent in the study of anaerobic degradation of azo dyes. It serves as both a redox mediator to accelerate dye decolorization and as an analytical standard for the quantification of degradation byproducts.
Application 1: Redox Mediator for Enhanced Anaerobic Azo Dye Reduction
This compound can function as a redox mediator, or electron shuttle, to accelerate the anaerobic reduction of azo dyes. This is particularly useful in bioremediation studies and for enhancing the performance of anaerobic bioreactors. The addition of catalytic amounts of 1-Amino-2-naphthol can significantly increase the rate of color removal from dye-containing wastewater.
Quantitative Data: Enhancement of Azo Dye Decolorization
The following table summarizes the effect of this compound on the anaerobic degradation of the azo dye Acid Orange 7 (AO7). The data illustrates a more than tenfold increase in the first-order reaction rate constant (k) with the addition of 1.0 mM 1-Amino-2-naphthol.
| Concentration of 1-Amino-2-naphthol (mM) | First-Order Rate Constant (k) (d⁻¹) | Fold Increase in Reaction Rate |
| 0 | 0.09 | 1.0 |
| 1.0 | 1.2 | >10 |
Experimental Protocol: Evaluating Redox Mediator Efficacy
This protocol outlines the steps to assess the efficacy of this compound as a redox mediator in the anaerobic degradation of an azo dye.
1. Materials:
-
Anaerobic granular sludge or a suitable anaerobic microbial consortium.
-
Azo dye stock solution (e.g., Acid Orange 7).
-
This compound.
-
Anaerobic medium (e.g., basal medium containing minerals, vitamins, and a primary electron donor like volatile fatty acids).
-
Serum bottles or anaerobic vials with butyl rubber stoppers and aluminum crimps.
-
Spectrophotometer.
-
Nitrogen gas (oxygen-free).
2. Experimental Setup:
-
Prepare a stock solution of this compound in deoxygenated water.
-
In an anaerobic glove box or under a stream of nitrogen gas, dispense anaerobic sludge and medium into serum bottles.
-
Spike the bottles with the azo dye to a final desired concentration.
-
Add varying concentrations of this compound to different sets of bottles (e.g., 0 mM, 0.1 mM, 0.5 mM, 1.0 mM). Include a control set with no mediator.
-
Seal the bottles and incubate under anaerobic conditions at a controlled temperature (e.g., 35°C).
3. Monitoring Decolorization:
-
At regular time intervals, withdraw a small aliquot of the sample from each bottle using a syringe.
-
Centrifuge the aliquot to pellet the biomass.
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of the azo dye using a spectrophotometer.
-
Calculate the decolorization efficiency as a function of time.
-
Determine the first-order rate constant (k) for each concentration of the mediator.
Workflow for Evaluating Redox Mediator
Caption: Workflow for assessing 1-Amino-2-naphthol HCl as a redox mediator.
Application 2: Analytical Standard for Quantification of Azo Dye Degradation Products
Anaerobic degradation of certain azo dyes can yield 1-Amino-2-naphthol or its derivatives as aromatic amine byproducts. In such cases, this compound can be used as a primary analytical standard for the identification and quantification of these degradation products using High-Performance Liquid Chromatography (HPLC).
Quantitative Data: HPLC Analysis of a 1-Amino-2-naphthol Derivative
The following table provides the analytical parameters for the determination of 1-amino-2-naphthol-6,8-disulfonate, a degradation product of the azo dye Orange G, using SPE-HPLC.[1]
| Parameter | Value |
| Linearity Range | 0.05 - 5.0 mg·L⁻¹ |
| Detection Limit (S/N=3) | 0.15 mg·L⁻¹ |
| Recovery (Intra-day) | 92.1% - 99.2% |
| RSD (Intra-day) | 2.8% - 3.4% |
| Recovery (Inter-day) | 92.1% - 99.2% |
| RSD (Inter-day) | 4.1% - 7.7% |
Experimental Protocol: HPLC Quantification of 1-Amino-2-naphthol Derivatives
This protocol is adapted for the quantification of 1-Amino-2-naphthol or its sulfonated derivatives resulting from azo dye degradation.
1. Materials and Equipment:
-
This compound (as analytical standard).
-
Acetonitrile (B52724) (HPLC grade).
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18).
-
HPLC system with a UV detector and a C18 column.
-
Syringe filters (0.45 µm).
2. Sample Preparation:
-
Collect samples from the anaerobic degradation experiment at different time points.
-
Centrifuge the samples to remove biomass.
-
Perform Solid-Phase Extraction (SPE) to clean up the sample and remove interfering substances like Fe²⁺ if a Fenton's degradation is being studied.[1]
-
Elute the analyte of interest from the SPE cartridge.
-
Filter the eluate through a 0.45 µm syringe filter before HPLC analysis.
3. HPLC Analysis:
-
Mobile Phase: A mixture of acetonitrile and 10 mmol·L⁻¹ ammonium acetate (e.g., 20:80 v/v).[1]
-
Stationary Phase: C18 column.[1]
-
Detection: UV detector set at a suitable wavelength (e.g., 254 nm).[1]
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject the standards into the HPLC to generate a calibration curve.
-
Quantification: Inject the prepared samples into the HPLC. Identify the peak corresponding to the 1-Amino-2-naphthol derivative by comparing the retention time with the standard. Quantify the concentration using the calibration curve.
Workflow for Analytical Quantification
Caption: Workflow for HPLC quantification of 1-Amino-2-naphthol derivatives.
References
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of 1-Amino-2-naphthol Hydrochloride
Introduction
1-Amino-2-naphthol hydrochloride is a chemical intermediate utilized in the synthesis of various dyes and pigments. Its purity and quantification are critical for ensuring the quality of final products. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound in bulk materials and reaction mixtures. This document provides a detailed protocol for the quantitative analysis of this compound using a reverse-phase HPLC method with UV detection. The described method is designed to be a reliable quality control tool for researchers, scientists, and professionals in drug development and chemical manufacturing.
While specific validated methods for this compound are not widely published, the following protocol is based on established principles for the analysis of related aromatic amines and naphthol derivatives, such as N-Acetyl-(1-amino-2-naphthol-6-sulfonic acid).[1]
Method Summary
This application note details a gradient reverse-phase HPLC method for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer. UV detection is employed for quantification.
Experimental Protocols
Materials and Reagents
-
This compound reference standard: Purity >97.0% (HPLC grade)
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Potassium dihydrogen phosphate (KH₂PO₄): ACS grade or higher
-
Orthophosphoric acid (H₃PO₄): 85%, ACS grade or higher
-
Water: Deionized (DI) water, 18.2 MΩ·cm resistivity or HPLC grade
-
Sample Diluent: 50:50 (v/v) mixture of Methanol and DI water
Equipment
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data Acquisition and Processing Software
-
Analytical Balance
-
pH Meter
-
Volumetric flasks and pipettes
-
Syringe filters: 0.45 µm, PTFE or nylon
Preparation of Solutions
-
Phosphate Buffer (20 mM, pH 3.0):
-
Weigh approximately 2.72 g of KH₂PO₄ and dissolve it in 1 L of DI water.
-
Adjust the pH to 3.0 using 85% orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
-
-
Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the sample diluent. Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
-
Sample Preparation
-
Accurately weigh a portion of the sample containing this compound.
-
Dissolve the sample in a known volume of the sample diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Method
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the standard)
-
Gradient Program:
-
0.0 min: 95% A, 5% B
-
10.0 min: 50% A, 50% B
-
12.0 min: 5% A, 95% B
-
15.0 min: 5% A, 95% B
-
15.1 min: 95% A, 5% B
-
20.0 min: 95% A, 5% B (column re-equilibration)
-
Data Presentation
The following tables summarize the chromatographic conditions and representative quantitative data for the analysis of this compound. This data is illustrative and serves as a benchmark for method performance.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM KH₂PO₄ Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 12 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Table 2: Representative Quantitative Data
| Parameter | Result |
| Retention Time (RT) | ~ 8.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.3 µg/mL |
| Limit of Quantitation (LOQ) | ~ 1.0 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Visualizations
The following diagrams illustrate the experimental workflow and the logical process of HPLC method development.
Caption: General experimental workflow for HPLC analysis.
Caption: Logical workflow for HPLC method development.
References
Application Notes: 1-Amino-2-naphthol Hydrochloride as a Putative Biological Stain
References
- 1. Page loading... [wap.guidechem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C10H10ClNO | CID 518469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Amino-2-naphthol technical grade, 90 1198-27-2 [sigmaaldrich.com]
- 5. labproinc.com [labproinc.com]
- 6. View of Synthesis and Characterization of this compound and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of 1-Aminoalkyl-2-naphthols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview and experimental protocols for the synthesis of 1-aminoalkyl-2-naphthols, a class of compounds with significant potential in medicinal chemistry and drug development. These compounds are valuable precursors for various biologically active molecules, including derivatives with antihypertensive and bradycardiac properties. The primary synthetic route detailed herein is the Betti reaction, a one-pot, three-component condensation reaction that offers an efficient and atom-economical pathway to these valuable scaffolds. While the user's query mentioned 1-amino-2-naphthol (B1212963) hydrochloride, the established and versatile synthesis of 1-aminoalkyl-2-naphthols commences with 2-naphthol (B1666908), an aldehyde, and an amine. This document will focus on this well-established Betti reaction protocol.
Introduction
1-Aminoalkyl-2-naphthols, often referred to as Betti bases, are a class of organic compounds characterized by a naphthol core substituted at the 1-position with an aminoalkyl group.[1][2] These compounds have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects.[2][3] Their structural framework also makes them valuable chiral ligands and catalysts in asymmetric synthesis.[4][5]
The most direct and efficient method for the synthesis of 1-aminoalkyl-2-naphthols is the Betti reaction, a specific type of Mannich reaction.[3][4] This one-pot, three-component reaction involves the condensation of a 2-naphthol, an aldehyde, and an amine, offering a straightforward approach to these complex molecules.[2][6] Various catalysts and reaction conditions, including solvent-free and microwave-assisted methods, have been developed to optimize this reaction, promoting environmentally benign and efficient synthesis.[7][8]
These notes will provide a comprehensive guide to the synthesis of 1-aminoalkyl-2-naphthols via the Betti reaction, including a detailed experimental protocol, a summary of reaction yields with various substrates, and a visual representation of the experimental workflow.
General Reaction Scheme
The synthesis of 1-aminoalkyl-2-naphthols is typically achieved through a three-component reaction as depicted below:
Caption: General scheme of the Betti reaction for the synthesis of 1-aminoalkyl-2-naphthols.
Experimental Protocol: A Representative Synthesis of 1-(Phenyl(piperidin-1-yl)methyl)naphthalen-2-ol
This protocol details a solvent-free synthesis of a representative 1-aminoalkyl-2-naphthol.
Materials:
-
2-Naphthol (1.44 g, 10 mmol)
-
Benzaldehyde (B42025) (1.06 g, 1.02 mL, 10 mmol)
-
Piperidine (B6355638) (0.85 g, 0.99 mL, 10 mmol)
-
Ethanol (B145695) (95%)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine 2-naphthol (10 mmol), benzaldehyde (10 mmol), and piperidine (10 mmol).
-
Reaction Conditions: The mixture is stirred at room temperature. The reaction is exothermic, and a solid may form.[7]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete (typically within 30-60 minutes), add 20 mL of 95% ethanol to the reaction mixture and stir to break up the solid.
-
Isolation: Cool the ethanolic mixture in an ice bath to induce precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol (2 x 10 mL).
-
Drying and Characterization: Dry the purified product in a desiccator. The final product can be characterized by melting point determination and spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.[9]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 1-aminoalkyl-2-naphthols.
Caption: A typical experimental workflow for the synthesis of 1-aminoalkyl-2-naphthols.
Data Presentation: Yields of 1-Aminoalkyl-2-naphthols
The yield of the Betti reaction is influenced by the choice of substrates and reaction conditions. The following table summarizes representative yields for the synthesis of various 1-aminoalkyl-2-naphthols.
| Entry | Aldehyde | Amine | Catalyst/Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | Aniline | Methane sulphonic acid / Grinding | 92 | [7] |
| 2 | 4-Chlorobenzaldehyde | p-Hydroxyaniline | Methane sulphonic acid / Grinding | 95 | [7] |
| 3 | 4-Nitrobenzaldehyde | Aniline | Methane sulphonic acid / Grinding | 90 | [7] |
| 4 | Benzaldehyde | Piperidine | L-proline (20 mol%) / 70 °C | 96 | [8] |
| 5 | 2-Bromobenzaldehyde | Morpholine | BiCl₃ (7.5 mol%) / 80 °C | 90 | [8] |
| 6 | Benzaldehyde | Butan-1-amine | Solvent-free / 120 °C | - | [3] |
| 7 | Aromatic Aldehydes | Secondary Amines | Acidic alumina (B75360) / Microwave | 67-91 | [8] |
Applications in Drug Development
1-Aminoalkyl-2-naphthols and their derivatives are of significant interest in drug discovery and development.[10] Their diverse biological activities make them attractive scaffolds for the design of novel therapeutic agents.
-
Antimicrobial Agents: Certain derivatives have demonstrated potent activity against multidrug-resistant pathogens.[1]
-
Anticancer Agents: The naphthol framework is present in several compounds with antiproliferative properties.
-
Cardiovascular Drugs: Some derivatives exhibit antihypertensive and bradycardiac effects.[9]
-
Precursors for Other Bioactive Molecules: These compounds serve as key intermediates in the synthesis of more complex molecules, such as 1,3-oxazines, which also possess a range of biological activities.[11][12]
Conclusion
The Betti reaction provides a robust and versatile method for the synthesis of 1-aminoalkyl-2-naphthols. The operational simplicity, high yields, and the ability to perform the reaction under environmentally friendly conditions make it an attractive method for both academic research and industrial applications. The resulting compounds are valuable building blocks for the development of new pharmaceuticals, highlighting the importance of this synthetic protocol in the field of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the transformation reactions of the Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the transformation reactions of the Betti base derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ijcmas.com [ijcmas.com]
- 8. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02813G [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Colorimetric Detection of Heavy Metals Using Naphthol Derivatives
These application notes provide detailed protocols for the colorimetric detection of various heavy metals using derivatives of naphthol. The methods described are intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
The colorimetric detection of heavy metals offers a rapid, cost-effective, and often straightforward method for quantitative analysis. Naphthol derivatives, particularly those with chelating functional groups, can form colored complexes with metal ions, providing a basis for their determination. This document outlines protocols for the use of 1-Nitroso-2-naphthol (B91326) for the detection of Iron (Fe³⁺), Cobalt (Co²⁺), Nickel (Ni²⁺), and Copper (Cu²⁺), and the use of 1-Amino-2-naphthol-4-sulfonic acid functionalized silver nanoparticles for the detection of Cadmium (Cd²⁺).
Application Note 1: Colorimetric Determination of Fe³⁺, Co²⁺, Ni²⁺, and Cu²⁺ using 1-Nitroso-2-naphthol
Principle
1-Nitroso-2-naphthol is a chelating agent that reacts with several divalent and trivalent metal ions to form colored, slightly soluble complexes. The use of a micellar medium, such as Tween 80, enhances the solubility of these complexes in aqueous solutions, enabling direct spectrophotometric measurement without the need for solvent extraction.[1] The formation of these metal complexes results in a distinct color that can be quantified to determine the concentration of the metal ion.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the detection of Fe³⁺, Co²⁺, Ni²⁺, and Cu²⁺ using 1-Nitroso-2-naphthol in a Tween 80 micellar medium.[1]
| Metal Ion | Wavelength (λmax) | Detection Limit (µg/mL) |
| Fe³⁺ | 750 nm | 0.024 |
| Co²⁺ | 550 nm | 0.016 |
| Ni²⁺ | 460 nm | 0.039 |
| Cu²⁺ | 480 nm | 0.023 |
Experimental Protocol
Materials and Reagents:
-
1-Nitroso-2-naphthol solution (0.1% w/v in ethanol)
-
Tween 80 solution (10% v/v in deionized water)
-
Standard stock solutions of Fe³⁺, Co²⁺, Ni²⁺, and Cu²⁺ (1000 ppm)
-
Buffer solutions (for pH adjustment)
-
Deionized water
-
Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Working Standard Solutions: Prepare a series of working standard solutions for each metal ion by diluting the stock solution with deionized water to achieve concentrations within the expected linear range.
-
Sample Preparation:
-
Pipette a known volume of the sample solution into a 25 mL volumetric flask.
-
Add 2.5 mL of the 10% Tween 80 solution.
-
Adjust the pH of the solution according to the metal ion being analyzed (optimal pH may vary, requiring method optimization).
-
Add 1.0 mL of the 0.1% 1-Nitroso-2-naphthol solution.
-
Dilute to the mark with deionized water and mix thoroughly.
-
-
Color Development: Allow the solution to stand for 15-20 minutes at room temperature for complete color development.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solution at the respective λmax for each metal ion (see table above) against a reagent blank.
-
The reagent blank should be prepared in the same manner as the samples but without the metal ion.
-
-
Calibration Curve: Prepare a calibration curve by plotting the absorbance values of the working standard solutions against their corresponding concentrations.
-
Concentration Determination: Determine the concentration of the metal ion in the sample by interpolating its absorbance value on the calibration curve.
Signaling Pathway
References
Application of Suzuki-Miyaura Cross-Coupling in the Synthesis of Pharmaceuticals and Agrochemicals
Issued: December 20, 2025
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly biaryl linkages, which are prevalent in a vast array of biologically active molecules.[1][2] This palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[3][4] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1] Key advantages of this reaction include its mild conditions, tolerance of a wide variety of functional groups, the commercial availability and low toxicity of boronic acid reagents, and its general robustness, making it a favored method in both academic research and industrial-scale production of pharmaceuticals and agrochemicals.[2][5]
This document provides detailed application notes and protocols for the synthesis of a key pharmaceutical, Valsartan, and a widely used agrochemical, Boscalid, utilizing the Suzuki-Miyaura cross-coupling as a critical step.
Catalytic Cycle and General Workflow
The mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst. The generally accepted cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) complex.[3]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (R²-B(OR)₂) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex.[4]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the cycle.[3][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A typical laboratory workflow involves careful setup under an inert atmosphere to protect the palladium catalyst from oxygen.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Application in Pharmaceuticals: Synthesis of Valsartan
Valsartan is an angiotensin II receptor blocker (ARB) used to treat high blood pressure and heart failure.[7][8] Its molecular structure contains a critical biphenyl (B1667301) linkage that is efficiently constructed using a Suzuki-Miyaura coupling.
Mechanism of Action: Valsartan
Valsartan selectively blocks the angiotensin II receptor type 1 (AT1).[8] This prevents angiotensin II from binding, which in turn inhibits vasoconstriction and the release of aldosterone. The overall effect is a reduction in blood pressure.[7][8]
Caption: Valsartan's mechanism of action in the RAAS pathway.
Synthesis Protocol and Data
The synthesis of a key precursor to Valsartan involves the coupling of an N-acylated L-valine methyl ester derivative with a protected tetrazole-phenylboronic acid. An alternative, widely used industrial route couples a functionalized benzyl (B1604629) bromide with a cyanophenylboronic acid.[9] The following protocol is a representative example of the core Suzuki-Miyaura step.
Protocol: Synthesis of Valsartan CN-Biphenyl Intermediate [9]
-
Reaction Setup: To an oven-dried, argon-flushed flask equipped with a magnetic stir bar and condenser, add methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate (1.0 equiv), 4-cyanophenylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv).
-
Solvent Addition: Add a degassed mixture of toluene (B28343) and water (e.g., 4:1 v/v) via cannula.
-
Reaction Execution: Heat the mixture to 85-90 °C and stir vigorously under an argon atmosphere for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica (B1680970) gel to yield the cyanobiphenyl intermediate, which is then taken forward for tetrazole formation and hydrolysis to obtain Valsartan.
| Parameter | Value / Condition | Reference |
| Aryl Halide | Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate | [10] |
| Boronic Acid | 4-cyanophenylboronic acid | [9] |
| Catalyst | Pd(PPh₃)₄ or similar Pd(0) complex | [9] |
| Base | K₂CO₃, NaHCO₃, or K₃PO₄ | [1] |
| Solvent | Toluene/Water or Dioxane/Water | [4][9] |
| Temperature | 80-100 °C | [4] |
| Typical Yield | 70-90% | [9] |
Application in Agrochemicals: Synthesis of Boscalid
Boscalid is a broad-spectrum foliar fungicide belonging to the succinate (B1194679) dehydrogenase inhibitor (SDHI) class.[11] It is widely used to control a range of fungal pathogens in various crops. The synthesis of Boscalid features a Suzuki-Miyaura coupling to form its 2-aminobiphenyl (B1664054) core structure.[12]
Mechanism of Action: Boscalid
Boscalid inhibits mitochondrial complex II (succinate dehydrogenase) in the fungal electron transport chain.[5] By binding to the ubiquinone-binding site, it blocks the transfer of electrons from succinate to ubiquinone, thereby halting cellular respiration and ATP production, which ultimately leads to fungal cell death.[5][9]
Caption: Boscalid's mechanism of action on the fungal respiratory chain.
Synthesis Protocol and Data
An efficient, one-pot, three-step synthesis of Boscalid has been developed that begins with a Suzuki-Miyaura coupling in an aqueous micellar medium.[12] This approach improves the sustainability of the process.
Protocol: One-Pot Synthesis of Boscalid [12]
-
Step 1: Suzuki-Miyaura Coupling:
-
Reaction Setup: To a reaction vessel, add 2-chloronitrobenzene (1.0 equiv), 4-chlorophenylboronic acid (1.1 equiv), and potassium phosphate (B84403) (K₃PO₄, 2.0 equiv).
-
Solvent & Catalyst: Add an aqueous solution of a surfactant (e.g., 2 wt % TPGS-750-M) to create nanomicelles.[12] Purge the vessel with argon. Add the palladium catalyst solution (e.g., 0.07 mol% Pd(OAc)₂ with SPhos ligand in THF).
-
Reaction Execution: Stir the mixture at 45 °C until the coupling is complete, as monitored by TLC or GC-MS. The product, 4'-chloro-2-nitrobiphenyl, is not isolated.
-
-
Step 2: Nitro Group Reduction:
-
To the same vessel containing the biphenyl product, add carbonyl iron powder (CIP, 5.0 equiv) and ammonium (B1175870) chloride (NH₄Cl, 3.0 equiv).
-
Heat the mixture to 85 °C and stir until the reduction to 2-amino-4'-chlorobiphenyl is complete.
-
-
Step 3: Amidation:
-
Cool the reaction mixture. Add 2-chloronicotinyl chloride (1.2 equiv) and a base such as pyridine.
-
Stir at room temperature until the amidation is complete.
-
-
Work-up and Purification:
-
Extract the final mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization or flash chromatography to yield Boscalid.
-
| Parameter | Value / Condition | Reference |
| Aryl Halide | 2-chloronitrobenzene | [12] |
| Boronic Acid | 4-chlorophenylboronic acid | [12] |
| Catalyst System | Pd(OAc)₂ / SPhos | [12] |
| Catalyst Loading | 0.07 mol% (700 ppm) | [12] |
| Base | K₃PO₄ | [12] |
| Solvent | Water with surfactant (TPGS-750-M) | [12] |
| Temperature | 45 °C (Coupling) -> 85 °C (Reduction) | [12] |
| Overall Yield | 83% (for 3 steps, one pot) | [12] |
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable tool in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its reliability, functional group tolerance, and the development of highly active catalyst systems have enabled the efficient large-scale production of vital compounds like the antihypertensive drug Valsartan and the fungicide Boscalid. The continued evolution of this methodology, including applications in continuous flow chemistry and sustainable aqueous media, ensures its central role in drug discovery and development for the foreseeable future.[1]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Valsartan Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Valsartan? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. odp.library.tamu.edu [odp.library.tamu.edu]
Application Notes and Protocols for Proteomics Research in Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the application of proteomics in modern drug development, from initial target discovery to the elucidation of drug mechanisms of action. Detailed protocols for key experimental workflows are provided to enable researchers to implement these powerful techniques in their own laboratories.
Application: Drug Target Identification and Validation
Proteomics plays a pivotal role in the identification and validation of novel drug targets by enabling the comprehensive analysis of protein expression, post-translational modifications (PTMs), and protein-protein interaction (PPI) networks in disease states compared to healthy controls.[1][2][3] By identifying proteins that are differentially expressed or modified, researchers can pinpoint key nodes in disease pathways that may serve as effective therapeutic targets.[2]
Quantitative Data Summary: Differential Protein Expression in Cancerous vs. Normal Tissue
The following table summarizes hypothetical quantitative data from a label-free quantification (LFQ) mass spectrometry experiment comparing the proteomes of cancerous and adjacent normal tissue samples. Protein abundance is represented as LFQ intensity.
| Protein ID (UniProt) | Gene Name | Description | Average LFQ Intensity (Normal) | Average LFQ Intensity (Cancer) | Log2 Fold Change (Cancer/Normal) | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.2E+10 | 3.1E+09 | -2.0 | 0.005 |
| P60484 | EGFR | Epidermal growth factor receptor | 5.5E+08 | 8.8E+09 | 4.0 | 0.001 |
| Q09472 | BRAF | Serine/threonine-protein kinase B-raf | 2.1E+09 | 9.5E+09 | 2.2 | 0.012 |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 4.3E+10 | 8.6E+10 | 1.0 | 0.045 |
| P00533 | SRC | Proto-oncogene tyrosine-protein kinase Src | 1.8E+09 | 5.4E+09 | 1.6 | 0.021 |
Application: Elucidation of Drug Mechanism of Action
Understanding a drug's mechanism of action is critical for its development and for predicting potential off-target effects.[1] Proteomics can reveal how a drug candidate affects cellular pathways by monitoring changes in protein expression, PTMs, and PPIs upon drug treatment.[1] For instance, identifying which kinases show altered phosphorylation patterns after treatment with a kinase inhibitor can confirm target engagement and reveal downstream effects.
Quantitative Data Summary: Phosphorylation Changes Upon Kinase Inhibitor Treatment
This table shows example data from a phosphoproteomics experiment, quantifying changes in the phosphorylation of key signaling proteins in a cancer cell line after treatment with a targeted kinase inhibitor.
| Protein ID (UniProt) | Gene Name | Phosphorylation Site | Log2 Fold Change (Inhibitor/Control) | p-value |
| P04049 | RAF1 | S338 | -3.5 | 0.0005 |
| P27361 | MAP2K1 | S218/S222 | -3.1 | 0.001 |
| P28482 | MAPK1 | T185/Y187 | -2.8 | 0.002 |
| Q9Y243 | RSK1 | T573 | -2.5 | 0.004 |
| P15056 | CREB1 | S133 | -2.2 | 0.01 |
Experimental Protocols
Protocol: Bottom-Up Proteomics for Quantitative Protein Profiling
This protocol outlines a standard workflow for identifying and quantifying proteins in a complex biological sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]
1. Protein Extraction and Quantitation:
- Lyse cells or tissues in a suitable buffer containing detergents (e.g., SDS, Triton X-100) and protease inhibitors.
- Homogenize the sample using sonication or mechanical disruption.
- Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
- Determine the protein concentration using a standard assay such as the bicinchoninic acid (BCA) assay.
2. Protein Digestion (In-Solution):
- Take a standardized amount of protein (e.g., 50 µg) for each sample.
- Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
- Alkylation: Add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
- Digestion: Dilute the sample to reduce the detergent concentration. Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.
3. Peptide Desalting:
- Acidify the peptide solution with trifluoroacetic acid (TFA).
- Use a C18 solid-phase extraction (SPE) cartridge or tip to bind the peptides.
- Wash the cartridge with a low organic solvent solution (e.g., 0.1% TFA in water) to remove salts and other hydrophilic contaminants.
- Elute the peptides with a high organic solvent solution (e.g., 50% acetonitrile, 0.1% TFA).
- Dry the eluted peptides in a vacuum centrifuge.
4. LC-MS/MS Analysis:
- Reconstitute the dried peptides in a solution compatible with the LC system (e.g., 0.1% formic acid in water).
- Inject the peptide sample into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer.
- Separate peptides using a reversed-phase column with a gradient of increasing organic solvent.
- The mass spectrometer acquires mass spectra of the eluting peptides (MS1 scan) and then selects the most abundant peptides for fragmentation and analysis of the fragment ions (MS2 or tandem MS scan).
5. Data Analysis:
- Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to match the acquired tandem mass spectra to theoretical spectra from a protein sequence database.[6]
- Perform label-free quantification by comparing the integrated peak areas of peptides across different samples.
- Perform statistical analysis to identify proteins that are significantly differentially expressed between experimental groups.
Protocol: Phosphopeptide Enrichment for PTM Analysis
This protocol describes the enrichment of phosphorylated peptides from a digested protein sample, a crucial step for studying phosphorylation-mediated signaling pathways.[7][8]
1. Protein Extraction and Digestion:
- Follow steps 1 and 2 from the Bottom-Up Proteomics protocol. It is critical to include phosphatase inhibitors in the lysis buffer.
2. Phosphopeptide Enrichment (e.g., using Titanium Dioxide):
- Condition a titanium dioxide (TiO2) micro-column or bead slurry with the appropriate loading buffer.
- Load the acidified peptide digest onto the TiO2 material. Phosphopeptides will selectively bind to the TiO2.
- Wash the TiO2 material with a wash buffer to remove non-phosphorylated peptides.
- Elute the phosphopeptides using an elution buffer with a high pH (e.g., ammonium (B1175870) hydroxide (B78521) solution).
3. Peptide Desalting:
- Desalt the enriched phosphopeptides using a C18 SPE method as described in step 3 of the Bottom-Up Proteomics protocol.
4. LC-MS/MS Analysis and Data Analysis:
- Analyze the enriched phosphopeptides by LC-MS/MS as described in step 4 of the Bottom-Up Proteomics protocol.
- During data analysis, specify phosphorylation as a variable modification in the database search to identify phosphopeptides and localize the phosphorylation sites.
Visualizations
Experimental Workflow for Quantitative Proteomics
Caption: A typical bottom-up proteomics workflow.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway.
References
- 1. Proteomics in Drug Discovery: Applications and Trends | Technology Networks [technologynetworks.com]
- 2. Using Proteomics to Improve the Drug Development Process - MetwareBio [metwarebio.com]
- 3. What is the role of proteomics in drug discovery? [synapse.patsnap.com]
- 4. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]
- 7. Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomics Mass Spectrometry Workflows | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
How to prevent oxidation of 1-Amino-2-naphthol hydrochloride solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 1-Amino-2-naphthol hydrochloride solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Solution turns purple, brown, or black immediately upon preparation. | Rapid oxidation due to exposure to atmospheric oxygen. | 1. Prepare the solution using deaerated water (e.g., by boiling and cooling under an inert gas like nitrogen or argon). 2. Add a stabilizing agent such as sodium bisulfite or stannous chloride to the water before dissolving the this compound.[1] 3. Work quickly and minimize the solution's exposure to air. |
| A colorless or pale yellow solution darkens over a short period (hours to days). | Slow oxidation of the solution. | 1. Ensure an adequate concentration of the stabilizing agent is present. 2. Store the solution in a tightly sealed, amber glass bottle to protect it from light and air.[1] 3. Store the solution at a reduced temperature (e.g., 2-8 °C). |
| Precipitate forms in the solution upon standing. | The hydrochloride may precipitate out, especially if the solution is concentrated or the temperature is lowered significantly. Incomplete dissolution. | 1. Gently warm the solution to redissolve the precipitate. 2. If the issue persists, consider preparing a more dilute solution. 3. Ensure the this compound is fully dissolved during preparation. |
| Inconsistent results in assays (e.g., phosphate (B84403) determination). | Degradation of the this compound reagent, leading to reduced reactivity. | 1. Prepare fresh reagent solution more frequently. The dry solid should be used within a few weeks of preparation.[1] 2. Always use a stabilized solution. 3. Visually inspect the reagent for any signs of discoloration before use. A faint pink or yellow color may be acceptable, but a dark color indicates significant degradation. |
| Solid this compound has darkened in color. | The solid material is also susceptible to slow air oxidation.[1] | While it may still be usable for some applications, for sensitive assays, it is best to use a fresh, light-colored batch of the solid. The product, as first formed, is a very light purple but darkens on long standing.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution so unstable?
A1: 1-Amino-2-naphthol is highly susceptible to atmospheric oxidation. The amino and hydroxyl groups on the naphthalene (B1677914) ring are electron-donating, making the molecule easily oxidized, which results in the formation of colored degradation products. In solution, this degradation happens rapidly.[1]
Q2: What are the primary stabilizers for this compound solutions?
A2: The most commonly used and effective stabilizers are sodium bisulfite and stannous chloride.[1][2] Sodium bisulfite is a reducing agent and an oxygen scavenger, while stannous chloride is a reducing agent that can also help maintain an acidic environment which can improve stability.
Q3: How should I store the solid this compound?
A3: Store the solid in a tightly closed container in a cool, dry, and dark place to minimize exposure to air, moisture, and light.[3][4] Even under these conditions, the solid will slowly degrade and should ideally be used within a few weeks of its preparation for best results.[1]
Q4: Can I use a discolored solution for my experiment?
A4: It is generally not recommended to use a solution that has significantly changed color (e.g., turned dark purple, brown, or black) as this indicates substantial oxidation. The presence of degradation products can interfere with your assay and lead to inaccurate results. A freshly prepared, colorless to pale yellow solution is ideal.
Q5: What is the expected shelf-life of a stabilized this compound solution?
A5: The shelf-life depends on the concentration of the stabilizer, storage conditions (temperature and light exposure), and the quality of the reagents used. While specific quantitative data is not extensively available in the literature, a properly prepared and stored stabilized solution is generally recommended for use within a few days to a week for sensitive applications. For less critical uses, it may remain viable for longer, but should always be visually inspected for degradation.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution using Sodium Bisulfite
This protocol is suitable for general laboratory use where a stabilized solution is required.
Materials:
-
This compound
-
Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (B1197395) (Na₂S₂O₅)
-
Distilled or deionized water, recently boiled and cooled to room temperature to deaerate.
Procedure:
-
Prepare the Stabilizer Solution: In a clean glass beaker, dissolve 5 g of sodium bisulfite (or 2.5 g of sodium metabisulfite) in 100 mL of deaerated water.
-
Dissolve the this compound: In a separate beaker, add 0.25 g of this compound.
-
Add 95 mL of the stabilizer solution to the this compound.
-
Stir gently with a magnetic stirrer until the solid is completely dissolved.
-
If any particulate matter remains, filter the solution.
-
Transfer the solution to a clean, amber glass bottle and seal it tightly.
-
Storage: Store the solution in a refrigerator at 2-8 °C. It is recommended to prepare this solution fresh for optimal performance.
Protocol 2: Preparation of a High-Purity Stabilized this compound Solution using Stannous Chloride
This protocol is adapted from purification procedures and is suitable for applications requiring a higher purity solution with minimal oxidation.[2]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Distilled or deionized water
Procedure:
-
Prepare the Acidic Stannous Chloride Solution: In a glass beaker, dissolve 0.2 g of stannous chloride dihydrate in 100 mL of water containing 0.2 mL of concentrated hydrochloric acid. This solution should be prepared fresh.
-
Dissolve the this compound: Gently warm the acidic stannous chloride solution to approximately 60-70 °C.
-
Slowly add the desired amount of this compound (e.g., for a 0.25% solution, add 0.25 g) to the warm solution while stirring until it is fully dissolved.
-
If a highly pure solution is required and the starting material is colored, the hot solution can be treated with a small amount of decolorizing carbon and then filtered.
-
Allow the solution to cool to room temperature.
-
Transfer the clear solution to a tightly sealed amber glass bottle.
-
Storage: Store the solution in a refrigerator at 2-8 °C. The presence of stannous chloride in an acidic medium provides excellent protection against oxidation.[1]
Data Presentation
The following tables summarize the stability of this compound under various conditions based on available literature. Note that detailed quantitative data on the percentage degradation over time is limited.
Table 1: Stability of Solid this compound
| Storage Condition | Observation | Recommended Action |
| Cool, dry, dark, tightly sealed container | The solid is relatively stable but will slowly darken over time. | For best results, use within a few weeks of preparation.[1] |
| Exposure to air, light, and moisture | Accelerated discoloration (purple to brown). | Store properly as recommended. |
Table 2: Stability of Aqueous this compound Solutions
| Solution Composition | Storage Condition | Observation | Estimated Usable Period |
| Unstabilized in water | Room temperature, exposed to air and light | Rapid discoloration (minutes to hours). | Not recommended for use. |
| Stabilized with Sodium Bisulfite | 2-8 °C, amber bottle | Remains colorless to pale yellow for a longer duration. | A few days to a week for sensitive applications. |
| Stabilized with Stannous Chloride in HCl | 2-8 °C, amber bottle | High stability against oxidation.[1] | Likely stable for a longer period, but fresh preparation is always preferred. |
Visualizations
Oxidation Pathway of 1-Amino-2-naphthol
Caption: Simplified oxidation pathway of 1-Amino-2-naphthol.
Mechanism of Stabilization
Caption: Protective action of a stabilizer against oxidation.
Experimental Workflow for Preparing a Stabilized Solution
Caption: Workflow for preparing a stabilized solution.
References
Troubleshooting low yields in the synthesis of 1-Amino-2-naphthol hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-Amino-2-naphthol hydrochloride. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is significantly lower than expected. What are the common causes?
Low yields in this synthesis can stem from several factors throughout the process, from the initial reaction to the final product isolation. Key areas to investigate include:
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Incomplete Reaction: The reduction of the intermediate (either an azo compound like Orange II or a nitroso compound) may not have gone to completion. It is crucial to monitor the reaction progress, for instance, by observing the decolorization of the reaction mixture.
-
Product Oxidation: 1-Amino-2-naphthol and its hydrochloride salt are highly susceptible to atmospheric oxidation, which can lead to the formation of colored impurities and a decrease in the yield of the desired product. This decomposition is accelerated in solution. The use of an anti-oxidant, such as stannous chloride, during purification and handling is often recommended.[1][2]
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Side Reactions: The formation of byproducts can significantly reduce the yield. For example, during the coupling reaction to form an azo dye intermediate, improper temperature control can lead to the formation of disazo compounds.[3] In the nitrosation of 2-naphthol (B1666908), tar formation is a potential issue.[1]
-
Losses During Work-up and Purification: The product can be lost during filtration and washing steps. It is important to follow the protocol carefully, particularly regarding the volumes and concentrations of washing solutions.
-
Purity of Starting Materials: The purity of the initial reagents, such as 2-naphthol, can impact the efficiency of the reaction and lead to the formation of impurities that complicate purification and reduce the final yield.
Q2: The final product is colored (e.g., pink, brown, or dark) instead of the expected colorless needles. What causes this discoloration and how can I prevent it?
Discoloration is a common issue and is almost always due to the oxidation of the 1-Amino-2-naphthol.
-
Cause: The amino and hydroxyl groups on the naphthalene (B1677914) ring make the molecule electron-rich and thus easily oxidized by air.
-
Prevention and Purification:
-
Use of Anti-oxidants: Incorporating a reducing agent like stannous chloride in the purification and recrystallization solvents can prevent oxidation.[1][2] Sodium bisulfite can also be used to prevent decomposition in solution.[1]
-
Rapid Work-up: Minimize the time the product is in solution and exposed to air, especially at elevated temperatures. Quick filtration and drying are essential.[1]
-
Inert Atmosphere: While not always practical on a large scale, performing the final steps of the synthesis and the purification under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation.
-
Purification: If your product is already discolored, you can attempt to purify it by recrystallization from hot water containing a small amount of stannous chloride and hydrochloric acid.[1][2]
-
Q3: I am following the procedure for the reduction of Orange II, but the decolorization is slow or incomplete. What should I do?
-
Reducing Agent Quality: The quality of the reducing agent, such as sodium hydrosulfite or stannous chloride, is critical. Sodium hydrosulfite, in particular, can degrade upon storage. Using a fresh, high-quality batch is recommended. If the quality is questionable, a larger excess may be required.[3]
-
Temperature: Ensure the reaction is being carried out at the recommended temperature. For the reduction of Orange II with sodium hydrosulfite, the temperature should be carefully controlled to facilitate the reaction without causing degradation of the product.[3]
-
pH of the Medium: The efficiency of the reduction can be pH-dependent. Ensure that the reaction conditions (acidic or basic) are as specified in the protocol.
Q4: During the precipitation of the hydrochloride salt, I am getting a very fine powder that is difficult to filter. How can I obtain larger crystals?
The rate of precipitation significantly influences crystal size.
-
Cooling Rate: Allowing the solution to cool slowly and undisturbed in an ice bath can promote the formation of larger, more easily filterable needles.[1] Rapid cooling or vigorous agitation can lead to the formation of a fine precipitate.
-
Acid Concentration: The concentration of hydrochloric acid used for precipitation is important. The protocol from Organic Syntheses specifies a staged addition of concentrated hydrochloric acid, which aids in obtaining crystalline material.[1]
Experimental Protocols
Synthesis via Reduction of Orange II
This method involves the preparation of the azo dye Orange II from 2-naphthol, followed by its reduction to 1-Amino-2-naphthol, which is then converted to the hydrochloride salt.
1. Coupling: Preparation of Orange II
-
Dissolve 72 g (0.5 mole) of 2-naphthol in a warm solution of 110 g (2.75 moles) of sodium hydroxide (B78521) in 600 cc of water in a 5-L flask.
-
Cool the solution to approximately 5°C by adding 400 g of ice.
-
Add a suspension of a diazonium salt (prepared separately from sulfanilic acid) to the 2-naphthol solution.
-
Stir the mixture well and allow it to stand for one hour without external cooling. The Orange II will separate as a paste.[1]
2. Reduction: this compound
-
To the paste of Orange II, add a solution of 280 g (2.5 moles) of sodium hydrosulfite in 2 L of water.
-
Heat the mixture to 85-90°C within ten minutes while stirring, and maintain this temperature for an additional hour.
-
Filter the hot mixture through a Büchner funnel.
-
Cool the filtrate to 35-40°C in an ice bath and filter the claret-colored solution through a fluted filter paper into 1.2 L of concentrated hydrochloric acid.
-
Allow the mixture to stand for at least two hours with occasional agitation to ensure complete precipitation of the hydrochloride salt.
-
Collect the product on a Büchner funnel and wash it successively with three small portions of 20% hydrochloric acid and then with ether.
-
Dry the product in the air. The expected yield is 180–200 g (66–74%).[1]
Synthesis via Reduction of 1-Nitroso-2-naphthol (B91326)
This alternative route involves the nitrosation of 2-naphthol, followed by reduction of the resulting 1-nitroso-2-naphthol.
1. Preparation of 1-Nitroso-2-naphthol
-
This intermediate is typically prepared by the reaction of 2-naphthol with sodium nitrite (B80452) in an acidic medium. The crude, moist nitroso compound is often used directly in the next step without drying.[1]
2. Reduction of 1-Nitroso-2-naphthol
-
A solution of stannous chloride in concentrated hydrochloric acid is prepared and warmed.
-
The 1-nitroso-2-naphthol is added to this reducing solution and refluxed.
-
After the reaction is complete, the mixture is cooled in an ice bath to crystallize the this compound.
-
The crystals are collected by filtration and can be recrystallized from hot water containing a few drops of stannous chloride solution and hydrochloric acid.[2][4]
Quantitative Data Summary
| Parameter | Synthesis via Orange II Reduction | Synthesis via 1-Nitroso-2-naphthol Reduction |
| Starting Material | 2-Naphthol | 2-Naphthol |
| Key Reagents | Sulfanilic acid, NaNO₂, NaOH, Sodium hydrosulfite, HCl | NaNO₂, HCl, Stannous chloride |
| Reaction Time | Several hours | Typically shorter |
| Typical Yield | 66-74%[1] | 72.2% (as reported in one study)[4] |
| Key Advantage | Avoids handling voluminous nitroso precipitate | Potentially faster |
| Key Disadvantage | Multi-step process | Nitroso compound can be voluminous and may form tars[1] |
Visualizations
Experimental Workflow: Synthesis via Orange II Reduction
Caption: Workflow for the synthesis of this compound starting from 2-naphthol via the Orange II intermediate.
Troubleshooting Logic for Low Yields
Caption: A decision-making diagram for troubleshooting the common causes of low yields in the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 1198-27-2 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. View of Synthesis and Characterization of this compound and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
Technical Support Center: Optimizing Storage and Handling of 1-Amino-2-naphthol Hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of 1-Amino-2-naphthol hydrochloride in both solid and solution forms. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for solid this compound?
To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to protect the compound from light and air (oxygen) to prevent degradation. Storage in a refrigerator or freezer, with the container well-sealed to prevent moisture condensation upon removal, is recommended.
2. My solid this compound has changed color. Is it still usable?
This compound is known to be sensitive to air and light, and a color change (e.g., to a purplish or brownish hue) indicates oxidation.[4] For applications requiring high purity, it is strongly recommended to use a fresh, unoxidized supply. The use of discolored reagent may lead to inconsistent and unreliable experimental results.
3. How can I prepare a stable solution of this compound?
Aqueous solutions of this compound are notoriously unstable and can decompose rapidly upon exposure to air.[5] To prepare a more stable solution, it is highly recommended to dissolve the compound in a deoxygenated solvent and to add a stabilizing agent. Sodium bisulfite has been shown to largely prevent the decomposition of this compound in solution.[5]
4. What are the main degradation pathways for this compound?
The primary degradation pathway for this compound is autoxidation, which is initiated by exposure to oxygen and can be accelerated by light and heat. This process involves the oxidation of the aminonaphthol molecule, leading to the formation of highly colored and reactive intermediates and final products.
5. What are the expected degradation products?
The autoxidation of this compound is expected to proceed through intermediates such as the 1,2-naphthoquinone-1-imine, which can then hydrolyze to form 1,2-naphthoquinone. These quinone-type compounds are highly colored and can undergo further reactions, including polymerization, leading to the observed discoloration of the solid or solution.
II. Troubleshooting Guides
Problem: Rapid Discoloration of this compound Solution
Rapid discoloration upon dissolving this compound is a common issue and indicates rapid degradation. The following workflow can help troubleshoot this problem.
Caption: Troubleshooting workflow for solution discoloration.
Problem: Inconsistent Experimental Results
Inconsistent results can often be traced back to the degradation of this compound.
-
Possible Cause: Use of a degraded solid reagent.
-
Solution: Always use a fresh, properly stored supply of this compound that is free from discoloration.
-
-
Possible Cause: Degradation of the stock or working solution during the experiment.
-
Solution: Prepare solutions fresh daily, using a stabilizer like sodium bisulfite in a deoxygenated solvent. Store the solution protected from light and air, and consider preparing it under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause: Incompatibility with other reagents.
-
Solution: Avoid strong oxidizing agents, as they will rapidly degrade this compound.
-
III. Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes the preparation of an aqueous solution of this compound with enhanced stability.
Materials:
-
This compound
-
High-purity water (e.g., HPLC grade)
-
Sodium bisulfite
-
Nitrogen or argon gas
-
Amber glass container with a screw cap
Procedure:
-
Deoxygenate the high-purity water by sparging with nitrogen or argon gas for at least 30 minutes.
-
To the deoxygenated water, add sodium bisulfite to a final concentration of approximately 0.1% (w/v).
-
Weigh the desired amount of this compound and add it to the stabilized, deoxygenated water.
-
Gently agitate the solution until the solid is completely dissolved.
-
Immediately transfer the solution to an amber glass container and flush the headspace with nitrogen or argon before sealing.
-
Store the solution in a refrigerator and use it as soon as possible, preferably within the same day.
Protocol 2: General Protocol for a Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions. This is essential for developing a stability-indicating analytical method.
Caption: Workflow for a forced degradation study.
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in appropriate solvents.
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final concentration of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final concentration of 0.1 M NaOH.
-
Oxidation: Add an appropriate volume of 30% hydrogen peroxide to the sample solution to achieve a final concentration of 3% H₂O₂.
-
Thermal Degradation: Incubate the sample solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the sample solution to a light source according to ICH Q1B guidelines, alongside a control sample protected from light.
-
-
Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Data Evaluation: Calculate the percentage of degradation for each condition and identify the major degradation products.
IV. Stability Data (Illustrative)
Due to the limited availability of specific quantitative stability data in the public domain, the following tables are provided for illustrative purposes. It is highly recommended that users perform their own stability studies for their specific experimental conditions.
Table 1: Illustrative Stability of Solid this compound
| Storage Condition | Time (Months) | Appearance | Purity (%) |
| 2-8°C, Dark, Airtight | 12 | Off-white powder | >98% |
| 25°C, Dark, Airtight | 12 | Light tan powder | ~95% |
| 25°C, Exposed to Light & Air | 3 | Brownish-purple powder | <90% |
Table 2: Illustrative Stability of this compound (1 mg/mL) in Aqueous Solution at Room Temperature
| Solution Composition | Time (Hours) | Appearance | Purity (%) |
| Deoxygenated Water + 0.1% Sodium Bisulfite, Dark | 8 | Colorless | >99% |
| Deoxygenated Water, Dark | 2 | Pale yellow | ~95% |
| Tap Water, Exposed to Light & Air | 1 | Dark brown | <80% |
V. Proposed Degradation Pathway
The following diagram illustrates the proposed initial steps in the oxidative degradation of 1-Amino-2-naphthol.
Caption: Proposed oxidative degradation pathway.
References
Technical Support Center: 1-Amino-2-naphthol Hydrochloride Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of 1-Amino-2-naphthol (B1212963) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of 1-Amino-2-naphthol hydrochloride?
This compound is typically a lilac to light grey, fluffy powder.[1][2] It is known to be more stable than its free base form.[1] The compound is susceptible to oxidation, especially in solution or when exposed to air, which can cause it to darken.[3][4]
Q2: How should this compound be stored to ensure its stability?
To maintain its integrity, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] It is crucial to protect it from light and incompatible substances like strong oxidizing agents.[1][5][6] For long-term stability, drying in a vacuum in the dark is recommended.[1][2]
Q3: Why is an antioxidant often required during the purification process?
1-Amino-2-naphthol is highly sensitive to atmospheric oxidation, which can rapidly discolor the compound and introduce impurities.[3] When dissolved, it decomposes quickly.[3] To prevent this, an antioxidant such as stannous chloride (SnCl₂) or sodium bisulfite is added during recrystallization to maintain a reducing environment.[1][3][7]
Q4: What are the primary impurities found in crude this compound?
Impurities can arise from the starting materials or side reactions during synthesis. The most common impurities are oxidation products, which cause the material to appear pink, purple, red, or brown.[3][4] If synthesized from azo dyes like Orange II, residual starting material or byproducts from the reduction reaction may be present.[3]
Troubleshooting Guide
Problem 1: The purified product is colored (e.g., pink, purple, yellow, or brown) instead of colorless.
-
Question: My final product is not white/colorless. What went wrong?
-
Answer: Discoloration is almost always due to oxidation of the aminonaphthol. This can happen if the compound is exposed to air for too long, especially when in a hot solution.[3] The presence of certain impurities can also catalyze oxidation.
-
Troubleshooting Steps:
-
Ensure Antioxidant Presence: Confirm that an adequate amount of an antioxidant like stannous chloride was present in the recrystallization solvent. A few drops of a stannous chloride solution in hydrochloric acid are typically sufficient to prevent atmospheric oxidation.[1][2][8]
-
Use Decolorizing Carbon: If the hot solution is colored before cooling, it may contain colored impurities. Allow the solution to cool slightly, add a small amount of decolorizing carbon, and reheat to boiling. Filter the hot solution through a pre-heated funnel with a mat of decolorizing carbon to remove the carbon and adsorbed impurities.[3][7]
-
Minimize Air Exposure: Handle the material and its solutions rapidly to minimize contact with air.[3] Consider performing the filtration and washing steps under an inert atmosphere (e.g., nitrogen or argon) if the problem persists.
-
Check Reagent Quality: Ensure the solvents and reagents used are pure and free from oxidizing contaminants.
-
Problem 2: The final yield is significantly lower than expected.
-
Question: I've lost a significant amount of product during purification. How can I improve my yield?
-
Answer: Low yields can result from several factors: incomplete precipitation, using too much solvent, premature crystallization during filtration, or physical loss of product during transfers. A typical recrystallization process can involve a loss of 6-12%.[3]
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[1][9] Adding excess solvent will keep more of your product dissolved at cold temperatures, reducing the final yield.[9] If too much solvent is added, you can carefully evaporate some of it to re-saturate the solution.
-
Ensure Complete Precipitation: After dissolving, add the specified volume of concentrated hydrochloric acid to the solution to decrease the salt's solubility.[1][3] Allow sufficient time for crystallization by cooling the solution slowly, followed by placing it in an ice bath to maximize precipitation.[3][9]
-
Prevent Premature Crystallization: When performing a hot gravity filtration to remove solid impurities, use a pre-heated funnel and flask to prevent the product from crystallizing on the filter paper.
-
Optimize Washing: Wash the collected crystals with a small amount of ice-cold wash liquid (e.g., 20% HCl, followed by ether).[3] Using room temperature or warm solvent will dissolve some of the purified crystals.
-
Problem 3: No crystals form after cooling the solution.
-
Question: My solution is clear and cold, but no crystals have precipitated. What should I do?
-
Answer: Crystal formation (nucleation) sometimes requires initiation. This can happen if the solution is too dilute or perfectly free of nucleation sites.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
Seeding: Add a tiny crystal of the pure product (a "seed crystal") to the solution. This provides a template for further crystal growth.
-
-
Increase Concentration: If induction methods fail, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then attempt to cool and crystallize it again.
-
Extended Cooling: Ensure the solution has been cooled for a sufficient amount of time, preferably in an ice bath, to reach its minimum solubility point.[3]
-
Data Presentation
Table 1: Reported Yields for this compound Purification
| Starting Material Basis | Reported Yield | Source Citation |
| From 2-Naphthol (via Orange II) | 66–74% | [3] |
| From 2-Naphthol (via Orange II) | 72–85% | [3] |
| From 1-(1-Phenylazo)-2-naphthol | 72.2% | [8] |
Table 2: Reagent Quantities for Recrystallization of Crude 1-Amino-2-naphthol
| Reagent | Quantity for ~80 g Crude Product | Purpose | Source Citation |
| Stannous Chloride Dihydrate | 2 g | Antioxidant | [3][7] |
| Concentrated Hydrochloric Acid (in water) | 2 cc | Antioxidant solvent | [3][7] |
| Water | 1 L | Primary solvent | [3] |
| Decolorizing Carbon | 10 g | Impurity removal | [3] |
| Concentrated Hydrochloric Acid (added to solution) | 100 cc + 100 cc | To induce precipitation | [3][7] |
Experimental Protocols
Detailed Protocol for Recrystallization
This protocol is adapted from a verified procedure and is suitable for purifying crude this compound that may be discolored due to oxidation.[3]
Materials:
-
Crude this compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Decolorizing carbon
-
Distilled water
-
Ether
Procedure:
-
Prepare the Dissolving Solution: In a large beaker or flask, prepare a solution containing 2 g of stannous chloride dihydrate and 2 cc of concentrated HCl in 1 L of water.[3]
-
Dissolve the Crude Product: Add the crude this compound (e.g., an 80 g lot) to the solution. Heat the mixture with stirring until the solid completely dissolves.[3]
-
Decolorize the Solution (if necessary): If the solution is colored (e.g., yellow or red), add 10 g of decolorizing carbon.[3] Stir the hot solution for five minutes. The color should fade upon reheating to the boiling point.[3]
-
Hot Filtration: Filter the hot solution quickly through a Büchner funnel containing a 5 mm mat of decolorizing carbon to remove the carbon and other solid impurities.[3] This step is best performed using a pre-heated filtration apparatus to prevent premature crystallization.
-
Initiate Crystallization: Transfer the clear, hot filtrate to a clean vessel. Add 100 cc of concentrated HCl and allow the solution to begin cooling.[3]
-
Complete Precipitation: Once cooling has started, place the vessel in an ice bath. Add a second 100 cc portion of concentrated HCl and cool the mixture to 0 °C to ensure maximum precipitation of the product.[3] The this compound should separate as colorless needles.[3]
-
Collect the Crystals: Collect the purified crystals using a Büchner funnel for vacuum filtration.[3]
-
Wash the Crystals: Wash the collected crystals successively with three small portions of cold 20% hydrochloric acid, followed by three 50 cc portions of ether to remove residual acid and water.[3]
-
Drying: Dry the final product in thin layers on filter paper in a dark place.[3] For optimal stability, use a vacuum desiccator. The purified product should be colorless and crystalline.[3]
Visualizations
Caption: Diagram 1: General Purification Workflow
Caption: Diagram 2: Troubleshooting Logic
References
- 1. This compound | 1198-27-2 [chemicalbook.com]
- 2. This compound CAS#: 1198-27-2 [amp.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sciencemadness Discussion Board - Synthesis of 1-amino-2-naphthol - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. View of Synthesis and Characterization of this compound and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
- 9. Home Page [chem.ualberta.ca]
Addressing solubility issues of 1-Amino-2-naphthol hydrochloride in aqueous solutions
Welcome to the technical support center for 1-Amino-2-naphthol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in water?
A1: The solubility of this compound in water is described variedly in literature, ranging from soluble to slightly soluble.[1][2] This variability suggests that its solubility is highly dependent on experimental conditions such as temperature and pH. It is more readily dissolved in hot water compared to cold water.[2][3]
Q2: Why does my solution of this compound change color (e.g., to purple or dark brown) over time?
A2: this compound is susceptible to atmospheric oxidation, which can cause the solution to darken.[1] The free base is particularly unstable.[1] This degradation can be minimized by using freshly prepared solutions and by adding antioxidants.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Yes, heating can significantly improve the solubility of this compound in aqueous solutions.[2][3] It is often dissolved in hot water for purification and experimental purposes. However, prolonged heating at high temperatures might increase the rate of degradation.
Q4: How does pH affect the solubility of this compound?
A4: The solubility is influenced by pH. The compound is the hydrochloride salt of an amino and a phenolic group, meaning it can exist in different ionic forms depending on the pH. It is described as being slightly soluble in dilute hydrochloric acid.[4] Purification protocols often involve dissolving the compound in hot water with a few drops of hydrochloric acid and then precipitating it by adding a larger volume of concentrated HCl, indicating a complex relationship between solubility and acid concentration.[3]
Q5: Are there any recommended additives to improve the stability of this compound solutions?
A5: Yes, to prevent oxidation and decomposition in solution, the addition of a small amount of an antioxidant like stannous chloride or sodium bisulfite is often recommended.[1][3] These agents help to maintain the stability of the solution, especially when heating is required.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Dissolution | - Low temperature of the solvent.- Insufficient solvent volume.- pH of the solution is not optimal. | - Gently heat the solution while stirring. Use a water bath for controlled heating.- Increase the volume of the aqueous solvent.- Adjust the pH. A slightly acidic environment may be beneficial, but avoid high concentrations of HCl which can cause precipitation.[3] |
| Solution Discoloration (Oxidation) | - Exposure to air (oxygen).- Presence of oxidizing impurities.- Prolonged storage of the solution. | - Prepare solutions fresh before use.- Add a small amount of an antioxidant such as stannous chloride or sodium bisulfite to the solvent before dissolving the compound.[1][3]- Purge the solvent with an inert gas (e.g., nitrogen or argon) before and during dissolution. |
| Precipitate Forms in a Previously Clear Solution | - Temperature decrease (recrystallization).- Change in pH.- Evaporation of the solvent leading to supersaturation. | - If the solution was prepared hot, gently warm it to redissolve the precipitate.- Ensure the pH of the solution remains stable.- Store the solution in a tightly sealed container to prevent solvent evaporation. |
Data on Solubility
Due to the limited availability of specific quantitative data in public literature, the following table summarizes the qualitative solubility and factors influencing it.
| Solvent System | Solubility | Conditions & Notes | Reference(s) |
| Water | Slightly soluble to soluble | Solubility is significantly increased with heating. | [1][2][3] |
| Dilute Hydrochloric Acid | Slightly soluble | The presence of some acid can aid dissolution, but high concentrations of HCl can cause precipitation. | [3][4] |
| Alcohol (e.g., Ethanol) | Soluble | Generally shows good solubility in alcoholic solvents. | [4] |
| Ether | Soluble | [4] | |
| Aqueous solution with antioxidants (e.g., SnCl₂, NaHSO₃) | Soluble (with heating) | These are primarily used to prevent oxidation but are part of protocols for creating stable solutions. | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Solution of this compound
Objective: To prepare a stable, clear aqueous solution of this compound for experimental use.
Materials:
-
This compound
-
Deionized water
-
Stannous chloride (SnCl₂) or Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated and 1M solution
-
Heating magnetic stirrer
-
Volumetric flasks and glassware
Procedure:
-
To a volumetric flask, add a volume of deionized water (e.g., ~80% of the final desired volume).
-
For enhanced stability, add a small amount of stannous chloride (a few drops of a stock solution) or a crystal of sodium bisulfite to the water.[1][3]
-
Add a few drops of 1M HCl to the water to create a slightly acidic environment.
-
While stirring, slowly add the pre-weighed this compound powder to the flask.
-
Gently heat the solution using a water bath on a magnetic stirrer (e.g., to 50-60 °C) until all the solid has dissolved. Avoid boiling.
-
Once completely dissolved, turn off the heat and allow the solution to cool to room temperature.
-
Add deionized water to the final volume mark.
-
If the solution is to be stored, place it in a tightly sealed, amber-colored bottle and store it in a cool, dark place. For best results, use the solution fresh.
Protocol 2: Purification of this compound by Recrystallization
Objective: To purify technical-grade this compound.
Materials:
-
Crude this compound
-
Deionized water
-
Stannous chloride (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Beakers and Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolve the crude this compound in a minimum volume of hot deionized water. The water should contain a few drops of a stannous chloride solution in an equal weight of hydrochloric acid to prevent oxidation.[3]
-
Heat the solution until all the solid dissolves.
-
If the solution has colored impurities, it can be filtered hot.
-
To the hot, clear solution, add half its volume of concentrated hydrochloric acid.[3]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold, dilute HCl solution.
-
Dry the crystals in a vacuum desiccator in the dark.[3]
Visualizations
Caption: Experimental workflow for preparing a stable aqueous solution.
Caption: Troubleshooting flowchart for dissolution problems.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. View of Synthesis and Characterization of this compound and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
Technical Support Center: Optimizing Dye Synthesis with 1-Amino-2-naphthol Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of dye synthesis utilizing 1-Amino-2-naphthol (B1212963) hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of dyes using 1-Amino-2-naphthol hydrochloride, focusing on azo dye formation through diazotization and coupling reactions.
Problem 1: Low or No Yield of Azo Dye
Low product yield is a frequent challenge in organic synthesis. The following sections outline potential causes and solutions.
Possible Causes & Solutions:
-
Incomplete Diazotization: The formation of the diazonium salt from this compound is a critical step.
-
Temperature Control: The diazotization reaction must be maintained at a low temperature, typically 0-5 °C, to prevent the unstable diazonium salt from decomposing.[1] Use an ice bath and monitor the temperature closely.
-
Nitrous Acid Formation: Ensure the complete reaction of sodium nitrite (B80452) with the mineral acid (e.g., HCl) to form nitrous acid in situ. The order of addition is crucial; typically, a cold solution of sodium nitrite is added gradually to a cold solution of the amine in acid.[1]
-
Excess Nitrous Acid: While a slight excess of nitrous acid is often used to ensure complete diazotization, a large excess can lead to side reactions. A starch-iodide paper test can be used to confirm a slight excess of nitrous acid.[2]
-
-
Decomposition of Diazonium Salt: Diazonium salts are notoriously unstable and can decompose before the coupling reaction.
-
Immediate Use: The diazonium salt solution should be used immediately after preparation.
-
Light Sensitivity: Protect the reaction mixture from direct light, as diazonium salts can be light-sensitive.
-
-
Inefficient Coupling Reaction: The reaction between the diazonium salt and the coupling agent (e.g., a phenol (B47542) or another aromatic amine) may be suboptimal.
-
pH Control: The pH of the coupling reaction is critical. For coupling with phenols (like 2-naphthol), the reaction is typically carried out in an alkaline medium (e.g., using sodium hydroxide (B78521) solution) to activate the phenol.[1] For coupling with amines, the conditions may vary.
-
Activation of Coupling Agent: Ensure the coupling agent is fully dissolved and activated. For phenols, this means converting them to the more reactive phenoxide ion.[1]
-
Problem 2: Poor Purity and/or Undesired Color of the Final Dye
Impurities can significantly affect the color and performance of the synthesized dye.
Possible Causes & Solutions:
-
Side Reactions: Unwanted side reactions can lead to a mixture of products.
-
Temperature Control: As mentioned, maintaining low temperatures during diazotization is key to minimizing side product formation.[3]
-
Control of Stoichiometry: Use the correct molar ratios of reactants to avoid side reactions, such as the formation of triazines from excess diazonium salt reacting with the amine.[3]
-
-
Oxidation of 1-Amino-2-naphthol: The starting material or the final product can be susceptible to oxidation, leading to colored impurities.
-
Use of Antioxidants: In some procedures for the preparation of this compound, an antioxidant like stannous chloride is used to prevent oxidation.[4]
-
Inert Atmosphere: While not always necessary for dye synthesis, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation, especially if the product is highly sensitive.
-
-
Contamination of Starting Materials: Impurities in the this compound or the coupling agent will be carried through the synthesis.
-
Purity Check: Ensure the purity of starting materials using appropriate analytical techniques (e.g., melting point, spectroscopy).
-
-
Ineffective Purification: The work-up and purification steps may not be sufficient to remove all impurities.
-
Recrystallization: Recrystallization is a common and effective method for purifying solid dyes. The choice of solvent is crucial.[1]
-
Chromatography: For more challenging separations, column chromatography may be necessary.
-
Washing: Thoroughly wash the crude product with appropriate solvents to remove unreacted starting materials and soluble impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization of this compound?
A1: The diazotization reaction should be carried out at a low temperature, typically between 0 and 5 °C.[1] This is essential to ensure the stability of the resulting diazonium salt, which is prone to decomposition at higher temperatures.
Q2: How can I confirm that the diazotization is complete?
A2: A common method to check for the completion of diazotization is to test for the presence of a slight excess of nitrous acid using starch-iodide paper.[2] The paper will turn blue-black in the presence of nitrous acid.
Q3: What is the role of pH in the coupling reaction?
A3: The pH is a critical parameter in the coupling reaction. When coupling with phenols, an alkaline pH is required to deprotonate the hydroxyl group, forming the more reactive phenoxide ion which readily undergoes electrophilic substitution.[1] For coupling with aromatic amines, the pH is generally kept slightly acidic to neutral.
Q4: My synthesized dye has a dull or incorrect color. What could be the reason?
A4: An unexpected color can be due to several factors:
-
Impurities: The presence of unreacted starting materials or byproducts can significantly alter the color.
-
Oxidation: The dye molecule itself or intermediates may have oxidized.
-
pH: The color of many azo dyes is pH-dependent (they can act as indicators). Ensure the final product is isolated at a consistent pH.
-
Tautomerism: Some azo dyes can exist as different tautomers (e.g., azo-hydrazone tautomerism), and the equilibrium between them, which affects the color, can be influenced by the solvent and solid-state packing.[5]
Q5: How can I improve the solubility of my dye for purification or application?
A5: The solubility of azo dyes can be modified by introducing specific functional groups. For instance, the incorporation of sulfonic acid groups (-SO₃H) increases water solubility, which is a common strategy for producing acid dyes.[2][6]
Q6: What are common methods for purifying dyes derived from this compound?
A6: Common purification techniques include:
-
Recrystallization: This is a standard method for purifying solid organic compounds.[1]
-
Salting out: Adding a salt (like NaCl) to an aqueous solution of the dye can decrease its solubility and cause it to precipitate, which can be a purification step.
-
Filtration and Washing: Simple filtration followed by washing with appropriate solvents can remove many impurities.[4]
-
Advanced Methods: For high-purity requirements, techniques like column chromatography or treatment with flocculants to remove colloidal impurities might be employed.[7]
Data Presentation
Table 1: Yields of Azo Dyes and Intermediates
| Product | Starting Materials | Yield (%) | Reference |
| This compound | 1-(1-Phenylazo)-2-naphthol | 72.2 | [1] |
| This compound | β-naphthol (via Orange II) | 66-74 | [4] |
| Acid Dyes | 1-amino-2-naphthol-4-sulphonic acid and various coupling agents | Good | [2] |
Table 2: Fastness Properties of a Dye Derived from 1-Amino-2-naphthol Precursor
Rating Scale: 5 = Excellent, 4 = Good, 3 = Fair, 2 = Poor, 1 = Very Poor
| Fabric | Washing Fastness | Rubbing Fastness | Light Fastness | Reference |
| Cotton | 5 | 5 | 5 | [1] |
| Silk | 4 | 4 | 5 | [1] |
| Linen | 4 | 4 | 5 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of an Azo Dye
This protocol is adapted from the reduction of 1-(1-Phenylazo)-2-naphthol.[1]
Materials:
-
1-(1-Phenylazo)-2-naphthol
-
Stannous chloride (SnCl₂)
-
Concentrated Hydrochloric acid (HCl)
-
Methylated spirit (denatured alcohol)
Procedure:
-
Dissolve the 1-(1-phenylazo)-2-naphthol azo dye in methylated spirit by gently boiling the mixture in a round bottom flask fitted with a reflux condenser.
-
Prepare a solution of stannous chloride in concentrated HCl by warming to obtain a clear solution.
-
Add the warm stannous chloride solution to the azo dye solution.
-
Reflux the mixture for approximately 30 minutes. A precipitate of this compound should form.
-
Pour the reaction mixture into a beaker and cool it in an ice bath to complete the crystallization.
-
Filter the crystals using a Buchner funnel.
-
Recrystallize the crude product from a small amount of hot water containing a few drops of stannous chloride solution in concentrated HCl.
-
Dry the purified crystals in a desiccator.
Protocol 2: General Procedure for Azo Dye Synthesis
This protocol outlines the general steps of diazotization and coupling.
Part A: Diazotization
-
Dissolve this compound in a dilute mineral acid (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite (NaNO₂) in water and cool it.
-
Slowly add the cold sodium nitrite solution to the amine hydrochloride solution, ensuring the temperature remains below 5 °C.
-
Continue stirring for a short period after the addition is complete. The resulting solution contains the diazonium salt.
Part B: Coupling
-
Prepare a solution of the coupling agent (e.g., 2-naphthol) in a dilute sodium hydroxide solution.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold coupling agent solution with vigorous stirring.
-
The azo dye will precipitate out of the solution.
-
Continue stirring in the ice bath for about 30 minutes to ensure the reaction is complete.
-
Filter the dye, wash it thoroughly with water, and then dry it.
Visualizations
Caption: General workflow for the synthesis of an azo dye.
Caption: Troubleshooting decision tree for dye synthesis.
References
- 1. View of Synthesis and Characterization of this compound and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 7. EP0181226A2 - Method for purification of dyes - Google Patents [patents.google.com]
Overcoming challenges in the synthesis of 1,1'-Bi-2,2'-naphthol (BINOL)
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 1,1'-Bi-2,2'-naphthol (BINOL).
Frequently Asked Questions (FAQs)
1. What are the primary methods for synthesizing BINOL?
The synthesis of BINOL can be broadly categorized into two main approaches:
-
Racemic Synthesis followed by Resolution: This involves the initial synthesis of a racemic mixture of (R)- and (S)-BINOL, typically through the oxidative coupling of 2-naphthol (B1666908) using an oxidant like iron(III) chloride (FeCl₃).[1][2] The resulting racemic mixture is then separated into its individual enantiomers using techniques such as classical resolution with a chiral resolving agent (e.g., N-benzylcinchonidinium chloride), enzymatic resolution, or chiral chromatography.[1][3]
-
Asymmetric Synthesis: This method aims to directly produce an enantiomerically enriched form of BINOL from 2-naphthol.[2] This is achieved through enantioselective oxidative coupling reactions using a chiral catalyst.[2][4] Common catalysts include copper complexes with chiral ligands, such as those derived from amino acids or sparteine.[4][5]
2. What factors critically influence the yield and purity of BINOL?
Several factors can significantly impact the outcome of a BINOL synthesis:
-
Choice of Oxidant/Catalyst: The type and amount of oxidant or catalyst used are crucial. For racemic synthesis, FeCl₃ is common, while asymmetric syntheses rely on chiral metal complexes (e.g., Cu(II) or Fe(II) with chiral ligands).[1][5][6]
-
Reaction Conditions: Temperature, reaction time, and solvent can all affect the yield and selectivity. For instance, some copper-catalyzed reactions are performed at room temperature, while others may require heating.[2]
-
Purity of Starting Materials: The purity of the 2-naphthol starting material is important to prevent the formation of unwanted byproducts.
-
Atmosphere: Many oxidative coupling reactions are sensitive to the atmosphere. Some protocols specify an inert atmosphere (e.g., nitrogen), while others utilize air as the oxidant.[2][4]
3. How can racemic BINOL be resolved into its separate enantiomers?
There are several effective methods for the resolution of racemic BINOL:
-
Classical Resolution: This involves the formation of diastereomeric salts or inclusion complexes with a chiral resolving agent. A widely used method employs N-benzylcinchonidinium chloride, where the inclusion complex with one enantiomer of BINOL is less soluble and precipitates, allowing for separation.[1]
-
Enzymatic Resolution: This technique utilizes enzymes, such as cholesterol esterase, to selectively catalyze a reaction on one of the enantiomers. For example, the enzyme can selectively hydrolyze the diester of one BINOL enantiomer, allowing for the separation of the resulting monoester from the unreacted diester.[1]
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative method for separating BINOL enantiomers.[1]
4. What are the common byproducts or side reactions in BINOL synthesis?
During the oxidative coupling of 2-naphthol, several side reactions can occur, leading to the formation of byproducts:
-
Over-oxidation Products: Quinone-type byproducts can be formed if the oxidation conditions are too harsh.[7]
-
Polymeric Materials: Polymerization of the naphthol starting material or the BINOL product can occur, especially with strong oxidants or high temperatures.[7]
-
C-O and C-C Bond Cleavage Products: In some cases, cleavage of bonds within the naphthyl ring system can lead to undesired fragments.[7]
5. What are the recommended purification techniques for BINOL?
The primary method for purifying crude BINOL is recrystallization. Toluene (B28343) is a commonly used solvent for this purpose.[8] For removing residual metal catalysts and other impurities, column chromatography on silica (B1680970) gel is often employed.[2] The choice of eluent for chromatography depends on the specific impurities present but is typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or chloroform.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during BINOL synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Racemic BINOL | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of oxidant (e.g., FeCl₃). - Formation of byproducts due to harsh conditions. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature; some protocols suggest grinding at room temperature while others use reflux.[9] - Ensure the correct stoichiometry of the oxidant. - Consider a milder oxidant or shorter reaction time to minimize byproduct formation. |
| Product is a Dark, Tarry Substance | - Significant formation of polymeric byproducts. - Over-oxidation of the product. | - Reduce the reaction temperature. - Decrease the reaction time. - Use a less powerful oxidant if possible. - Ensure efficient stirring to prevent localized overheating. |
| Difficulty in Purifying the Product | - Presence of persistent colored impurities (e.g., iron complexes). - Co-crystallization of byproducts with BINOL. | - Wash the crude product thoroughly with boiling water to remove inorganic salts like FeCl₂.[8] - Perform column chromatography on silica gel prior to recrystallization. - Use activated charcoal during recrystallization to remove colored impurities.[8] |
| Low Enantioselectivity in Asymmetric Synthesis | - Inactive or poisoned catalyst. - Incorrect ligand-to-metal ratio. - Suboptimal solvent or temperature. - Racemization of the product under reaction conditions.[10] | - Ensure the chiral ligand and metal salt are pure and handled under the appropriate atmospheric conditions. - Screen different ligand-to-metal ratios to find the optimal conditions. - Experiment with different solvents and temperatures as enantioselectivity can be highly dependent on these parameters.[5] - Check for potential racemization pathways and consider milder reaction conditions if necessary. |
| Inconsistent Results Between Batches | - Variability in reagent quality (especially 2-naphthol and solvents). - Inconsistent reaction setup and conditions (e.g., stirring rate, heating). - Moisture sensitivity of the reaction. | - Use reagents from the same batch or purify them before use. - Standardize the experimental procedure, including setup, stirring speed, and temperature control. - Dry solvents and glassware thoroughly, especially for moisture-sensitive catalytic reactions. |
Experimental Protocols
Protocol: Synthesis of Racemic BINOL via FeCl₃-Catalyzed Oxidative Coupling
This protocol describes a common method for the synthesis of racemic 1,1'-Bi-2,2'-naphthol.
Materials:
-
2-Naphthol
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Deionized Water
-
Toluene
-
Hydrochloric Acid (HCl), dilute solution
-
Mortar and Pestle
-
Filter Funnel and Filter Paper
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Reaction Setup: In a mortar, combine 2-naphthol and anhydrous FeCl₃ in a molar ratio of approximately 4:1 (2-naphthol:FeCl₃).[9]
-
Grinding: Add a few drops of water to the mixture and grind the solids together using the pestle for about 20-30 minutes. The mixture will darken and become pasty.[9]
-
Reaction Time: Allow the mixture to stand at room temperature for 2-3 hours, with occasional grinding.[9]
-
Workup: Transfer the reaction mixture to a beaker and add boiling water to dissolve the inorganic salts. Stir well and then filter the hot solution to collect the crude solid BINOL.
-
Washing: Wash the collected solid with more boiling water until the filtrate runs clear and colorless. This removes residual iron salts.[8]
-
Drying: Dry the crude product in air or in a desiccator.
-
Purification (Recrystallization): Place the crude, dry BINOL in a round-bottom flask. Add a minimal amount of hot toluene to dissolve the solid completely. If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated briefly before being filtered hot to remove the charcoal. Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the purified BINOL crystals by vacuum filtration, wash with a small amount of cold toluene, and dry to a constant weight.
Characterization:
-
The melting point of the purified racemic BINOL should be in the range of 214-217 °C.
-
The structure and purity can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Visualizations
Logical Workflow for BINOL Synthesis
References
- 1. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Consecutive chirality transfer: efficient synthesis of chiral C,O-chelated BINOL/gold( iii ) complexes for asymmetric catalysis and chiral resolution ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04221B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. An enantioselective oxidative coupling reaction of 2-naphthol derivatives catalyzed by chiral diphosphine oxide–iron(ii) complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. scribd.com [scribd.com]
- 9. aacmanchar.edu.in [aacmanchar.edu.in]
- 10. escholarship.org [escholarship.org]
Air sensitivity and degradation of 1-Amino-2-naphthol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the air sensitivity and degradation of 1-Amino-2-naphthol. Find troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solid 1-Amino-2-naphthol has changed color from off-white/light tan to a brownish or purplish hue. Is it still usable?
A1: Discoloration of solid 1-Amino-2-naphthol is a common issue and indicates degradation due to exposure to air and/or light. The appearance of color suggests the formation of oxidation products. For applications requiring high purity, it is strongly recommended to use a fresh, un-discolored batch of the reagent. If the extent of discoloration is minor, its suitability for a specific, non-critical application should be confirmed by appropriate analytical methods, such as HPLC, to assess purity.
Q2: What are the primary degradation products of 1-Amino-2-naphthol?
A2: 1-Amino-2-naphthol is susceptible to autoxidation, especially in the presence of air and light. The primary degradation pathway involves the oxidation of the aminonaphthol to the corresponding 1,2-naphthoquinone-imine. This intermediate can then undergo further reactions, such as hydrolysis, to form 1,2-naphthoquinone (B1664529) and subsequently dimerize or polymerize, leading to the formation of colored impurities.
Q3: How should I properly store 1-Amino-2-naphthol to minimize degradation?
A3: To ensure the stability of 1-Amino-2-naphthol, it is crucial to store it in a tightly sealed, opaque container to protect it from air and light.[1] The storage area should be cool, dry, and well-ventilated. Storing the container under an inert atmosphere, such as argon or nitrogen, is highly recommended to displace oxygen and prevent oxidation. For long-term storage, refrigeration in a desiccator may be beneficial.
Q4: Can I prepare stock solutions of 1-Amino-2-naphthol in advance?
A4: Preparing stock solutions of 1-Amino-2-naphthol long in advance is not recommended due to its instability in solution, where it is even more prone to oxidation than in its solid state. If a stock solution is necessary, it should be prepared fresh before each experiment. If short-term storage is unavoidable, the solution should be purged with an inert gas (argon or nitrogen) and stored in a sealed, opaque container in a refrigerator for the shortest possible time.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving 1-Amino-2-naphthol.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or non-reproducible experimental results. | Degradation of 1-Amino-2-naphthol during the experiment. | • Prepare fresh solutions of 1-Amino-2-naphthol for each experiment. • Use deoxygenated solvents to prepare solutions. • Minimize the exposure of the reaction mixture to air by working under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). • Protect the reaction from light by wrapping the reaction vessel in aluminum foil. |
| Appearance of unexpected colored byproducts in the reaction mixture. | Oxidation of 1-Amino-2-naphthol. | • Ensure all handling and reaction steps are performed under an inert atmosphere. • Check the purity of the starting material. If it is discolored, use a fresh batch. • Consider the use of antioxidants in the reaction mixture if compatible with the chemistry. |
| Low yield of the desired product. | Loss of 1-Amino-2-naphthol due to degradation. | • Follow all the recommendations for minimizing degradation as outlined above. • Re-evaluate the reaction conditions (e.g., temperature, reaction time) to optimize for the stability of 1-Amino-2-naphthol. |
| Difficulty in purifying the final product. | Contamination with colored degradation products of 1-Amino-2-naphthol. | • If possible, perform a purification step immediately after the reaction is complete. • Consider using purification techniques that are effective at removing polar, colored impurities, such as column chromatography with an appropriate stationary and mobile phase. |
Experimental Protocols
Protocol for Assessing the Stability of 1-Amino-2-naphthol via HPLC
This protocol outlines a stability-indicating HPLC method to quantify the degradation of 1-Amino-2-naphthol under various stress conditions.
1. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve 1-Amino-2-naphthol in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to a known concentration (e.g., 1 mg/mL). Prepare this solution fresh and protect it from light.
-
Mobile Phase: A typical mobile phase for the analysis of naphthalene (B1677914) derivatives is a gradient of acetonitrile and water (with or without a pH modifier like formic acid). The exact gradient will need to be optimized for your specific HPLC system and column.
2. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where 1-Amino-2-naphthol has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
3. Forced Degradation Study:
-
Acid/Base Hydrolysis: To separate aliquots of the stock solution, add a small amount of dilute HCl or NaOH. Heat gently if necessary. Neutralize the samples before injection.
-
Oxidative Degradation: Treat an aliquot of the stock solution with a dilute solution of hydrogen peroxide.
-
Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp or daylight) for a defined period. A control sample should be kept in the dark.
4. Analysis:
-
Inject the stressed samples and a non-stressed control sample into the HPLC system.
-
Monitor the chromatograms for a decrease in the peak area of 1-Amino-2-naphthol and the appearance of new peaks corresponding to degradation products.
-
The percentage degradation can be calculated by comparing the peak area of 1-Amino-2-naphthol in the stressed samples to that in the control sample.
| Stress Condition | Typical Observation |
| Control (t=0) | Single major peak for 1-Amino-2-naphthol. |
| Acid Hydrolysis | Potential for some degradation, new peaks may appear. |
| Base Hydrolysis | Significant degradation is likely, with multiple new peaks. |
| Oxidation (H₂O₂) | Rapid and extensive degradation, formation of colored products. |
| Thermal | Degradation rate will be temperature-dependent. |
| Photolytic | Degradation will depend on the intensity and duration of light exposure. |
Visualizations
Caption: Proposed degradation pathway of 1-Amino-2-naphthol.
Caption: Workflow for a forced degradation study of 1-Amino-2-naphthol.
References
Technical Support Center: Enhancing Dyeing Potential on Different Fabrics
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals. Our goal is to address specific issues encountered during dyeing experiments and provide solutions to enhance the dyeing potential of various fabrics.
Troubleshooting Guides
This section is dedicated to addressing common problems encountered when dyeing specific types of fabrics.
Cotton Fabrics
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Uneven Dyeing/Patchiness | Improper pretreatment, leaving sizing agents, oils, or impurities.[1] | Ensure thorough scouring and bleaching of the fabric before dyeing to create a uniform surface for dye absorption.[1] |
| Inconsistent dye liquor circulation or overloading the dyeing machine.[1][2] | Maintain uniform liquor flow and avoid overloading the machine to allow for even dye distribution.[1] | |
| Temperature fluctuations during the dyeing process.[1] | Maintain a consistent temperature throughout the dyeing cycle.[1] | |
| Poor Color Yield/Dull Shades | Insufficient alkali or incorrect pH levels.[1] | Test the alkali strength and ensure the pH is within the recommended range for the reactive dye being used.[1] |
| Hard water containing calcium and magnesium ions.[1][3] | Use softened water or add a sequestering agent to the dyebath to prevent interference with dye-fiber bonding.[1] | |
| Low Wash Fastness | Incomplete dye fixation or inadequate washing-off procedures.[1] | After fixation, implement a thorough rinsing and soaping process, often at high temperatures (95-98°C), to remove unfixed and hydrolyzed dyes.[1] |
Polyester (B1180765) Fabrics
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Uneven Dyeing | Dye molecules not penetrating the fibers evenly.[4][5] | Ensure proper leveling and agitation of the dye during the dyeing process.[4] Use of a suitable dispersing agent can also help. |
| Incorrect dye concentration. | Adjust the dye concentration; too high a concentration can lead to wrinkling and unevenness.[4] | |
| Color Bleeding/Poor Fastness | Use of an incorrect dye type. Polyester requires disperse dyes.[5] | Use high-quality disperse dyes specifically designed for polyester.[5] |
| Inadequate heat during the dyeing process. | Dye polyester at high temperatures (around 200°C) to facilitate dye uptake by swelling the fibers.[6] | |
| Staining/Dye Migration | Dye leaching out of the fabric or bleeding between different colored areas.[4] | Use appropriate fixing aids and ensure proper separation techniques during dyeing.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is my fabric not absorbing dye properly?
A1: This is a common issue that can be attributed to several factors. The fabric may have residual sizing, oils, or other finishes that act as a barrier to the dye.[7] Pre-washing the fabric is a crucial first step to remove these substances.[7] For synthetic fibers like polyester, using a dye specifically formulated for them is essential, as they repel water-based dyes.[5] The chemical composition and physical structure of the fiber, such as its porosity and surface roughness, also significantly influence dye uptake.[8]
Q2: How can I improve the colorfastness of my dyed fabric?
A2: Colorfastness, the resistance of a color to fading or running, can be enhanced in several ways. The use of a mordant, a substance that forms a complex with the dye and binds it to the fabric, is a traditional and effective method.[9][10] The type of mordant used can also influence the final shade.[9] For reactive dyes on cotton, ensuring complete fixation and a thorough washing-off process to remove any unfixed dye is critical for good wash fastness.[1] For polyester, using high-quality disperse dyes and the correct high-temperature dyeing process is key to achieving good color retention.[4]
Q3: What are the benefits of using advanced dyeing techniques like ultrasonic or plasma treatment?
A3: Advanced techniques can significantly enhance dyeing efficiency and sustainability.
-
Ultrasonic-assisted dyeing uses sound waves to create microscopic bubbles that improve dye penetration into the fibers.[11] This can lead to increased color strength, reduced water and energy consumption, and shorter dyeing times.[11] Studies have shown it can increase dye uptake by up to 120% and color strength by 25.6%.[11]
-
Plasma treatment modifies the surface of the fabric, increasing its hydrophilicity and improving dye absorption.[12][13] This dry process can lead to shorter dyeing times, lower dyeing temperatures, and improved dye uptake for hydrophilic dyes.[14]
Q4: What is cationization and how does it enhance dyeing?
A4: Cationization is a chemical modification process that introduces positive charges onto the surface of fibers like cotton.[15][16] This increased positive charge enhances the fiber's affinity for negatively charged (anionic) dyes, such as reactive and direct dyes. The primary benefit is the ability to dye cotton without the need for large amounts of salt, which is traditionally used to promote dye exhaustion.[15][16] This results in a more environmentally friendly process with reduced water and chemical consumption, and potentially higher dye fixation rates.[17]
Data on Enhanced Dyeing Techniques
The following tables summarize quantitative data from studies on advanced dyeing methodologies.
Table 1: Efficacy of Ultrasonic-Assisted Dyeing
| Parameter | Improvement with Ultrasound | Source |
| Dye Uptake | Up to 120% increase | [11] |
| Color Strength | 25.6% enhancement | [11] |
| Water Consumption | 30% reduction | [11] |
| Energy Consumption | 50% reduction | [11] |
| Dyeing Time | Over 60% reduction | [11] |
| Diffusion Coefficients | Approximately 30% increase | [18] |
| Permeability Coefficients | Over 300% increase | [18] |
| Activation Energy of Diffusion | Approximately 24% decrease | [18] |
Table 2: Effect of Cationization on Cotton Dyeing
| Parameter | Observation | Source |
| Salt Requirement | Salt-free dyeing achievable | [15][16][17] |
| Dye Utilization | Can approach 100% | [16][17] |
| Increase in K/S (Color Strength) for Yellow Dye at 80°C | Up to 78.87% | |
| Increase in K/S (Color Strength) for Red Dye at 100°C | Up to 62.34% |
Experimental Protocols
Protocol 1: Cationization of Cotton Fabric
Objective: To chemically modify cotton fabric to enhance its affinity for anionic dyes and enable salt-free dyeing.
Materials:
-
Cotton fabric
-
3-chloro-2-hydroxypropyl trimethylammonium chloride (CHPTAC)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Beakers
-
Heating and stirring apparatus
-
pH meter
Methodology:
-
Immerse the cotton fabric in a solution of NaOH at room temperature. The concentration of NaOH is typically in a 2:1 molar ratio to CHPTAC.[19]
-
Add the desired concentration of CHPTAC to the solution. Concentrations can range from 10 g/L to 50 g/L depending on the desired level of cationization.[19]
-
Raise the temperature of the bath to 70°C and maintain for 1 hour with continuous stirring.[19]
-
After the reaction, thoroughly wash the fabric with deionized water until the wash water is neutral.
-
Dry the cationized cotton fabric at room temperature.[19]
Protocol 2: Ultrasonic-Assisted Dyeing
Objective: To improve dye uptake and reduce processing time and temperature using ultrasonic energy.
Materials:
-
Fabric sample (e.g., cotton, wool, silk, polyamide)[20]
-
Appropriate dye
-
Ultrasonic processor/bath (e.g., 20-40 kHz frequency)[21]
-
Dyeing vessel
-
Heating apparatus
Methodology:
-
Prepare the dyebath with the required concentration of dye and any necessary auxiliaries.
-
Immerse the fabric sample in the dyebath.
-
Introduce the ultrasonic probe or place the dyeing vessel in the ultrasonic bath.
-
Apply sonication at a specified power and temperature. For example, mild sonication at 0.7 W/cm² can be effective.[11] Dyeing can be conducted at lower temperatures (e.g., 30°C) compared to conventional methods.[20]
-
Continue the dyeing process for the desired duration. Sonication accelerates the rate of dye diffusion and reaction.[20]
-
After dyeing, rinse the fabric thoroughly and dry.
Protocol 3: Colorfastness to Washing (ISO 105-C06)
Objective: To determine the resistance of the color of textiles to washing.
Materials:
-
Dyed fabric specimen
-
Multifiber adjacent fabric
-
Stainless steel balls
-
Standard soap solution
-
Launder-Ometer or similar apparatus capable of providing controlled temperature and agitation
-
Grey scale for assessing color change and staining
Methodology:
-
Prepare a composite specimen by sewing the dyed fabric to a piece of multifiber adjacent fabric.
-
Place the composite specimen in a stainless steel container with the specified number of steel balls and the standard soap solution.[22]
-
Conduct the test in a Launder-Ometer at a specified temperature and for a specific duration (e.g., Test A1S at 40°C).[22]
-
After the test, rinse the composite specimen in cold water and then in running water.
-
Separate the dyed fabric from the adjacent fabric and dry them in air at a temperature not exceeding 60°C.
-
Assess the change in color of the dyed specimen and the degree of staining on the adjacent fabric using the appropriate grey scales under standard lighting conditions.[23]
Visualizations
Caption: General workflow for a standard fabric dyeing process.
Caption: Mechanism of a mordant binding dye to a fabric fiber.
Caption: Workflow of cotton cationization for enhanced dyeing.
References
- 1. Troubleshooting Common Reactive Dye Problems in Textile Production | [vipulorganics.com]
- 2. sahnifabrics.com [sahnifabrics.com]
- 3. textilelearner.net [textilelearner.net]
- 4. Analysis Of Common Quality Problems In Polyester Dyeing [avenotester.com]
- 5. mh-chine.com [mh-chine.com]
- 6. metrodyeing.com [metrodyeing.com]
- 7. fabricsstar.com [fabricsstar.com]
- 8. textileschool.com [textileschool.com]
- 9. Mordant - Wikipedia [en.wikipedia.org]
- 10. rosemaryandpinesfiberarts.de [rosemaryandpinesfiberarts.de]
- 11. dorsali.com [dorsali.com]
- 12. Eco Friendly Plasma Surface Treatment for Textile Finishing - Fibre2Fashion [fibre2fashion.com]
- 13. Plasma for Textile Manufacturing | Plasmatreat [plasmatreat-apac.com]
- 14. biencolor.com [biencolor.com]
- 15. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 16. researchgate.net [researchgate.net]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. p2infohouse.org [p2infohouse.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. hielscher.com [hielscher.com]
- 21. Textile Processing Steps That Affect Natural Dye Uptake And Depth [eureka.patsnap.com]
- 22. intouch-quality.com [intouch-quality.com]
- 23. testextextile.com [testextextile.com]
Validation & Comparative
A Comparative Guide: HPLC vs. GC-MS for the Analysis of Naphthol Derivatives
For researchers, scientists, and drug development professionals, the precise and reliable quantification of naphthol derivatives is critical. These compounds are not only important intermediates in chemical synthesis but also significant biomarkers for exposure to substances like naphthalene (B1677914). The choice of analytical technique is a pivotal decision that influences the accuracy, sensitivity, and efficiency of the analysis. This guide provides an objective comparison of two powerful and widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of naphthol derivatives, supported by experimental data and detailed methodologies.
At a Glance: HPLC vs. GC-MS for Naphthol Derivative Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio. |
| Sample Volatility | Ideal for non-volatile and thermally unstable compounds.[1][2][3] | Requires volatile and thermally stable compounds; derivatization is often necessary for polar analytes like naphthols.[4][5] |
| Sample Preparation | Generally simpler, often involving dissolution, filtration, and direct injection.[5] | More complex, frequently requiring hydrolysis of conjugates followed by a derivatization step to increase volatility and thermal stability.[4][6] |
| Instrumentation | HPLC system typically coupled with a UV or fluorescence detector.[7] HPLC-MS offers higher sensitivity and selectivity.[5] | GC system coupled with a Mass Spectrometer, providing high selectivity.[4] |
| Speed | Analysis times can vary depending on the complexity of the separation. | Typically offers faster analysis times for comparable separations.[2][5] |
| Sensitivity | Dependent on the detector. HPLC with fluorescence detection offers good sensitivity for naphthols.[7] | Generally offers high sensitivity, especially when operating in Selected Ion Monitoring (SIM) mode.[5] |
| Selectivity | Good selectivity, which is significantly enhanced with a mass spectrometry detector (LC-MS).[5] | High selectivity, particularly with mass spectrometry, allowing for confident peak identification based on mass spectra.[5] |
Performance Comparison: Quantitative Data
The sensitivity of an analytical method is fundamentally defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | Water | 0.19 - 0.22 µg/L[8][9] | Not consistently reported |
| HPLC-Fluorescence | Urine | 1.5 µg/L[7] | 0.5 µg/L[7] |
| GC-MS | Urine | 0.07 - 0.30 µg/L[4][8][10] | 1.00 µg/L[4] |
| HPLC-MS/MS | Urine | - | 0.001 - 0.01 µg/L[4] |
Note: The performance of analytical methods can vary based on the specific instrumentation, experimental conditions, and the complexity of the sample matrix.
Experimental Workflows
The analytical workflows for HPLC and GC-MS differ significantly, primarily due to the sample preparation requirements for GC-MS.
Caption: Generalized workflow for HPLC analysis of naphthol derivatives.
Caption: Generalized workflow for GC-MS analysis of naphthol derivatives.
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible and reliable analytical data. Below are representative methodologies for the analysis of naphthol derivatives using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on established methods for the analysis of 2-naphthol (B1666908) in various matrices.[7]
1. Instrumentation:
-
Instrument: Shimadzu Prominence RF-20Axs HPLC system with a fluorescence detector.[7]
-
Column: Reversed-phase Synergi Hydro-RP column (150x4.6 mm, 4 µm particle size).[7]
2. Chromatographic Conditions:
-
Mobile Phase: A 50% (v/v) aqueous acetonitrile (B52724) solution.[7]
-
Flow Rate: 1.5 - 2.0 mL/min.[7]
-
Detection: Fluorescence detection with excitation at 227 nm and emission at 340 nm is commonly used for naphthols.
3. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of the naphthol derivative in a suitable solvent like methanol (B129727) or acetonitrile. A series of calibration standards are then prepared by diluting the stock solution with the mobile phase.
-
Sample Pre-treatment: For aqueous samples, filtration through a 0.45 µm syringe filter is typically sufficient. For more complex matrices like urine, a solid-phase extraction (SPE) step may be necessary to remove interferences.[11]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on a validated method for the simultaneous determination of urinary 1-naphthol (B170400) and 2-naphthol.[4]
1. Instrumentation:
-
Instrument: Agilent 7890B gas chromatograph coupled with a 5977B HES mass spectrometer.[4]
-
Column: HP-5ms Ultra Inert capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[4][7]
2. Sample Preparation:
-
Enzymatic Hydrolysis: To a 2 mL urine sample, add 20 µL of an internal standard, 1 mL of 0.5 mol/L acetate (B1210297) buffer (pH 5.0), and 20 µL of β-glucuronidase/arylsulfatase. Vortex the mixture and incubate at 37°C for at least 16 hours to cleave glucuronide and sulfate (B86663) conjugates.[4]
-
Derivatization: After cooling, add 1 mL of 0.5 mol/L NaOH solution and 50 µL of acetic anhydride, followed by immediate vortexing for 10 seconds. This in-situ derivatization acetylates the naphthols, making them more volatile.[4][6]
-
Extraction: Add 1 mL of n-hexane and gently shake for 2 minutes. Centrifuge the sample at 1870 x g for 10 minutes.[4]
3. GC-MS Conditions:
-
Injection: Inject a 1 µL aliquot of the upper n-hexane layer into the GC-MS system.[4]
-
Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. For the acetylated derivatives of 1- and 2-naphthol, the quantifier ion is typically m/z 144 and the qualifier ion is m/z 186.[4][6]
Conclusion
The choice between HPLC and GC-MS for the analysis of naphthol derivatives depends on the specific requirements of the study.
HPLC is often favored for its simpler sample preparation, making it a more straightforward and less tedious method, particularly for routine analysis of numerous samples.[5][12] It is well-suited for analyzing naphthol derivatives in their native form without the need for chemical modification and is effective for non-volatile or thermally labile compounds.[1][2]
GC-MS , on the other hand, generally offers superior sensitivity and selectivity, especially when using SIM mode.[3][5] The requirement for derivatization adds complexity to the workflow but allows for the analysis of volatile compounds with excellent chromatographic resolution. The mass spectral data from GC-MS provides a high degree of confidence in compound identification.[12] For applications demanding the highest sensitivity and unequivocal identification, GC-MS is a powerful choice.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 3. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 4. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
Alternative methods for phosphate determination without 1-Amino-2-naphthol hydrochloride
For researchers, scientists, and drug development professionals requiring precise quantification of inorganic phosphate (B84403) without the use of 1-Amino-2-naphthol hydrochloride, several robust alternative methods are available. This guide provides an objective comparison of three prominent alternatives: the Malachite Green assay, enzymatic assays, and ion chromatography. Each method offers distinct advantages in terms of sensitivity, specificity, and throughput, making them suitable for a variety of applications, from high-throughput screening to detailed kinetic studies.
Performance Comparison of Phosphate Determination Methods
The selection of an appropriate phosphate determination method hinges on the specific requirements of the experiment, such as the required sensitivity, the sample matrix, and the desired throughput. The following table summarizes the key performance characteristics of the Malachite Green assay, enzymatic assays, and ion chromatography, offering a clear comparison to aid in your decision-making process.
| Feature | Malachite Green Assay | Enzymatic Assay | Ion Chromatography | Molybdenum Blue Method (for reference) |
| Principle | Colorimetric detection of a complex formed between phosphomolybdate and malachite green dye.[1] | Enzyme-coupled reactions where phosphate is a substrate, leading to a detectable product (colorimetric or fluorescent).[2] | Separation of phosphate ions from other sample components followed by conductivity detection.[3] | Formation of a blue-colored phosphomolybdenum complex.[4] |
| Limit of Detection (LOD) | As low as 1.6 pmoles | As low as 0.2 µM by fluorescence[5] | 0.02 µg/mL (approximately 0.2 µM)[6] | Varies with reducing agent and conditions |
| Linear Range | 0.02–40 µM | 2 to 150 µM[5] | 2 to 200 ppm (mg/L)[7] | Typically in the µM to mM range |
| Throughput | High; amenable to 96- and 384-well plates.[8] | High; suitable for high-throughput screening (HTS).[8] | Lower; sequential sample analysis. | High; suitable for multi-well plates. |
| Interferences | Detergents (e.g., Triton X-100, Tween 20) can increase blank or reduce sensitivity.[9] High salt concentrations can cause precipitation.[10] | Less susceptible to interference from colored or UV-absorbing compounds. | High concentrations of other anions (e.g., sulfate) can interfere.[11] Polyvalent metal ions can also interfere.[4] | Silicate and arsenate can interfere by forming similar colored complexes.[12] |
| Advantages | Simple, rapid, and cost-effective.[1] High sensitivity. | High specificity and sensitivity.[2] Amenable to continuous, real-time kinetic measurements.[2] | Can simultaneously analyze multiple anions.[4] High accuracy and precision.[7] | Well-established and widely used. |
| Disadvantages | Susceptible to interference from detergents and high salt concentrations.[9][10] Endpoint assay. | Can be more expensive than colorimetric methods. | Requires specialized equipment. Lower throughput.[4] | Interference from other ions. Use of hazardous reagents in some protocols. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any analytical assay. Below are generalized, step-by-step protocols for the Malachite Green assay, a common enzymatic assay, and ion chromatography for phosphate determination.
Malachite Green Assay Protocol
This protocol is a generalized procedure and may require optimization for specific applications.
Materials:
-
Malachite Green Reagent A (Ammonium molybdate (B1676688) in sulfuric acid)
-
Malachite Green Reagent B (Malachite green oxalate (B1200264) in water)
-
Phosphate Standard (e.g., 1 mM KH2PO4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~620-660 nm
Procedure:
-
Preparation of Phosphate Standards: Prepare a series of phosphate standards by serially diluting the stock phosphate standard in the same buffer as your samples. A typical range would be from 0 to 50 µM.
-
Sample Preparation: Prepare your samples in a compatible buffer. If necessary, perform a hydrolysis step for protein- or lipid-bound phosphate and neutralize the sample.[9]
-
Assay: a. Add 50 µL of each standard and sample to individual wells of the 96-well plate. b. Add 10 µL of Malachite Green Reagent A to each well. Mix gently and incubate for 10 minutes at room temperature.[13] c. Add 10 µL of Malachite Green Reagent B to each well. Mix gently and incubate for 20-30 minutes at room temperature to allow for color development.[9][13]
-
Measurement: Measure the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.[1]
-
Data Analysis: Subtract the absorbance of the blank (0 µM phosphate) from all readings. Plot a standard curve of absorbance versus phosphate concentration and determine the concentration of your samples from the linear portion of the curve.
Enzymatic Phosphate Assay Protocol (using Purine Nucleoside Phosphorylase)
This protocol is based on the principle of an enzyme-coupled reaction where the consumption of inorganic phosphate leads to a change in absorbance.
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Purine Nucleoside Phosphorylase (PNP)
-
2-amino-6-mercapto-7-methylpurine riboside (MESG)
-
Phosphate Standard (e.g., 1 mM KH2PO4)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 360 nm
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing the assay buffer, MESG, and PNP. The final concentrations will depend on the specific kit or enzyme used.
-
Preparation of Phosphate Standards: Prepare a series of phosphate standards by serially diluting the stock phosphate standard in the assay buffer.
-
Assay: a. Add a defined volume of the reaction mixture to each well of the microplate. b. Add a small volume of each standard and sample to the corresponding wells to initiate the reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 360 nm over time using a microplate reader. For endpoint assays, incubate for a fixed time (e.g., 15-30 minutes) at a controlled temperature and then measure the final absorbance.[14]
-
Data Analysis: For kinetic assays, determine the initial reaction rate (V₀) for each standard and sample. For endpoint assays, subtract the blank absorbance. Plot a standard curve of the reaction rate or final absorbance versus phosphate concentration and determine the concentration of your samples.
Ion Chromatography Protocol
This is a general protocol for the determination of phosphate in aqueous samples. The specific column, eluent, and instrument parameters will need to be optimized.
Materials and Equipment:
-
Ion Chromatograph with a suppressed conductivity detector
-
Anion-exchange column suitable for phosphate analysis (e.g., Dionex IonPac AS11-HC)[11]
-
Eluent (e.g., 20 mM Potassium Hydroxide)[11]
-
Phosphate Standard (e.g., 1000 mg/L phosphate)
-
Syringe filters (0.45 µm)
Procedure:
-
Instrument Setup: Set up the ion chromatograph according to the manufacturer's instructions. Equilibrate the column with the eluent until a stable baseline is achieved.
-
Preparation of Standards: Prepare a series of calibration standards by diluting the stock phosphate standard with deionized water. The concentration range should bracket the expected concentration of the samples.
-
Sample Preparation: Filter the aqueous samples through a 0.45 µm syringe filter to remove any particulate matter.[14]
-
Analysis: a. Inject a fixed volume of each standard and sample into the ion chromatograph. b. Record the chromatogram and the peak area or height corresponding to the phosphate ion.
-
Data Analysis: Plot a calibration curve of peak area/height versus phosphate concentration for the standards. Determine the concentration of phosphate in the samples by comparing their peak area/height to the calibration curve.
Visualizing Experimental Workflows and Decision Making
To further aid in the understanding and selection of a suitable phosphate determination method, the following diagrams illustrate the typical experimental workflows and a decision-making process.
Caption: Workflow for the Malachite Green Phosphate Assay.
Caption: Workflow for a typical Enzymatic Phosphate Assay.
Caption: Workflow for Phosphate Determination by Ion Chromatography.
Caption: Decision guide for selecting a phosphate assay.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. Analyzing Phosphate by Ion Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Development and validation of an ion chromatography method for the determination of phosphate-binding of lanthanum carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SensoLyte® MG Phosphate Assay Kit Colorimetric - 1 kit [anaspec.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. tandfonline.com [tandfonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. sciencellonline.com [sciencellonline.com]
- 14. Phosphate determination by enzymatic colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-Amino-2-Naphthol Derived Azo Dyes
This guide provides a comparative analysis of 1-amino-2-naphthol (B1212963) derived azo dyes and structurally similar compounds, focusing on their synthesis, biological activities, and underlying mechanisms of action. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual diagrams of key processes and pathways.
Synthesis of 1-Amino-2-Naphthol Derived Azo Dyes and Precursors
The synthesis of azo dyes from 1-amino-2-naphthol, or more commonly its precursor 2-naphthol (B1666908), is a well-established process involving two primary stages: diazotization and azo coupling.[1] The resulting azo dye can then be chemically reduced to yield 1-amino-2-naphthol derivatives.[2][3]
Experimental Protocol: General Synthesis
Part A: Diazotization of an Aromatic Amine
-
An aromatic amine (e.g., aniline) is dissolved in a solution of a strong mineral acid, typically hydrochloric acid (HCl), and cooled in an ice bath to 0-5°C.[1]
-
A pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO2) is added dropwise to the amine solution while maintaining the low temperature.[1]
-
The reaction mixture is stirred for a short period to ensure the complete formation of the diazonium salt. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.
Part B: Azo Coupling
-
The coupling component, such as 2-naphthol, is dissolved in an alkaline solution, commonly 10% sodium hydroxide (B78521) (NaOH), and cooled in an ice bath.[4]
-
The cold diazonium salt solution from Part A is slowly added to the cold alkaline 2-naphthol solution with constant stirring.[4]
-
The coupling reaction occurs, leading to the formation of a brightly colored azo dye precipitate (e.g., 1-phenylazo-2-naphthol).[5]
-
The mixture is stirred in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. The solid product is then collected by filtration, washed with cold water, and dried.[5]
Part C: Reduction to 1-Amino-2-Naphthol Hydrochloride
-
The synthesized azo dye (e.g., 1-phenylazo-2-naphthol) is dissolved in ethanol.
-
A solution of stannous chloride (SnCl2) in concentrated HCl is added to the dye solution.[2]
-
The mixture is refluxed for approximately 30 minutes. The azo linkage (-N=N-) is cleaved, indicated by a color change.[2][3]
-
Upon cooling, crystals of this compound precipitate and can be collected.
Biological Activity Comparison
Azo dyes derived from naphthols and related structures exhibit a range of biological activities, including antimicrobial, anticancer, and antioxidant effects. The specific activity is highly dependent on the functional groups attached to the aromatic rings.
Antimicrobial Activity
Naphthol-derived compounds have shown notable activity against various pathogenic bacteria and fungi. The mechanism for some derivatives is proposed to involve the inhibition of essential bacterial enzymes like DNA gyrase.[6]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 1-phenylazo-2-naphthol and related 1-aminoalkyl-2-naphthol derivatives against selected microorganisms. Lower MIC values indicate higher potency.
| Compound | Microorganism | Type | MIC (µg/mL) | Reference |
| 1-Phenylazo-2-naphthol | Staphylococcus aureus | Gram (+) | 200 | [5] |
| Escherichia coli | Gram (-) | 200 | [5] | |
| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | P. aeruginosa MDR1 | Gram (-) | 10 | [6][7] |
| S. aureus MDR | Gram (+) | 100 | [6][7] | |
| 1-(Dimethylaminomethyl)naphthalen-2-ol | P. notatum | Fungus | 400 | [6] |
| P. funiculosum | Fungus | 400 | [6] | |
| Ciprofloxacin (Control) | S. aureus MDR | Gram (+) | 200 | [6][7] |
| Griseofulvin (Control) | P. funiculosum | Fungus | 500 | [6] |
The broth microdilution method is a standard procedure for determining the MIC of a compound.
-
Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., ~5 x 10^5 CFU/mL).
-
Controls: Positive (microorganism in broth, no compound) and negative (broth only) control wells are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Anticancer Activity
Certain azo dyes and related naphthol derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are diverse, including the induction of apoptosis and the inhibition of critical cell signaling pathways such as the EGFR/PI3K/Akt pathway.[8][9]
The table below presents the half-maximal inhibitory concentration (IC50) values for various naphthol derivatives and azo dyes against human cancer cell lines. Lower IC50 values represent greater cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Methyl Orange (Azo Dye) | Glioblastoma (GB1B) | Brain | 13.88 (7 days) | [9] |
| Sudan I (Azo Dye) | Glioblastoma (GB1B) | Brain | 12.48 (7 days) | [9] |
| Azo-Schiff Base Compound 1 | MCF-7 | Breast | Good Effect | [10] |
| Naphthoquinone-Naphthol Deriv. 13 | HCT116 | Colon | 1.18 | [8] |
| PC9 | Lung | 0.57 | [8] | |
| Aminobenzylnaphthol Deriv. 4j | HeLa | Cervical | 4.63 | [11] |
Antioxidant Activity
The phenolic hydroxyl group present in the naphthol moiety is a key structural feature for antioxidant activity. These compounds can act as radical scavengers, donating a hydrogen atom to neutralize free radicals.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating antioxidant capacity.[12]
-
Reaction Mixture: A solution of the test compound at various concentrations is added to a methanolic solution of DPPH. The DPPH radical has a deep violet color.
-
Incubation: The mixture is incubated in the dark at room temperature for approximately 30 minutes.
-
Measurement: During incubation, antioxidants reduce the DPPH radical to a yellow-colored compound (DPPH-H). The decrease in absorbance is measured spectrophotometrically at ~517 nm.[12]
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
Note: While the protocol is well-established, specific IC50 data for 1-amino-2-naphthol derived azo dyes was not prominently available in the reviewed literature. Studies on related azo-Schiff bases have demonstrated good antioxidant activity.[10]
Proposed Mechanisms of Action
The biological activities of these dyes are underpinned by specific molecular interactions. Structure-activity relationship studies suggest that activity can arise either from the intact dye molecule or from its metabolic products.
Reductive Cleavage and Amine Release
A key metabolic pathway for azo dyes in the body, particularly by intestinal microflora, is the reductive cleavage of the azo bond.[13] This process breaks the dye down into its constituent aromatic amines. The biological activity, particularly mutagenicity or carcinogenicity, may be attributable to these liberated amines rather than the parent dye.[13][14]
Antimicrobial Mechanism: DNA Gyrase Inhibition
For certain 1-aminoalkyl-2-naphthol derivatives, molecular docking studies have suggested a potential antimicrobial mechanism involving the inhibition of bacterial DNA gyrase.[6] This enzyme is essential for DNA replication, and its inhibition leads to bacterial cell death. The compound is predicted to bind to the active site of the enzyme, preventing its normal function.
Anticancer Mechanism: EGFR/PI3K/Akt Pathway Inhibition
For some advanced naphthoquinone-naphthol derivatives, a proposed anticancer mechanism involves the downregulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[8] By inhibiting key proteins in this pathway, such as EGFR, PI3K, and Akt, the compounds can suppress signals that promote cell proliferation and survival, ultimately leading to apoptosis (programmed cell death) in cancer cells.
References
- 1. View of Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
- 2. View of Synthesis and Characterization of this compound and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
- 3. Synthesis and Characterization of this compound and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol [ideas.repec.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol [ideas.repec.org]
- 6. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of Azo-dyes on glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discoveryjournals.org [discoveryjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural basis of the mutagenicity of 1-amino-2-naphthol-based azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation by caecal reduction of the azo dye D & C red no. 9 to a bacterial mutagen - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different reducing agents in azo dye reduction
For Researchers, Scientists, and Drug Development Professionals
The effective reduction of azo dyes is a critical process in various industrial and environmental applications, including wastewater treatment and the synthesis of aromatic amines as precursors for pharmaceuticals and other specialty chemicals. The selection of an appropriate reducing agent is paramount to achieving high efficiency, selectivity, and cost-effectiveness. This guide provides a comparative analysis of common reducing agents used for the reductive cleavage of the azo bond (-N=N-), supported by experimental data and detailed protocols.
Performance Comparison of Reducing Agents
The efficacy of different reducing agents for azo dye decolorization varies depending on the specific dye structure, reaction conditions, and the nature of the reducing agent itself. The following table summarizes key performance indicators for commonly employed chemical and biological reducing agents.
| Reducing Agent/Method | Typical Decolorization Efficiency (%) | Reaction Time | Optimal pH | Optimal Temperature (°C) | Key Advantages | Key Disadvantages |
| Chemical Agents | ||||||
| Sodium Dithionite (B78146) (Na₂S₂O₄) | >90%[1] | Minutes to hours[1] | Neutral to slightly alkaline | 25-70 | Fast reaction rates, widely available, effective for a broad range of azo dyes.[1] | Can produce unwanted by-products, requires careful handling due to instability.[2] |
| Zero-Valent Iron (Fe⁰) | 95-99%[3][4] | Hours[3] | Acidic (2-4)[4][5] | 25-50 | Environmentally friendly, low cost, effective for various dyes.[4] | Slower reaction rates compared to dithionite, efficiency can be affected by surface passivation.[6] |
| Sodium Borohydride (NaBH₄) | High | Fast | Wide range | 25-40 | Powerful reducing agent, rapid reactions.[7] | High cost, potential for hydrogen gas evolution, can be non-selective. |
| Biological Agents | ||||||
| Bacterial Consortia | 80-100%[8][9] | Hours to days[8] | Neutral (6-8) | 30-40 | Eco-friendly, can lead to complete mineralization of aromatic amines, low operational cost.[10] | Slower process, sensitive to environmental conditions (toxicity of dyes, pH, temperature).[11] |
| Isolated Azoreductases | >90%[12] | Minutes to hours | Neutral (7) | 30-37 | High specificity, mild reaction conditions, environmentally benign.[12] | Enzyme production and purification can be costly, potential for enzyme inhibition. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for key azo dye reduction experiments.
Protocol 1: Azo Dye Reduction using Sodium Dithionite
-
Preparation of Dye Solution: Prepare a stock solution of the target azo dye (e.g., Methyl Orange, Acid Red 88) in deionized water at a concentration of 100 mg/L.
-
Reaction Setup: In a reaction vessel, add 50 mL of the dye solution. Adjust the pH of the solution to 7.0 using a phosphate (B84403) buffer.
-
Initiation of Reduction: Add a freshly prepared aqueous solution of sodium dithionite to the dye solution to achieve a final dithionite concentration of 2 g/L. Stir the solution continuously at a constant speed (e.g., 200 rpm) at room temperature (25°C).
-
Monitoring the Reaction: Withdraw aliquots of the reaction mixture at regular time intervals (e.g., 5, 10, 20, 30, 60 minutes). Centrifuge the aliquots to remove any suspended particles.
-
Analysis: Measure the absorbance of the supernatant at the maximum wavelength (λmax) of the azo dye using a UV-Vis spectrophotometer. The decolorization efficiency can be calculated using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
Characterization of Products (Optional): The aromatic amine products can be identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Azo Dye Reduction using Zero-Valent Iron (ZVI)
-
Preparation of Dye Solution: Prepare a 100 mg/L solution of the azo dye in deionized water.
-
Reaction Setup: In a series of flasks, add 100 mL of the dye solution. Adjust the pH of the solutions to a range of acidic values (e.g., pH 2, 3, 4, 5) using HCl or H₂SO₄.
-
Initiation of Reduction: Add a specific dosage of ZVI powder (e.g., 1 g/L) to each flask. Place the flasks on a shaker at a constant speed (e.g., 150 rpm) and maintain a constant temperature (e.g., 30°C).
-
Monitoring the Reaction: At predetermined time intervals (e.g., 30, 60, 90, 120, 180 minutes), withdraw samples from each flask. Immediately filter the samples through a 0.45 µm filter to remove the iron particles.
-
Analysis: Determine the remaining dye concentration in the filtrate using a UV-Vis spectrophotometer at the dye's λmax. Calculate the decolorization efficiency as described in Protocol 1.
-
Surface Analysis (Optional): The surface morphology and composition of the ZVI particles before and after the reaction can be analyzed using Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) to investigate surface passivation.
Protocol 3: Microbial Reduction of Azo Dyes
-
Cultivation of Microorganisms: Inoculate a suitable bacterial strain or a mixed microbial consortium known for azo dye reduction (e.g., Shewanella sp., Pseudomonas sp.) into a nutrient-rich broth and incubate under anaerobic conditions until a sufficient cell density is reached.
-
Reaction Medium: Prepare a minimal salt medium containing the target azo dye (e.g., 50 mg/L) as the sole electron acceptor and a suitable carbon source (e.g., glucose, lactate) as the electron donor.
-
Initiation of Reduction: Inoculate the prepared medium with the microbial culture (e.g., 5% v/v) in an anaerobic environment (e.g., using an anaerobic jar or by purging with nitrogen gas).
-
Incubation: Incubate the cultures at the optimal temperature for the microorganisms (e.g., 35°C) under static conditions.
-
Monitoring the Reaction: Periodically, aseptically withdraw samples from the culture. Centrifuge the samples to separate the bacterial cells.
-
Analysis: Measure the decolorization of the supernatant using a UV-Vis spectrophotometer. Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).
-
Enzyme Assay (Optional): To confirm the role of azoreductase, cell-free extracts can be prepared, and the enzyme activity can be measured by monitoring the rate of NADH or NADPH oxidation in the presence of the azo dye.[12]
Visualizing the Reduction Pathways
Understanding the underlying mechanisms of azo dye reduction is crucial for optimizing the process. The following diagrams illustrate the generalized pathways for chemical and biological reduction.
Caption: Chemical reduction of an azo dye.
Caption: Enzymatic azo dye reduction workflow.
References
- 1. quora.com [quora.com]
- 2. Mechanism of decomposition of sodium dithionite in aqueous solution - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 3. Characterization of the enhancement of zero valent iron on microbial azo reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scite.ai [scite.ai]
- 6. Kinetics of Reductive Degradation of Azo Dye by Zero-Valent Iron | Semantic Scholar [semanticscholar.org]
- 7. Azo Dye Reduction → Term [fashion.sustainability-directory.com]
- 8. Biodegradation, Decolorization, and Detoxification of Di-Azo Dye Direct Red 81 by Halotolerant, Alkali-Thermo-Tolerant Bacterial Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. Degradation of Azo Dyes: Bacterial Potential for Bioremediation [mdpi.com]
- 12. Therapeutic Applications of Azo Dye Reduction: Insights From Methyl Orange Degradation for Biomedical Innovations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of 1-Amino-2-naphthol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two robust analytical methods for the quantitative determination of 1-Amino-2-naphthol hydrochloride: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. The information presented is based on established analytical principles for structurally similar compounds, offering a foundational framework for method development and validation.
Introduction
This compound is a chemical intermediate with applications in the synthesis of dyes and other organic compounds. Accurate quantification of this analyte is crucial for quality control, stability studies, and various research applications. The choice of an analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide compares a stability-indicating HPLC method, ideal for specific quantification in the presence of degradation products, and a simpler, more rapid UV-Visible spectrophotometric method suitable for the quantification of the pure substance.
Data Presentation: A Comparative Analysis
The following table summarizes the anticipated performance characteristics of the two proposed analytical methods for the quantification of this compound. These values are derived from validated methods for analogous aromatic amines and naphthol derivatives and serve as a benchmark for method validation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry |
| Principle | Chromatographic separation followed by UV detection | Measurement of light absorbance at a specific wavelength |
| Linearity Range | 0.5 - 100 µg/mL | 1 - 40 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999[1] |
| Limit of Detection (LOD) | 0.07 µg/mL[2] | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL[2] | 0.5 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0%[2] | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 2.0% |
| Specificity | High (Stability-indicating) | Moderate (Prone to interference from absorbing species) |
| Analysis Time per Sample | ~10 minutes[2] | ~2 minutes |
| Instrumentation | HPLC system with UV detector | UV-Visible Spectrophotometer |
| Advantages | High specificity, suitable for complex matrices | Rapid, simple, and cost-effective |
| Disadvantages | Higher cost and complexity | Lower specificity |
Experimental Protocols
Method 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC)
This method is designed to be stability-indicating, meaning it can accurately quantify this compound in the presence of its degradation products.
1. Instrumentation and Chromatographic Conditions:
-
System: High-Performance Liquid Chromatograph equipped with a pump, autosampler, and a UV-Visible detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a pH 3.0 phosphate (B84403) buffer (e.g., in a 60:40 v/v ratio).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linear range (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).
-
Sample Preparation: Accurately weigh a quantity of the sample, dissolve it in the mobile phase, and dilute to a final concentration within the linear range.
3. Method Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate samples at the target concentration on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.
-
Specificity (Forced Degradation): Subject the sample to stress conditions such as acid, base, oxidative, thermal, and photolytic degradation. Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main analyte peak.
Method 2: UV-Visible Spectrophotometry
This method is suitable for the rapid quantification of this compound in samples where interfering substances are absent.
1. Instrumentation:
-
System: A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette.
2. Preparation of Solutions:
-
Solvent: A suitable solvent in which the analyte is stable and soluble (e.g., methanol (B129727) or a buffered aqueous solution). A study of the UV-visible data for this compound in ethanol (B145695) showed absorption maxima at 316 nm and 480 nm[3].
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the solvent to cover the linear range (e.g., 1, 5, 10, 20, 30, and 40 µg/mL).
-
Sample Preparation: Accurately weigh a quantity of the sample, dissolve it in the solvent, and dilute to a final concentration within the linear range.
3. Analytical Procedure:
-
Wavelength of Maximum Absorbance (λmax): Scan the highest concentration working standard solution against a solvent blank over the UV-Visible range (e.g., 200-600 nm) to determine the λmax.
-
Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Measure the absorbance of the sample solution at the λmax and determine the concentration from the calibration curve.
4. Method Validation Parameters:
-
Linearity: Establish the linear range by analyzing the working standard solutions and calculating the correlation coefficient of the calibration curve.
-
Accuracy: Perform recovery studies by adding known amounts of the standard to a sample solution.
-
Precision: Determine the repeatability by measuring the absorbance of six replicate samples of the same concentration.
Mandatory Visualizations
HPLC Experimental Workflow
Caption: Workflow for the quantification of this compound by HPLC.
UV-Visible Spectrophotometry Experimental Workflow
Caption: Workflow for the quantification of this compound by UV-Visible Spectrophotometry.
References
- 1. researchgate.net [researchgate.net]
- 2. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. View of Synthesis and Characterization of this compound and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
The Ascending Profile of 1-Amino-2-naphthol Hydrochloride Derivatives in Antimicrobial Research
In the ongoing battle against microbial resistance, the exploration of novel antimicrobial agents is a paramount objective for researchers, scientists, and drug development professionals. Among the promising candidates, derivatives of 1-Amino-2-naphthol hydrochloride are demonstrating significant potential. This guide provides a comparative analysis of the efficacy of these derivatives, supported by experimental data, to offer a clear perspective on their standing against established antimicrobial agents.
Recent studies have focused on the synthesis and evaluation of 1-aminoalkyl-2-naphthol derivatives, revealing potent activity against a broad spectrum of pathogens, including multidrug-resistant (MDR) strains. This guide will delve into the specifics of their antimicrobial performance, the methodologies employed in their evaluation, and their proposed mechanisms of action.
Comparative Efficacy Against Bacterial Pathogens
The antibacterial prowess of two notable 1-aminoalkyl-2-naphthol derivatives, 1-(dimethylaminomethyl)naphthalen-2-ol (Compound 2) and 1-(piperidin-1-ylmethyl)naphthalen-2-ol (B1203757) (Compound 3), has been systematically evaluated. The data, presented in terms of Minimum Inhibitory Concentration (MIC) in µg/mL, showcases their effectiveness against a panel of Gram-positive and Gram-negative bacteria, including challenging MDR strains.
Table 1: Antibacterial Activity (MIC in µg/mL) of 1-Aminoalkyl-2-naphthol Derivatives Compared to Ciprofloxacin.
| Bacterial Strain | Compound 2 (MIC µg/mL) | Compound 3 (MIC µg/mL) | Ciprofloxacin (MIC µg/mL) |
| Staphylococcus aureus MDR | 100 | 100 | 200 |
| Pseudomonas aeruginosa MDR1 | >400 | 10 | >400 |
| Bacillus pumilus 82 | 400 | 400 | 200 |
| Bacillus subtilis ATCC 6633 | 400 | 200 | 200 |
Data sourced from a 2025 study on 1-aminoalkyl-2-naphthol derivatives.[1][2][3]
Of particular note is the potent activity of Compound 3 against Pseudomonas aeruginosa MDR1, with an MIC value as low as 10 µg/mL.[1][2][4] Furthermore, both synthesized compounds demonstrated superior or comparable efficacy against Staphylococcus aureus MDR strains when compared to ciprofloxacin.[1][2]
Comparative Efficacy Against Fungal Pathogens
The antifungal potential of these derivatives has also been investigated, with promising results against various fungal species. Compound 2, in particular, exhibited strong antifungal activity, outperforming the standard antifungal agent, griseofulvin, against certain strains.
Table 2: Antifungal Activity (MIC in µg/mL) of 1-Aminoalkyl-2-naphthol Derivatives Compared to Griseofulvin.
| Fungal Strain | Compound 2 (MIC µg/mL) | Compound 3 (MIC µg/mL) | Griseofulvin (MIC µg/mL) |
| Penicillium notatum | 400 | >1500 | 500 |
| Penicillium funiculosum | 400 | >1500 | 500 |
Data sourced from a 2025 study on 1-aminoalkyl-2-naphthol derivatives.[1][2][3]
Compound 2 demonstrated a lower MIC value against both Penicillium notatum and Penicillium funiculosum compared to griseofulvin, indicating its potential as a lead compound for the development of new antifungal agents.[1][2][3]
Experimental Protocols
A clear understanding of the methodologies used to generate this data is crucial for its interpretation and for designing future studies.
Synthesis of 1-Aminoalkyl-2-naphthol Derivatives
The synthesis of compounds 2 and 3 was achieved through a one-pot, three-component Betti base reaction.[1][2][3][5] This straightforward and efficient method involves the condensation of 2-naphthol, formaldehyde, and a secondary amine (dimethylamine for Compound 2 and piperidine (B6355638) for Compound 3).
Antimicrobial Screening
The antimicrobial activity of the synthesized compounds was evaluated using standard broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC). This involved preparing serial dilutions of the compounds in a liquid growth medium, inoculating with the test microorganisms, and incubating under appropriate conditions. The MIC was recorded as the lowest concentration of the compound that visibly inhibited microbial growth.
Proposed Mechanism of Action
To elucidate the potential mechanism of action, in silico molecular docking studies were performed. These studies suggested that the antimicrobial activity of these derivatives could be attributed to their interaction with key microbial enzymes.
For its antibacterial action, Compound 3 showed a strong binding affinity to E. coli DNA gyrase.[1][2] This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death.
In the context of its antifungal properties, Compound 3 also demonstrated a high binding affinity to Candida albicans lanosterol (B1674476) 14α-demethylase.[1][2][3] This enzyme is vital for the synthesis of ergosterol, an essential component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 5. researchgate.net [researchgate.net]
Comparison of dyeing fastness on cotton, silk, and linen fabrics
A Comparative Analysis of Dyeing Fastness on Cotton, Silk, and Linen Fabrics
This guide provides a comprehensive comparison of the dyeing fastness of three common natural fabrics: cotton, silk, and linen. The fastness properties—a measure of a dyed textile's resistance to fading or color transfer—are evaluated against washing, light, and rubbing. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a nuanced understanding of how different textiles retain color under various conditions. The information is supported by standardized experimental protocols and comparative data.
Introduction to Dyeing Fastness
Dyeing fastness is a critical quality parameter for textiles, indicating the durability of the color when subjected to various external factors.[1] The primary determinants of fastness are the chemical nature of the dye, the type of fiber, and the strength of the bond between them.[1] Cotton and linen are cellulosic fibers, derived from plants, while silk is a protein fiber from an animal source.[2] This fundamental difference in their chemical composition significantly influences how they interact with dyes and, consequently, their fastness properties.[2][3]
Generally, protein fibers like silk and wool exhibit a greater affinity for a wider range of dyes and can form stronger bonds, often resulting in better fastness compared to cellulosic fibers.[2][3] However, the choice of dye class and the application of mordants—substances that help fix a dye to a fabric—play a crucial role in the final fastness ratings.[4]
Comparative Fastness Data
The following tables summarize the typical dyeing fastness ratings for cotton, silk, and linen when subjected to standardized tests for washing, light, and rubbing. The ratings are based on a grey scale (for washing and rubbing) from 1 (poor) to 5 (excellent), and a blue wool scale (for light fastness) from 1 (very low) to 8 (very high).
Table 1: Wash Fastness (ISO 105-C06)
| Fabric Type | Typical Dye Class | Change in Color (Rating 1-5) | Staining on Adjacent Fabric (Rating 1-5) |
| Cotton | Reactive | 4-5 | 4-5 |
| Vat | 4-5 | 4-5 | |
| Direct | 2-3 | 3-4 | |
| Silk | Acid | 4 | 4 |
| Reactive | 4-5 | 4-5 | |
| Natural (with mordant) | 3-4 | 3-4 | |
| Linen | Reactive | 4-5 | 4-5 |
| Vat | 4-5 | 4-5 | |
| Direct | 2-3 | 3-4 |
Table 2: Light Fastness (ISO 105-B02)
| Fabric Type | Typical Dye Class | Light Fastness Rating (Blue Wool Scale 1-8) |
| Cotton | Reactive | 4-5 |
| Vat | 5-7 | |
| Natural (with mordant) | 3-4 | |
| Silk | Acid | 3-4 |
| Reactive | 4-5 | |
| Natural (with mordant) | 2-4 | |
| Linen | Reactive | 4-5 |
| Vat | 5-7 | |
| Natural (with mordant) | 3-4 |
Table 3: Rubbing Fastness (ISO 105-X12)
| Fabric Type | Typical Dye Class | Dry Rubbing (Rating 1-5) | Wet Rubbing (Rating 1-5) |
| Cotton | Reactive | 4-5 | 2-3 |
| Vat | 4 | 3 | |
| Pigment | 3-4 | 2 | |
| Silk | Acid | 4-5 | 3-4 |
| Reactive | 4-5 | 3 | |
| Natural (with mordant) | 4 | 3-4 | |
| Linen | Reactive | 4 | 2-3 |
| Vat | 4 | 3 | |
| Pigment | 3-4 | 2 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on internationally recognized standards from the International Organization for Standardization (ISO).
Color Fastness to Washing (ISO 105-C06)
This test is designed to determine the resistance of a textile's color to domestic and commercial laundering procedures.[5][6]
-
Apparatus:
-
Launder-Ometer or similar device for mechanical agitation at a specified temperature.[7]
-
Stainless steel balls (6 mm diameter) to provide abrasive action.[7]
-
Multifiber adjacent fabric (containing strips of common fibers like acetate, cotton, nylon, polyester, acrylic, and wool).[6]
-
Grey Scale for assessing color change and staining.[6]
-
Standard ECE 'B' phosphate-based detergent.[7]
-
-
Procedure:
-
A textile specimen (typically 100 mm x 40 mm) is cut and sewn together with a same-sized piece of multifiber adjacent fabric.[7]
-
The composite specimen is placed in a stainless steel container with a specified volume of detergent solution and a set number of steel balls.[5]
-
The container is placed in the Launder-Ometer and agitated for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 40°C or 60°C).[8]
-
After agitation, the specimen is removed, rinsed thoroughly with distilled water, and dried in air at a temperature not exceeding 60°C.[6]
-
The change in the color of the specimen and the degree of staining on each strip of the multifiber fabric are evaluated using the Grey Scales under standardized lighting conditions.[5][6]
-
Color Fastness to Artificial Light (ISO 105-B02)
This method assesses the resistance of a textile's color to the fading effect of an artificial light source that mimics natural daylight.[9][10]
-
Apparatus:
-
Xenon arc fading lamp apparatus with appropriate filters to simulate daylight (D65).[9][11]
-
Blue wool references (a set of 8 standardized blue wool fabrics with varying light fastness, from 1-very low to 8-very high).[10]
-
Masks to cover a portion of the specimens and references.[10]
-
Grey Scale for assessing color change.[11]
-
-
Procedure:
-
The test specimen is mounted on a card, partially covered with an opaque mask.[10]
-
A set of blue wool references is mounted and masked in the same manner.[11]
-
The specimen and references are placed in the xenon arc tester and exposed to the light under controlled conditions of temperature and humidity.[11]
-
The exposure continues until a specified contrast (e.g., grade 4 on the Grey Scale) is observed between the exposed and unexposed parts of one of the blue wool references.[10]
-
The color change of the test specimen is then assessed by comparing the contrast between its exposed and unexposed parts with the contrasts achieved on the blue wool references. The light fastness rating corresponds to the number of the blue wool reference that shows a similar degree of fading.[11]
-
Color Fastness to Rubbing (ISO 105-X12)
This test determines the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.[12]
-
Apparatus:
-
Procedure:
-
Dry Rubbing: A specimen of the textile is mounted on the base of the crockmeter. A dry, conditioned piece of standard cotton rubbing cloth is fixed to the rubbing finger of the device.[12]
-
The finger is lowered onto the specimen, and a handle is turned to slide the finger back and forth along a 104 mm track for 10 cycles at a pressure of 9 N.[12]
-
Wet Rubbing: The procedure is repeated with a fresh rubbing cloth that has been wetted with distilled water to a specific pickup percentage (typically 95-100%).[13]
-
After rubbing, the cotton cloths are air-dried.[13]
-
The degree of color transferred to each rubbing cloth is evaluated by comparing it with the Grey Scale for Staining under standardized lighting.[12]
-
Visualized Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the experimental workflow for fastness testing and the logical relationships between factors influencing dyeing fastness.
References
- 1. lonroy.com [lonroy.com]
- 2. juliesinden.com [juliesinden.com]
- 3. Natural Dyeing of Cellulose and Protein Fibers with the Flower Extract of Spartium junceum L. Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. chiuvention.com [chiuvention.com]
- 7. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 8. jozwiak.eu [jozwiak.eu]
- 9. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. fyitester.com [fyitester.com]
- 12. ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing-gester-instruments.com [gester-instruments.com]
- 13. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
Evaluating the Mutagenic Potential of 1-Amino-2-naphthol Based Azo Dyes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mutagenicity of 1-Amino-2-naphthol (B1212963) based azo dyes with alternative coloring agents, supported by experimental data. The information presented is intended to assist researchers in making informed decisions regarding the selection of dyes in various applications, from laboratory research to product development.
Executive Summary
1-Amino-2-naphthol based azo dyes are a class of synthetic colorants widely used in textiles, foods, and cosmetics. However, concerns have been raised regarding their potential mutagenicity. The core of their genotoxic potential lies in the metabolic reduction of the azo bond (-N=N-), which can release potentially carcinogenic aromatic amines, including 1-amino-2-naphthol and other substituted anilines. This guide summarizes quantitative data from mutagenicity studies, outlines the experimental protocols for assessing mutagenicity, and presents safer alternatives.
Comparative Mutagenicity Data
The mutagenic potential of chemical compounds is commonly evaluated using the bacterial reverse mutation assay, also known as the Ames test. This assay measures the frequency of reverse mutations in histidine-dependent strains of Salmonella typhimurium. The results are often expressed as the number of revertant colonies per nanomole of the tested substance.
While a comprehensive dataset comparing a wide range of 1-Amino-2-naphthol based azo dyes and their alternatives under identical conditions is not available in a single study, the following tables compile data from various sources to provide a comparative overview. It is important to note that variations in experimental conditions (e.g., S9 metabolic activation, specific bacterial strains) can influence the results.
Table 1: Mutagenicity of Selected 1-Amino-2-naphthol Based Azo Dyes and Related Compounds in Salmonella typhimurium
| Compound | Salmonella Strain | S9 Activation | Mutagenic Potency (revertants/nmol) | Reference(s) |
| Sudan I | TA98, TA100 | + | Mutagenic (Specific quantitative data varies across studies) | [1] |
| Para Red | TA98 | + | Mutagenic (Specific quantitative data varies across studies) | [1] |
| Disperse Yellow 3 | TA98, TA100 | +/- | Mutagenic | [2][3] |
| Disperse Orange 1 | TA98 | + | Mutagenic | [4][5] |
| FD&C Red No. 40 (Allura Red AC) | TA98, TA100 | - | Not mutagenic in standard assay; impurities may be mutagenic after reduction | [6][7] |
| 1-Amino-2-naphthol | TA1537, TA100 | +/- | Generally considered non-mutagenic or weakly mutagenic | [8] |
| 2-Naphthylamine (B18577) | TA100 | + | Highly Mutagenic | [9][10] |
Note: "+" indicates the presence of S9 metabolic activation, "-" indicates its absence, and "+/-" indicates that mutagenicity was observed under both conditions or that different studies report conflicting results.
Table 2: Mutagenicity of Alternative Dyes and Natural Colorants in Salmonella typhimurium
| Compound/Dye | Type | Salmonella Strain | S9 Activation | Mutagenic Potency (revertants/nmol) | Reference(s) |
| Quercetin | Natural Flavonoid | TA98, TA100, TA102 | +/- | Mutagenic | [11] |
| Gardenia Yellow | Natural Colorant | TA98 | + | Mutagenic | [12] |
| Gardenia Red | Natural Colorant | TA98, TA100 | +/- | Not Mutagenic | [12] |
| Gardenia Blue | Natural Colorant | TA98, TA100 | +/- | Not Mutagenic | [12] |
| Cochineal Extract | Natural Colorant | TA98, TA100 | +/- | Not Mutagenic | [12] |
| Lac Color | Natural Colorant | TA98, TA100 | +/- | Not Mutagenic | [12] |
| Beet Red | Natural Colorant | TA98, TA100 | +/- | Not Mutagenic | [12] |
| Ethidium (B1194527) Bromide | Intercalating Agent | TA98, TA1537, TA1538 | + | Highly Mutagenic | [13] |
| SYBR Green I | Cyanine Dye | TA98, TA102 | +/- | Weakly Mutagenic | [13] |
Experimental Protocols
The accurate assessment of mutagenicity is crucial. The following sections detail the methodologies for the standard Ames test and a key modification for azo dyes.
Standard Ames Test (OECD 471 Guideline)
The bacterial reverse mutation test, or Ames test, is a widely used method to assess the mutagenic potential of chemical substances.[14]
Principle: The assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which involve substitution, addition, or deletion of one or a few DNA base pairs. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix) and plated on a minimal medium lacking the required amino acid. Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the amino acid will grow and form colonies.
Key Steps:
-
Strain Selection: Use of at least five strains of bacteria, typically S. typhimurium TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA (pKM101).
-
Metabolic Activation: The test is performed with and without the S9 fraction, a rat liver homogenate, to simulate mammalian metabolism.
-
Exposure:
-
Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (or buffer) are combined in molten top agar (B569324) and poured onto minimal glucose agar plates.
-
Pre-incubation Method: The test substance, bacterial culture, and S9 mix (or buffer) are incubated together before being mixed with top agar and plated.
-
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Data Collection: The number of revertant colonies on each plate is counted.
-
Evaluation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and significant positive response in at least one strain.
Prival Modification for Azo Dyes
A significant modification to the standard Ames test is necessary for evaluating azo dyes, as their mutagenicity often depends on the reductive cleavage of the azo bond. The Prival modification is designed to facilitate this reduction.[15][16]
Key Modifications to the Standard Protocol:
-
Flavin Mononucleotide (FMN): FMN is added to the S9 mix to enhance the enzymatic reduction of the azo linkage to form aromatic amines.
-
Pre-incubation Step: A mandatory pre-incubation of the test compound, bacteria, and the FMN-supplemented S9 mix is performed before plating. This allows for the reductive metabolism of the azo dye to occur.
-
S9 Source: Hamster liver S9 is often preferred over rat liver S9 as it can be more effective in activating the resulting aromatic amines into mutagens.[15][17]
Signaling Pathways and Experimental Workflows
Visualizing the processes involved in mutagenicity testing and the mechanism of action of azo dyes can aid in understanding.
Caption: Metabolic activation pathway of azo dyes leading to mutagenicity.
Caption: A simplified workflow of the Ames test for mutagenicity.
Discussion and Alternatives
The data indicates that several 1-Amino-2-naphthol based azo dyes, such as Sudan I and Para Red, are mutagenic in the Ames test, particularly after metabolic activation. This is consistent with the mechanism of azo reduction leading to the formation of genotoxic aromatic amines. The mutagenicity of commercial dye formulations can also be influenced by the presence of mutagenic impurities.
For applications where genotoxicity is a concern, researchers and developers should consider alternatives.
-
Natural Dyes: While some natural colorants like Gardenia Yellow have shown mutagenic potential, others such as Gardenia Red, Gardenia Blue, Cochineal Extract, Lac Color, and Beet Red appear to be non-mutagenic in the Ames test.[12] However, it is crucial to evaluate each natural dye individually, as their chemical composition can be complex and variable.
-
Alternative Synthetic Dyes: The search for safer synthetic dyes is ongoing. Dyes that do not contain or metabolize to known mutagens are preferable. For laboratory applications, less mutagenic fluorescent stains like SYBR Green I may be a safer alternative to traditional intercalating agents like ethidium bromide for nucleic acid visualization.[13]
-
Structural Modification: Research has shown that sulfonation of azo dyes can decrease their mutagenicity and carcinogenicity.[18] This suggests that designing new azo dyes with specific structural modifications could lead to safer alternatives.
Conclusion
The evaluation of mutagenicity is a critical step in the safety assessment of chemical compounds. For 1-Amino-2-naphthol based azo dyes, the potential for metabolic activation to mutagenic aromatic amines necessitates careful consideration and testing. When possible, the use of validated non-mutagenic alternatives is recommended. This guide provides a starting point for researchers to compare the mutagenic potential of these dyes and to select appropriate experimental methods for their evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Disperse Yellow 3 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. Patch testing with the textile dyes Disperse Orange 1 and Disperse Yellow 3 and some of their potential metabolites, and simultaneous reactions to para-amino compounds. | Sigma-Aldrich [merckmillipore.com]
- 5. Textile dyes Disperse Orange 1 and Yellow 3 contain more than one allergen as shown by patch testing with thin-layer chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of azo food dyes for mutagenicity and inhibition of mutagenicity by methods using Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of impact of exposure of Sudan azo dyes and their metabolites on human intestinal bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aniara.com [aniara.com]
- 10. The metabolic activation of 2-naphthylamine to mutagens in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mutagenicity of Flavonoids Assayed by Bacterial Reverse Mutation (Ames) Test | MDPI [mdpi.com]
- 12. Genotoxicity test of eight natural color additives in the Korean market - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of SYBR Green I nucleic acid gel stain mutagenicity and ethidium bromide mutagenicity in the Salmonella/mammalian microsome reverse mutation assay (Ames test) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative potency analysis of whole smoke solutions in the bacterial reverse mutation test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparative mutagenicity studies of azo dyes and their reduction products in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural basis of the mutagenicity of 1-amino-2-naphthol-based azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Aminoalkyl-2-naphthols: Green Chemistry vs. Traditional Methodologies
The synthesis of 1-aminoalkyl-2-naphthols and their derivatives is of significant interest to the pharmaceutical industry and organic chemistry researchers. These compounds serve as crucial building blocks for various biologically active molecules, including potential HIV protease inhibitors, and exhibit activities such as hypotensive and bradycardiac effects.[1][2] Traditionally, their synthesis involves multi-component reactions that, while effective, often rely on harsh conditions. In contrast, modern green chemistry approaches offer more sustainable, efficient, and environmentally benign alternatives.
This guide provides an objective comparison between traditional and green synthesis strategies for 1-amidoalkyl-2-naphthols, the common precursors to 1-aminoalkyl-2-naphthols. It presents quantitative data, detailed experimental protocols for representative methods, and visual workflows to highlight the fundamental differences in these approaches.
Traditional Synthesis: The Conventional Approach
The classical method for synthesizing 1-amidoalkyl-2-naphthols is typically a one-pot, three-component condensation reaction involving an aldehyde, 2-naphthol (B1666908), and an amide or urea. This reaction is generally catalyzed by a Brønsted or Lewis acid.[3] While effective, traditional protocols are often characterized by the use of volatile and hazardous organic solvents (e.g., toluene), relatively long reaction times, and high temperatures requiring conventional heating (reflux), which can lead to significant energy consumption and waste generation.[1]
Green Synthesis: A Sustainable Revolution
In response to the growing need for sustainable chemical processes, a variety of green synthesis approaches have been developed. These methods aim to reduce or eliminate the use of hazardous substances, decrease energy consumption, and simplify experimental procedures. Key green strategies for this synthesis include:
-
Solvent-Free (Neat) Conditions: Eliminating the solvent reduces waste, cost, and toxicity, simplifying the purification process.[1]
-
Alternative Energy Sources: Microwave irradiation and ultrasound sonication can dramatically reduce reaction times from hours to minutes by providing efficient and uniform heating.[4][5]
-
Eco-Friendly Catalysts: The use of biodegradable and reusable catalysts, such as tannic acid, ionic liquids, or solid-supported acids, minimizes environmental impact.[3]
These green methods often result in higher yields, shorter reaction times, and simpler work-up procedures compared to their traditional counterparts.
Quantitative Performance Comparison
The following table summarizes experimental data from various published methods, offering a clear comparison of their performance based on reaction conditions, time, and product yield.
| Method/Catalyst | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Traditional Methods | ||||
| p-Toluenesulfonic acid (p-TSA) | Toluene, Reflux | 20 min - 4 h | 65-91% | [1] |
| 2,6-Pyridinedicarboxylic acid | Toluene, Reflux | A few hours | Up to 96% | [1] |
| Green Methods | ||||
| Anhydrous Zinc Chloride (Microwave) | Solvent-free, 480W Microwave | 10-15 min | 85-94% | [4] |
| Tannic Acid (Microwave) | Solvent-free, Microwave | 3-5 min | 89-96% | [3] |
| Sulfamic Acid (Ultrasound) | Solvent-free, Ultrasound (Ambient Temp.) | 15-25 min | 90-96% | [5] |
| SO3H-Carbon | Solvent-free, 100°C | 30 min | 88-95% | [6] |
| NiFe2O4@SiO2-Imidazolium Hydrogen Sulfate | Solvent-free, 100°C | 10-30 min | 84-97% | |
| Citrus Limon Juice (Lemon Juice) | Ethanol, Room Temperature | 30-60 min | 85-94% | |
| Methane Sulphonic Acid (Grindstone) | Solvent-free, Grinding (Ambient Temp.) | ~3 min | ~95% | [7] |
Experimental Protocols
To illustrate the practical differences, detailed methodologies for a representative traditional and a green synthesis approach are provided below.
Protocol 1: Traditional Synthesis using p-Toluenesulfonic Acid
This protocol is based on a conventional method using a hazardous solvent and reflux conditions.
Materials:
-
2-Naphthol
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Amide (e.g., Acetamide)
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene
-
Polyethylene glycol 400 (PEG-400)
Procedure:
-
A mixture of 2-naphthol (1 mmol), an aromatic aldehyde (1 mmol), an amide (1.2 mmol), and p-toluenesulfonic acid (10 mol%) is prepared in a round-bottom flask.
-
Toluene is added as the solvent.
-
The mixture is heated to reflux and stirred.
-
The reaction is monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 20 minutes to 4 hours.[1]
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1-amidoalkyl-2-naphthol.
Protocol 2: Green Synthesis using Microwave Irradiation
This protocol details a solvent-free, microwave-assisted synthesis, representing a significant improvement in efficiency and environmental impact.[4]
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde) (1 mmol)
-
2-Naphthol (1 mmol)
-
Amide (e.g., Acetamide) or Urea (1.2 mmol)
-
Anhydrous zinc chloride (20 mol%)
-
Ethyl acetate (B1210297)
Procedure:
-
In a conical flask, a mixture of the aromatic aldehyde (1 mmol), 2-naphthol (1 mmol), the amide/urea (1.2 mmol), and anhydrous zinc chloride (0.2 mmol) is prepared.
-
The flask is placed in a microwave oven and irradiated at 480W for the appropriate time (typically 10-15 minutes).[4]
-
The reaction progress is monitored by TLC.
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
Ethyl acetate is added to the cooled reaction mixture.
-
The catalyst (anhydrous zinc chloride) is separated by simple filtration. The recovered catalyst can be washed, dried, and reused.[4]
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to obtain the crude product.
-
The product is purified by recrystallization from ethanol.
Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the logical workflows of the traditional and green synthesis methods, highlighting the key differences in process steps and conditions.
Caption: Workflow for Traditional Synthesis of 1-Amidoalkyl-2-naphthols.
Caption: Workflow for Green Synthesis of 1-Amidoalkyl-2-naphthols.
Conclusion
The data and methodologies presented clearly demonstrate the significant advantages of green synthesis approaches over traditional methods for preparing 1-amidoalkyl-2-naphthols. Green protocols, particularly those employing microwave or ultrasound energy under solvent-free conditions, offer dramatic reductions in reaction times, often from hours to mere minutes, while frequently providing higher or comparable product yields.[3][4][5] Furthermore, they eliminate the need for hazardous organic solvents and often utilize reusable catalysts, aligning with the core principles of sustainable chemistry by reducing waste, energy consumption, and environmental impact. For researchers and professionals in drug development, adopting these green methodologies can lead to more efficient, cost-effective, and environmentally responsible synthesis of these valuable chemical intermediates.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Environment-friendly green chemistry approaches for an efficient synthesis of 1-amidoalkyl-2-naphthols catalyzed by tannic acid - Arabian Journal of Chemistry [arabjchem.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Ultrasound-promoted synthesis of 1-amidoalkyl-2-naphthols via a three-component condensation of 2-naphthol, ureas/amides, and aldehydes, catalyzed by sulfamic acid under ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijcmas.com [ijcmas.com]
Performance comparison of different catalysts in the synthesis of 1-aminoalkyl-2-naphthols
A Comparative Guide to Catalysts in the Synthesis of 1-Aminoalkyl-2-naphthols
The synthesis of 1-aminoalkyl-2-naphthols, often referred to as Betti bases, is a cornerstone multicomponent reaction in organic chemistry, valued for its atom economy and the biological significance of its products.[1][2] These compounds serve as crucial intermediates in the preparation of bioactive molecules and ligands for asymmetric synthesis.[3][4] The efficiency of the Betti reaction, a variant of the Mannich reaction, is highly dependent on the catalyst employed.[1][5] This guide provides a comprehensive comparison of various catalytic systems, supported by experimental data, to assist researchers in selecting the optimal catalyst for their synthetic needs.
The one-pot synthesis typically involves the condensation of an aldehyde, 2-naphthol (B1666908), and an amine or amide.[2][6] A wide array of catalysts, including Lewis acids, Brønsted acids, heterogeneous catalysts, and nanocatalysts, have been explored to facilitate this transformation, often under environmentally friendly conditions.[2][7]
Performance Comparison of Catalysts
The choice of catalyst significantly impacts the reaction yield, duration, and conditions such as temperature and solvent. The following table summarizes the performance of a diverse range of catalysts in the synthesis of 1-aminoalkyl-2-naphthols and their amidoalkyl precursors.
| Catalyst | Catalyst Loading | Reactants (Aldehyde, Amine/Amide) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Homogeneous Catalysts | |||||||
| FeCl₃·6H₂O | 50 mol% | Benzaldehyde, Pyrrolidine | Solvent-free | 110 | 5-15 min | 100 | [1][8] |
| p-Toluenesulfonic acid | 10 mol% | Various aromatic aldehydes, Acetamide | PEG-400 | Not specified | 20 min - 4 h | 65-91 | [9] |
| 2,6-Pyridinedicarboxylic acid | 10 mol% | Various aromatic aldehydes, Amides | Toluene (reflux) | Not specified | Few hours | up to 96 | [9] |
| Adipic acid | 10 mol% | Various aromatic aldehydes, Acetamide | Solvent-free | 120 | 9-76 min | up to 96 | [9] |
| Ascorbic acid | 8.5 mol% | Various aromatic aldehydes, Amides | Solvent-free | Not specified | 4-12 min | 75-96 | [9] |
| [CholineCl][ZnCl₂] (DES) | 20 mol% | Various aromatic aldehydes, Amides | Not specified | Not specified | Not specified | 45-95 | [9] |
| Cetrimonium bromide | 10 mol% | Various aromatic aldehydes, Amides | Water | 100 | 1-2.5 h | 81-96 | [9] |
| Anhydrous ZnCl₂ | 20 mol% | Aromatic aldehydes, Amide/Urea (B33335) | Solvent-free (Microwave) | Not specified | 10-15 min | High | [10] |
| Heterogeneous & Nanocatalysts | |||||||
| Nanocrystalline MgO | Not specified | Various aldehydes, Aliphatic amines | Water | Room Temp. | 2-6 h | 78-92 | [3][4] |
| Nanocrystalline TiO₂–HClO₄ | Not specified | Various aldehydes, Amines | Solvent-free | Room Temp. | 22-30 min | 90-93 | [3] |
| Nano Fe₃O₄ | 5 mol% | Aromatic aldehydes, Cyclic/Acyclic amines | Solvent-free | Room Temp. | 1-2 h | 86-95 | [3] |
| MNPs–PhSO₃H | Not specified | Various aldehydes, Heterocyclic amines | Solvent-free | 120 | 10-20 min | 81-92 | [3] |
| Reverse ZnO Nanomicelles | 10 mol% | Substituted aldehydes, Anilines | Water | Room Temp. | 0.5-24 h | High | [1][11] |
| Nickel Nanoparticles | Not specified | Various aldehydes, Amides | Solvent-free | 100 | 12-40 min | 35-95 | [9] |
| AIL@MNP | 60 mg | Various aldehydes, Amides | Solvent-free | 90 | 7-25 min | 83-95 | [12] |
| Montmorillonite K30 | Not specified | Aldehydes, Amines | Solvent-free | 60 | Not specified | 79-92 | [13] |
Experimental Protocols
The synthesis of 1-aminoalkyl-2-naphthols is typically carried out in a one-pot, three-component reaction. Below is a generalized experimental protocol, followed by a specific example.
General Experimental Protocol
A mixture of an aldehyde (1 mmol), 2-naphthol (1 mmol), an amine or amide (1-1.2 mmol), and the catalyst in the specified loading is prepared in a reaction vessel. The reaction is then conducted under the conditions (solvent, temperature) outlined in the table above. The progress of the reaction is monitored by thin-layer chromatography (TLC).[14] Upon completion, the reaction mixture is cooled, and the product is isolated. If the reaction is performed under solvent-free conditions, a solvent like ethyl acetate (B1210297) is added to the cooled mixture.[10] The catalyst, especially if heterogeneous or magnetically separable, is removed by filtration or with an external magnet.[12][14] The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to afford the pure 1-aminoalkyl-2-naphthol derivative.
Specific Example: Synthesis using Anhydrous Zinc Chloride
To a mixture of an aromatic aldehyde (1 mmol), 2-naphthol (1 mmol), and an amide or urea (1.2 mmol), anhydrous zinc chloride (0.2 mmol, 20 mol%) is added as a catalyst.[10] The mixture is then irradiated in a microwave oven at 480 W for 10-15 minutes.[10] After the reaction is complete, the mixture is cooled, and ethyl acetate is added. The resulting solid product is collected and purified.[10]
Visualizing the Process
To better understand the synthesis and the catalytic cycle, the following diagrams illustrate the general experimental workflow and a plausible catalytic mechanism.
Caption: A diagram illustrating the general experimental workflow for the synthesis of 1-aminoalkyl-2-naphthols.
Caption: A proposed catalytic cycle for the acid-catalyzed synthesis of 1-aminoalkyl-2-naphthols (Betti Reaction).
References
- 1. benchchem.com [benchchem.com]
- 2. Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02813G [pubs.rsc.org]
- 4. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Highly efficient one-pot three-component Betti reaction in water using reverse zinc oxide micelles as a recoverable and reusable catalyst - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28599F [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-Amino-2-naphthol Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 1-Amino-2-naphthol hydrochloride are paramount for ensuring laboratory safety and environmental protection. Adherence to proper disposal procedures is critical for minimizing risks and complying with regulatory standards. This guide provides essential, step-by-step instructions for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to prevent the inhalation of its dust or vapors.[1]
Key Safety and Disposal Information
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat. | [1] |
| Handling Area | Well-ventilated area or chemical fume hood. | [1] |
| Waste Classification | Hazardous Waste. | [2][3][4] |
| Disposal Method | Do not dispose of down the drain or in regular solid waste.[1] Arrange for disposal through a licensed hazardous waste disposal contractor.[5] | [1][5] |
| Incompatible Materials | Strong oxidizing agents. | [2] |
| Spill Cleanup | Sweep up spilled material, avoid generating dust, and place it in a suitable, labeled container for disposal. | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, regional, and national regulations for hazardous waste.[2][5] The general principle is to treat this chemical as hazardous waste, requiring professional disposal.
1. Waste Identification and Segregation:
-
Do not mix this compound with other waste streams.[1]
-
Collect all waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container.[1]
2. Container Management:
-
Use a container that is compatible with the chemical, such as a high-density polyethylene (B3416737) (HDPE) container.[1]
-
Ensure the container is in good condition with a secure, leak-proof lid.[1]
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1]
3. Storage of Chemical Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][6]
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[1][2]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[5]
-
Provide the waste disposal company with comprehensive information about the chemical, including its name and any known hazards.[1]
5. Decontamination of Labware:
-
Thoroughly decontaminate any reusable labware that has come into contact with the compound.
-
Wash the labware with an appropriate solvent (e.g., ethanol (B145695) or acetone), followed by a thorough cleaning with soap and water.[1]
-
Collect the initial solvent rinse as hazardous waste.[1]
-
Empty containers that held this compound must also be treated as hazardous waste unless they have been triple-rinsed.[7] The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.[1][7]
Disposal Workflow
The following diagram outlines the logical steps for the safe disposal of this compound.
There are currently no publicly available, specific experimental protocols for the in-lab neutralization or deactivation of this compound. The standard and recommended procedure is to handle it as a hazardous waste and transfer it to a facility equipped for the disposal of such chemicals. Always consult your institution's specific safety guidelines and the chemical's Safety Data Sheet (SDS) before handling and disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Amino-2-naphthol Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 1-Amino-2-naphthol hydrochloride, a crucial compound in various research applications. Adherence to these protocols is vital for minimizing risks and ensuring operational excellence.
Hazard Summary & Key Safety Considerations
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause serious eye irritation and may cause respiratory irritation.[1][2] It is also suspected of causing genetic defects.[1] The substance is harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin and digestive tract.[3][4] Therefore, implementing robust safety measures is non-negotiable.
| Hazard | Description | Primary Routes of Exposure |
| Eye Irritation | Causes serious eye irritation.[1] | Contact with eyes. |
| Respiratory Irritation | May cause respiratory tract irritation.[1][3] | Inhalation of dust. |
| Skin Irritation | May cause skin irritation.[3] | Contact with skin. |
| Suspected Mutagen | Suspected of causing genetic defects.[1] | Inhalation, skin contact, ingestion. |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[4] | Ingestion, inhalation, skin contact. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is critical. The following table outlines the mandatory PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[5] |
| Hands | Chemical-impermeable gloves (e.g., Natural rubber). | Inspected prior to use and conforming to EU Directive 89/686/EEC and the standard EN 374.[5] |
| Body | Fire/flame resistant and impervious clothing; lab coat. | To prevent skin exposure.[5] |
| Respiratory | A full-face respirator or a dust mask (type N95, US). | To be used if exposure limits are exceeded or irritation is experienced.[4][5] |
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling Workflow
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
